An In-depth Technical Guide to the Synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid Abstract This technical guide provides a comprehensive overview of the synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a key b...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a key building block in modern organic and medicinal chemistry. The primary focus is on the direct esterification of 3-carboxyphenylboronic acid with 1,3-propanediol, a robust and widely adopted method. We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the preparation and handling of this versatile reagent.
Introduction: Significance and Application
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid ester. The boronic acid moiety is protected as a six-membered cyclic ester, known as a dioxaborinane.[1][2] This structural feature imparts several advantageous properties compared to the free boronic acid.
Core Utility:
Enhanced Stability: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides called boroxines.[1][2] The dioxaborinane protecting group prevents this, ensuring a longer shelf-life and more consistent reactivity.
Key Intermediate in Suzuki-Miyaura Coupling: As a stable and reliable source of the 3-carboxyphenylboronic acid motif, it is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[3][4] This reaction is a cornerstone of modern synthesis for creating complex molecules, including active pharmaceutical ingredients (APIs).[3][5]
Modulated Reactivity: The ester group can tune the electronic properties and reactivity of the boron center, which can be advantageous in multi-step synthetic sequences.
The presence of the carboxylic acid group provides an additional reactive handle for further functionalization, such as amide bond formation, making this compound a valuable bifunctional linker in drug discovery and materials science.
Primary Synthesis Pathway: Direct Esterification
The most efficient and common pathway to 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is the direct condensation reaction between 3-carboxyphenylboronic acid and 1,3-propanediol.
Mechanistic Rationale
The reaction is a reversible esterification between a Lewis acidic boronic acid and an alcohol (in this case, a diol).[2][6] To ensure a high yield of the desired boronic ester, the equilibrium must be shifted towards the product side. This is almost universally achieved by the removal of water, a byproduct of the condensation, as it forms. The use of a Dean-Stark apparatus with an azeotrope-forming solvent like toluene is the standard, industrially-scalable method for this purpose.[7] The formation of the six-membered dioxaborinane ring is thermodynamically favorable.[1]
An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Introduction: The Strategic Importance of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Modern Drug Discovery In the landscape of contemporary medicinal chemistry and organic synthesis, boronic acids and their derivatives a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and organic synthesis, boronic acids and their derivatives are indispensable tools. Their utility in carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[1][2] 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid represents a strategically protected form of 3-carboxyphenylboronic acid. The 1,3-propanediol protecting group confers enhanced stability, mitigating common challenges associated with free boronic acids such as dehydration to boroxines and protodeboronation. This stability is paramount in multi-step synthetic campaigns and for the purification and handling of building blocks destined for drug discovery pipelines.
This guide provides a comprehensive overview of the core physicochemical properties of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, offering both predicted data and detailed, field-proven methodologies for their experimental determination. As a Senior Application Scientist, the emphasis here is not merely on the "what" but the "why" and "how"—elucidating the causality behind experimental choices and presenting self-validating protocols that ensure data integrity.
Molecular Structure and Core Physicochemical Parameters
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, these parameters provide the first layer of understanding for its application in synthesis and drug development.
Predicted and Analogous Physicochemical Data
Direct experimental data for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is not extensively available in the public domain. Therefore, a combination of predicted values and data from structurally analogous compounds is presented below. This approach is common in the early stages of research and development to guide experimental design.
Note: The predicted values for boiling point and pKa are for the ethylene glycol protected analogue, which is expected to have similar, but not identical, properties to the propanediol protected target compound. The melting point of the parent compound, benzoic acid, is provided as a reference point.
Experimental Determination of Physicochemical Properties
The following sections detail robust protocols for the experimental determination of key physicochemical properties. The rationale behind each step is explained to provide a deeper understanding of the methodology.
Melting Point Determination: A Gateway to Purity Assessment
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[6]
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Sample Preparation: A small amount of the crystalline 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is finely crushed into a powder.
Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
Heating and Observation: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting range is reported as T₁ - T₂.
Causality Behind the Protocol: A slow heating rate is crucial to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading. A rapid heating rate can lead to a reading that is lower than the true melting point.
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Solvent Selection for Synthesis and Formulation
The solubility of a compound in various solvents is a critical parameter that influences reaction conditions, purification strategies, and formulation for biological assays. The presence of both a polar carboxylic acid group and a relatively nonpolar phenyl and dioxaborinane ring system suggests that 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid will exhibit nuanced solubility. Benzoic acid itself has low solubility in water but is soluble in many organic solvents.[7][8]
This protocol systematically assesses the solubility of the compound in a range of solvents of varying polarity and pH.
Solvent Selection: A panel of solvents is chosen, including water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, and a common organic solvent like ethanol or acetone.
Sample Addition: To a series of test tubes, each containing 1 mL of a different solvent, approximately 10-20 mg of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is added.
Observation: The tubes are agitated and observed for dissolution. Solubility is typically defined as the dissolution of the solid to give a clear solution.
Interpretation:
Water: Low solubility is expected due to the significant nonpolar character.
5% HCl: Insoluble, as the carboxylic acid will remain protonated.
5% NaHCO₃ and 5% NaOH: Soluble, as the carboxylic acid will be deprotonated to the more polar carboxylate salt. The dioxaborinane ring may be susceptible to hydrolysis under strongly basic conditions over time.[9][10][11][12][13]
Organic Solvents: Good solubility is anticipated in polar organic solvents.
Self-Validating System: The differential solubility in acidic, neutral, and basic aqueous solutions provides a self-validating check on the presence of the acidic carboxylic acid functionality.
pKa Determination: Quantifying Acidity
The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (acid) and deprotonated (carboxylate) forms are present in equal concentrations. This value is crucial for understanding a molecule's behavior in biological systems and for developing purification and formulation strategies.
This is a highly accurate method for determining the pKa of an acidic or basic compound.
Sample Preparation: A known mass of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is dissolved in a known volume of deionized water, potentially with a small amount of a co-solvent like ethanol to ensure solubility.
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
Data Collection: The pH of the solution is recorded after each addition of the titrant.
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is the pH at the half-equivalence point.
Expertise & Experience: The choice of a strong base as the titrant ensures a sharp and easily identifiable equivalence point. The use of a co-solvent should be minimized as it can affect the pKa value.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
Aromatic protons (in the region of 7.5-8.5 ppm). The substitution pattern on the benzene ring will lead to a characteristic splitting pattern.
Protons of the propanediol moiety (likely in the range of 4.0-4.5 ppm for the -OCH₂- groups and 2.0-2.5 ppm for the central -CH₂- group).
The acidic proton of the carboxylic acid, which may be a broad singlet at a downfield chemical shift (>10 ppm), and its position can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom. Expected signals include:
Aromatic carbons (typically 120-140 ppm).
The carboxyl carbon, which will be significantly downfield (>165 ppm).
Carbons of the dioxaborinane ring.
Computational methods can be employed to predict NMR spectra with increasing accuracy, providing a valuable tool for spectral assignment.[14][15][16][17][18]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Key expected absorptions for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid include:
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[19]
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[19]
B-O stretch: Typically observed in the 1300-1400 cm⁻¹ region.
Aromatic C=C stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.[19]
Aromatic C-H stretches: Above 3000 cm⁻¹.
Synthetic Considerations
A plausible and efficient synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid involves the esterification of 3-carboxyphenylboronic acid with 1,3-propanediol. This reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.
Caption: Synthetic route to 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Conclusion
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a valuable building block in organic synthesis and drug discovery, offering a stable and readily accessible source of the 3-carboxyphenylboronic acid moiety. While extensive experimental data on its physicochemical properties is not yet widely published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the key parameters that will govern the successful application of this compound in their synthetic endeavors. The principles and methodologies described are fundamental to the broader practice of chemical research and development, ensuring the generation of reliable and reproducible data.
References
"What is the melting point of benzoic acid that you..." Chegg.com. [Link] (Accessed Jan 19, 2026).
"Solved The literature Melting Point for Benzoic Acid is..." Chegg.com. [Link] (Accessed Jan 19, 2026).
Birnbaum, J. C., Danby, T. O., & Johnson, T. J. "Benzoic acid". Pacific Northwest National Laboratory (PNNL). [Link] (Accessed Jan 19, 2026).
"Structure–Reactivity Relationships in Boronic Acid–Diol Complexation". ACS Omega. [Link] (Accessed Jan 19, 2026).
"Arylboronic acid or boronate synthesis". Organic Chemistry Portal. [Link] (Accessed Jan 19, 2026).
"Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry". Journal of Chemical Education. [Link] (Accessed Jan 19, 2026).
"The prediction of 1H NMR chemical shifts in organic compounds". Modgraph. [Link] (Accessed Jan 19, 2026).
"The design and synthesis of high efficiency adsorption materials for 1,3-propanediol: physical and chemical structure regulation". RSC Publishing. [Link] (Accessed Jan 19, 2026).
"Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines". Organic Syntheses. [Link] (Accessed Jan 19, 2026).
"mechanism of ester hydrolysis". YouTube. [Link] (Accessed Jan 19, 2026).
"Structure–Reactivity Relationships in Boronic Acid–Diol Complexation". PMC - NIH. [Link] (Accessed Jan 19, 2026).
"Chapter 2: Recent Advances in Computational NMR Spectrum Prediction". Books. (Accessed Jan 19, 2026).
"Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base". Chemical Communications (RSC Publishing). [Link] (Accessed Jan 19, 2026).
"The Hydrolysis of Esters". Chemistry LibreTexts. [Link] (Accessed Jan 19, 2026).
"41: Hydrolysis of esters". YouTube. [Link] (Accessed Jan 19, 2026).
"Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning". ACS Publications. [Link] (Accessed Jan 19, 2026).
"Solubility of Benzoic Acid in Mixed Solvents". ResearchGate. [Link] (Accessed Jan 19, 2026).
"Esterification, hydrolysis, and transesterification of ester bonds.". ResearchGate. [Link] (Accessed Jan 19, 2026).
"Ester synthesis by oxidation or hydrolysis". Organic Chemistry Portal. [Link] (Accessed Jan 19, 2026).
"Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures". MDPI. [Link] (Accessed Jan 19, 2026).
"Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH". ResearchGate. [Link] (Accessed Jan 19, 2026).
"Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis". ResearchGate. [Link] (Accessed Jan 19, 2026).
"Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process". Asian Journal of Chemical Sciences. [Link] (Accessed Jan 19, 2026).
"Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model". MDPI. [Link] (Accessed Jan 19, 2026).
"2-(3-Oxo-1,3-dihydroisobenzofuran-1-ylamino)benzoic acid". PMC. [Link] (Accessed Jan 19, 2026).
"Predicted solubility in mole fraction of benzoic acid in 2-propanol,...". ResearchGate. [Link] (Accessed Jan 19, 2026).
"infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes". Doc Brown's Chemistry. [Link] (Accessed Jan 19, 2026).
An In-depth Technical Guide to the Solubility and Stability of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a bifunctional molecule incorporating a benzoic acid moiety and a cyclic boronic ester, represents a valua...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a bifunctional molecule incorporating a benzoic acid moiety and a cyclic boronic ester, represents a valuable building block in modern medicinal chemistry and organic synthesis.[1][2] Its utility in creating complex molecular architectures, particularly through cross-coupling reactions, is contingent on a thorough understanding of its physicochemical properties.[3] This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. We delve into the theoretical underpinnings of its behavior in various environments and present detailed, field-proven methodologies for its empirical characterization. This document is intended to serve as a foundational resource for researchers, enabling them to optimize reaction conditions, formulate with confidence, and ensure the integrity of their experimental outcomes.
Introduction: The Strategic Value of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Benzoic acid derivatives are a cornerstone in drug discovery, lending themselves to a wide array of structural modifications that yield diverse biological activities.[1][2] Simultaneously, boronic acids and their esters have become indispensable tools in synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (Figure 1) marries these two functionalities, offering a unique scaffold for the synthesis of novel compounds.
The 1,3,2-dioxaborinane moiety serves as a protecting group for the boronic acid. This protection is crucial, as unprotected boronic acids can exhibit challenging characteristics, including trimerization into boroxines and instability under certain acidic or oxidative conditions.[4] The choice of the propan-1,3-diol-derived protecting group in this compound is pivotal, as the stability of cyclic boronic esters to hydrolysis is a key consideration for their handling, purification, and reactivity.[4][5]
This guide will systematically explore the solubility and stability profiles of this compound, providing both the "what" and the "why" behind the necessary analytical investigations.
Figure 1: Chemical Structure of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Caption: Structure of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Physicochemical Characterization
A foundational understanding of a compound's basic properties is the first step in any rigorous scientific investigation.
The recommended storage conditions strongly suggest a sensitivity to atmospheric components, likely moisture and potentially oxygen, which will be explored in the stability section.
Solubility Profile: A Predictive and Empirical Approach
The solubility of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid will be dictated by the interplay of its three key structural features: the aromatic benzoic acid, the polar carboxylic acid group, and the boronic ester. Generally, benzoic acid itself has limited solubility in water but is soluble in organic solvents.[8][9] The pinacol ester analog, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is noted for its excellent solubility in organic solvents.[3] A similar trend can be anticipated for the dioxaborinane derivative.
Experimental Protocol for Solubility Determination
A robust method for determining solubility is the equilibrium solubility method, where an excess of the solid compound is agitated in the solvent of interest until equilibrium is reached.
Objective: To quantify the solubility of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in a range of pharmaceutically and synthetically relevant solvents.
Methodology:
Solvent Selection: A diverse set of solvents should be chosen to represent a range of polarities.
Aqueous: Purified Water, Phosphate Buffered Saline (PBS) at pH 7.4.
Add an excess of the compound to a known volume of each solvent in a sealed vial.
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
Sample Preparation:
Centrifuge the vials to pellet the excess solid.
Carefully withdraw a known volume of the supernatant.
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
Quantification:
Dilute the filtered supernatant with a suitable solvent.
Analyze the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC method detailed in Section 5.
Prepare a calibration curve with standards of known concentrations to ensure accurate quantification.
Predicted Solubility and Data Presentation
The expected results can be summarized in a table for clear comparison. It is anticipated that the compound will exhibit higher solubility in polar organic solvents like DMSO and alcohols, and lower solubility in water and non-polar hydrocarbons.
Solvent System
Predicted Solubility Category
Rationale
Water
Sparingly soluble to slightly soluble
The hydrophobic benzene ring and boronic ester will limit aqueous solubility.
PBS (pH 7.4)
Slightly more soluble than water
The carboxylic acid (pKa ~4.2) will be deprotonated, increasing polarity and aqueous solubility.
Methanol/Ethanol
Soluble
"Like dissolves like" principle; alcohols can hydrogen bond with the carboxylic acid and oxygen atoms.
Acetonitrile
Soluble
A polar aprotic solvent capable of dissolving the compound.
DMSO
Freely Soluble
A highly polar aprotic solvent known for its broad solubilizing power.
THF/DCM
Soluble
Common organic solvents used in synthesis; expected to readily dissolve the compound.
Toluene
Slightly soluble
The non-polar nature of toluene will limit its ability to solvate the polar functional groups.
Stability Profile: Ensuring Compound Integrity
The stability of boronic esters is a critical parameter, as degradation can lead to the formation of the free boronic acid and the corresponding diol, impacting reaction yields, purity, and, in a pharmaceutical context, safety and efficacy.[10] Forced degradation studies are the industry standard for rapidly assessing the stability of a molecule under various stress conditions.[11][12]
Hydrolytic Stability
Causality: The boron atom in the dioxaborinane ring is Lewis acidic and susceptible to nucleophilic attack by water. This hydrolysis is often catalyzed by acid or base.[4][11] The stability of the ester is influenced by the steric hindrance around the boron atom; less hindered esters tend to be more labile.[4]
Experimental Protocol:
Buffer Preparation: Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12). Common buffers include HCl for acidic, acetate for mid-range, phosphate for neutral, and borate or NaOH for basic conditions.
Incubation:
Prepare solutions of the compound at a known concentration in each buffer.
Incubate the solutions at a controlled temperature (e.g., 40-70°C) to accelerate degradation.[11]
Include a control sample in a neutral, non-aqueous solvent.
Time-Point Analysis:
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
Immediately quench any reaction if necessary (e.g., by neutralizing the pH).
Analyze the samples by RP-HPLC to quantify the remaining parent compound and any major degradants.
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Caption: Workflow for assessing hydrolytic stability.
Oxidative Stability
Causality: Boronic acids are susceptible to oxidation, which can convert the carbon-boron bond into a carbon-oxygen bond, yielding an alcohol (or phenol) and boric acid.[13][14] This process can be mediated by reactive oxygen species. While the ester form offers some protection, it is not immune to oxidative degradation.
Experimental Protocol:
Stress Condition: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[11]
Incubation: Keep the solution at room temperature, protected from light, to prevent confounding photolytic degradation.
Time-Point Analysis: At regular intervals, take samples and analyze them by RP-HPLC to monitor the disappearance of the parent compound and the appearance of any oxidation products.
Photostability
Causality: Aromatic compounds can absorb UV or visible light, which can promote them to an excited state, leading to chemical reactions and degradation. The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing.[15][16]
Experimental Protocol:
Sample Preparation: Place the solid compound and a solution of the compound in a photochemically inert, transparent container.
Control Sample: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.
Light Exposure: Expose the samples to a light source that provides a standardized output of both visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[16]
Analysis: After the exposure period, compare the exposed samples to the dark controls. Analyze for any changes in physical appearance (e.g., color) and quantify the parent compound and any degradants by RP-HPLC.
Thermal Stability
Causality: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. Understanding the thermal limits of a compound is crucial for safe handling, storage, and for setting appropriate conditions for reactions such as distillations or high-temperature couplings.
Experimental Protocol:
Thermogravimetric Analysis (TGA):
Place a small, accurately weighed sample of the compound in a TGA furnace.
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
TGA measures the change in mass as a function of temperature, revealing the onset temperature of decomposition.
Differential Scanning Calorimetry (DSC):
Heat a sample in a DSC pan alongside an empty reference pan.
DSC measures the heat flow required to maintain the sample at the same temperature as the reference.
This technique can identify the melting point, phase transitions, and exothermic or endothermic decomposition events.
Analytical Methodology: A Self-Validating System
A reliable analytical method is the cornerstone of any solubility or stability study. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for this type of molecule.
Challenge: A known issue with the analysis of boronic esters is their potential for on-column hydrolysis during RP-HPLC analysis, which can lead to inaccurate quantification.[10][17]
Protocol for a Stability-Indicating RP-HPLC Method:
Column Selection: Utilize a column with low silanol activity to minimize acid-catalyzed on-column hydrolysis. A Waters XTerra MS C18 or similar column is a good starting point.[17]
Mobile Phase:
Phase A: Water with a non-acidic buffer or no pH modifier. The use of acidic modifiers like formic acid can exacerbate hydrolysis.[17]
Phase B: Acetonitrile or Methanol.
Gradient Elution: Develop a gradient method that provides good separation between the parent compound, its free boronic acid, propan-1,3-diol, and any potential oxidative or photolytic degradants.
Detection: UV detection at a wavelength where the benzoic acid chromophore has strong absorbance (e.g., 230-280 nm).[18] A photodiode array (PDA) detector is advantageous as it can provide spectral information to aid in peak identification and purity assessment.
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is "stability-indicating." This involves demonstrating that all significant degradants are resolved from the parent peak.
Caption: Logic flow for developing a self-validating analytical method.
Conclusion and Recommendations
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a promising synthetic intermediate whose practical application hinges on a clear understanding of its solubility and stability. This guide has outlined a comprehensive strategy for characterizing these critical attributes. It is predicted that the compound will demonstrate good solubility in common organic solvents but will be susceptible to hydrolytic degradation, particularly under non-neutral pH conditions. The 1,3,2-dioxaborinane protecting group is expected to offer a degree of stability, but its performance relative to other common boronic esters like the pinacol ester must be empirically determined.
For laboratory use, it is recommended to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation from atmospheric moisture.[6] When used in reactions, anhydrous conditions are advisable, especially if the reaction is prolonged or requires elevated temperatures.[5] The choice of reaction and purification conditions should carefully consider the pH to avoid premature deprotection. By following the protocols outlined herein, researchers can confidently handle, store, and utilize this versatile building block to its full potential, ensuring the integrity and reproducibility of their synthetic endeavors.
References
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]
D'Andola, C., et al. (2013). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
Sandford, E. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
Wang, Y., et al. (2020). Compound stability under different pH conditions. ResearchGate. [Link]
Sandford, E. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. [Link]
Validation and Uncertainty Evaluation of an LC-DAD Method for Simultaneous Quantification of Benzoic Acid, Methylparaben, and. (n.d.). Indonesian Journal of Pharmacy. [Link]
Labonce. (n.d.). ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS. [Link]
Holčapek, M., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC - NIH. [Link]
Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
Robbins, R. J. (2021). Quantitation of Flavanols, Proanthocyanidins, Isoflavones, Flavanones, Dihydrochalcones, Stilbenes, Benzoic Acid Derivatives Using Ultraviolet Absorbance after Identification by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
NIH. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
RSC Publishing. (n.d.). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]
PMC - PubMed Central. (2018). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. [Link]
A-Z Guide to Spectral Analysis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the spectral data for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a key organoboron compo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the spectral data for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a key organoboron compound utilized in organic synthesis and medicinal chemistry. As a stable boronate ester derivative of 3-carboxyphenylboronic acid, its precise structural characterization is paramount for ensuring purity, monitoring reaction progress, and confirming the identity of downstream products. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a multi-faceted analytical portrait of the molecule. We delve into the causal relationships behind the observed spectral features, provide validated experimental protocols for data acquisition, and demonstrate how these techniques work in concert to provide unambiguous structural confirmation.
Introduction: The Significance of Boronate Esters in Modern Chemistry
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid belongs to the family of boronic acid derivatives, compounds that have become indispensable in synthetic chemistry. Boronic acids and their esters are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.[1] The 1,3,2-dioxaborinane moiety is a propanediol-protected form of the boronic acid, which enhances the compound's stability, reduces its propensity for self-condensation into boroxines, and improves handling characteristics compared to the free boronic acid.[1]
For professionals in drug development, intermediates like this are critical building blocks for creating complex molecular architectures found in many bioactive compounds.[2] Therefore, rigorous quality control and structural verification are not merely procedural; they are fundamental to the success of a synthetic campaign. Spectroscopic analysis provides a non-destructive, highly informative "fingerprint" of the molecule, ensuring that the material proceeding to the next synthetic step is indeed the correct, pure compound.
The true structural identity of a molecule is confirmed not by a single technique, but by the confluence of evidence from multiple analytical methods. Each spectroscopic technique probes different aspects of the molecule's structure, and together they provide a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.
¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons). The spectrum of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is characterized by distinct signals in both the aromatic and aliphatic regions.
Causality Behind the Signals: The chemical shifts of the aromatic protons are heavily influenced by the electronic effects of the two substituents: the electron-withdrawing carboxylic acid (-COOH) group and the boronate ester (-B(OR)₂) group.[4] The -COOH group strongly deshields the ortho protons, while the boronate ester has a weaker effect. This interplay creates a distinct and predictable pattern.[4][5] The protons of the dioxaborinane ring appear in the aliphatic region, with their chemical shifts and multiplicities determined by their positions relative to the oxygen atoms.
Table 1: Predicted ¹H NMR Spectral Data
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Carboxylic Acid (-COOH)
~13.0
Broad Singlet
1H
Aromatic (H-2)
~8.4
Singlet (or narrow triplet)
1H
Aromatic (H-6)
~8.1
Doublet of Doublets
1H
Aromatic (H-4)
~8.0
Doublet of Doublets
1H
Aromatic (H-5)
~7.5
Triplet
1H
Dioxaborinane (-O-CH₂ -C)
~4.2
Triplet
4H
Dioxaborinane (-C-CH₂ -C)
~2.1
Quintet
2H
Note: Predicted values are based on established substituent effects. Actual experimental values may vary slightly depending on solvent and concentration.[6][7]
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).
Causality Behind the Signals: The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.[8] The aromatic carbons show a range of chemical shifts influenced by the substituents.[9][10] The carbon atom directly attached to the boron (the ipso-carbon) often shows a broader signal and its chemical shift is a key diagnostic marker.[9][10] The aliphatic carbons of the dioxaborinane ring appear in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data
Assignment
Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C =O)
~167
Aromatic (C -B)
~135 (often broad)
Aromatic (C -H)
~128 - 136
Aromatic (C -COOH)
~131
Dioxaborinane (-O-C H₂-)
~62
Dioxaborinane (-C-C H₂-C)
~27
For organoboron compounds, ¹¹B NMR is an indispensable tool that provides direct evidence of the boron center's coordination and electronic environment.[11][12]
Causality Behind the Signal: Boron has two NMR-active isotopes, but ¹¹B (80.1% natural abundance) is typically observed.[12] The chemical shift is highly sensitive to the substituents on the boron atom. Trivalent, sp²-hybridized boronic acids and their esters typically resonate in a characteristic downfield region.[13][14] The observation of a single, relatively sharp peak in the expected range confirms the presence and integrity of the boronate ester.
Table 3: Expected ¹¹B NMR Spectral Data
Assignment
Expected Chemical Shift (δ, ppm)
Dioxaborinane Boron
~25 - 35
Note: Chemical shifts are relative to the external standard BF₃·OEt₂.[13][15]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for quickly confirming the presence of key structural motifs.
Causality Behind the Absorptions: The spectrum is dominated by absorptions from the carboxylic acid and the boronate ester. The O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding.[16][17] The C=O stretch is a strong, sharp absorption. The B-O bonds of the dioxaborinane ring also give rise to characteristic strong stretches.[18]
Table 4: Key IR Absorption Bands
Functional Group
Wavenumber (cm⁻¹)
Intensity
O-H Stretch (Carboxylic Acid)
2500 - 3300
Strong, Very Broad
C-H Stretch (Aromatic)
3000 - 3100
Medium
C-H Stretch (Aliphatic)
2850 - 2960
Medium
C=O Stretch (Carboxylic Acid)
1680 - 1710
Strong, Sharp
C=C Stretch (Aromatic)
1450 - 1600
Medium
B-O Stretch (Asymmetric)
1320 - 1380
Strong
C-O Stretch
1200 - 1300
Strong
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers additional structural clues.[19][20]
Causality Behind the Data: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The exact mass measurement from a high-resolution mass spectrometer (HRMS) can be used to confirm the molecular formula. Fragmentation of boronic acids can be complex, but common losses may include water or cleavage of the dioxaborinane ring.[1][21][22]
Table 5: Expected Mass Spectrometry Data (ESI)
Ion
Calculated m/z
Molecular Ion [M]
206.0750
Protonated Molecule [M+H]⁺
207.0823
Deprotonated Molecule [M-H]⁻
205.0677
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality, reproducible spectral data requires meticulous attention to experimental detail.
Sample Preparation
Weighing: Accurately weigh the sample. A typical amount is 5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR, and 1-2 mg for MS.
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and allows for the observation of the exchangeable -COOH proton.[7] For MS, a solvent system like methanol or acetonitrile/water is common.
Dissolution: Add the solvent to the sample (e.g., ~0.6 mL for NMR) and gently vortex or sonicate until a clear, homogenous solution is obtained. Any particulate matter will degrade the quality of NMR spectra.
Transfer: For NMR, transfer the solution to a clean, dry NMR tube. For MS, the solution is typically diluted further before direct infusion or injection.
Instrumentation Parameters
NMR Spectroscopy:
Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially in the aromatic region.
Acquisition: Record standard ¹H, ¹³C{¹H}, and ¹¹B spectra.
Referencing: Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[23] Use an external standard like BF₃·OEt₂ for the ¹¹B spectrum.[23]
IR Spectroscopy:
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples, requiring minimal sample preparation.
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first.
Processing: Apply ATR correction if necessary.
Mass Spectrometry:
Technique: Use ESI in both positive and negative ion modes to ensure detection.
Analysis: Perform a full scan to identify the molecular ion. High-resolution analysis is crucial for formula confirmation.
Integrated Analysis and Visualization
The power of this multi-technique approach is realized when the data are integrated to build a complete, self-consistent picture of the molecule.
Caption: Workflow for integrated spectroscopic analysis.
The combined data provides unambiguous proof:
MS confirms the molecular weight is 206.00 g/mol and the formula is C₁₀H₁₁BO₄.
IR confirms the presence of a carboxylic acid (broad O-H, sharp C=O) and B-O bonds.
¹¹B NMR confirms the presence of a trivalent boronate ester.
¹H and ¹³C NMR piece together the exact atomic framework, confirming a meta-substituted benzoic acid ring connected to a 1,3,2-dioxaborinane group.
This holistic approach ensures the highest degree of confidence in the material's identity and purity, a non-negotiable requirement in research and development.
Caption: Structure of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Massachusetts Institute of Technology (MIT). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]
Hall, D. G. (Ed.). (2011).
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15036–15044. [Link]
Bertermann, R., et al. (2017). Organoboranes and tetraorganoborates studied by ¹¹B and ¹³C NMR spectroscopy and DFT calculations. ResearchGate. [Link]
The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
Semantic Scholar. Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. [Link]
Sporzyński, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124511. [Link]
Qiu, D., et al. (2011). Increments for ¹H and ¹³C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1363-1368. [Link]
Wrigley, S. D., et al. (2018). An Accessible Method for DFT Calculation of ¹¹B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry, 83(15), 8020-8025. [Link]
PubMed. Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
American Chemical Society (ACS) Publications. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
The Royal Society of Chemistry. VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]
PubMed. Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. [Link]
LinkedIn. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights. [Link]
ResearchGate. Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]
PubMed Central (PMC). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
Semantic Scholar. Solid‐state ¹¹B and ¹³C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. [Link]
PubMed Central (PMC). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]
ResearchGate. Increments for ¹H and ¹³C NMR chemical shifts in pinacol arylboronates. [Link]
MDPI. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [https://www.researchgate.net/publication/265882668_Analysis_of_Boronic_Acids_Without_Chemical_Derivatisation]([Link]
theoretical studies on 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
An In-depth Technical Guide to the Theoretical and Experimental Characterization of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Theoretical and Experimental Characterization of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a significant organoboron compound with considerable potential in drug discovery and organic synthesis. Boronic acids and their derivatives are recognized for their unique chemical properties and diverse applications.[1][2][3] This document outlines a multi-faceted approach, integrating advanced computational modeling with established experimental validation techniques. The proposed workflow is designed to deliver a deep understanding of the molecule's structural, electronic, and reactive properties, thereby accelerating its application in medicinal chemistry and materials science. The core of this guide focuses on a robust theoretical methodology, encompassing quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. These computational endeavors are synergistically paired with detailed protocols for experimental validation, including spectroscopic and crystallographic techniques. This integrated strategy ensures a self-validating system, providing trustworthy and actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
Boronic acids and their derivatives have emerged as a pivotal class of compounds in modern chemistry.[2] Their abiotic nature and the unique electronic properties of the sp2-hybridized boron atom, with its vacant p orbital, confer remarkable reactivity and stability.[4] This makes them invaluable building blocks in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] Beyond their synthetic utility, boronic acid derivatives have garnered significant attention in medicinal chemistry, with compounds like bortezomib (Velcade®) demonstrating their therapeutic potential.[1]
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, the subject of this guide, is a member of the arylboronic acid family. The presence of the benzoic acid moiety introduces a carboxylic acid functional group, which can participate in a variety of chemical interactions, including hydrogen bonding and salt formation, making it an attractive scaffold for drug design. The 1,3,2-dioxaborinane ring serves to protect the boronic acid, enhancing its stability and modulating its reactivity. Understanding the intricate interplay between the electronic nature of the boronic acid group and the functional properties of the benzoic acid is paramount for harnessing the full potential of this molecule.
This guide proposes a comprehensive theoretical and experimental workflow to elucidate the fundamental properties of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, providing a roadmap for its rational application in drug development and materials science.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is the foundation for any theoretical and experimental investigation.
Table 1: Physicochemical Properties of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
The molecular structure consists of a central benzene ring substituted at the meta position with a carboxylic acid group and a 1,3,2-dioxaborinane ring. This arrangement has significant implications for the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.
Proposed Theoretical and Computational Methodology
A multi-tiered computational approach is proposed to provide a holistic understanding of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid at the molecular level.
Caption: Proposed computational workflow for the theoretical investigation of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[7][8] For 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, DFT calculations will be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.
Protocol for DFT Calculations:
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan will be utilized.
Method: The B3LYP hybrid functional is recommended as it provides a good balance between accuracy and computational cost for organic molecules.[7][8]
Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is suitable for providing a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the anionic character of the carboxylate group and the Lewis acidic boron center.[7][8]
Calculations:
Geometry Optimization: To find the lowest energy conformation of the molecule.
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to assess the molecule's chemical reactivity and kinetic stability.[7][8] The HOMO-LUMO gap is a key indicator of molecular stability.[9]
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as charge transfer and hyperconjugation, which can provide insights into the stability of the molecule.[7][8]
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.[9]
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule, MD simulations can explore its dynamic behavior in a more realistic environment, such as in solution or interacting with a biological target.
Protocol for MD Simulations:
Force Field: A well-parameterized force field, such as AMBER or CHARMM, will be used to describe the interatomic interactions. The parameters for the boronic acid moiety will be carefully validated or derived from quantum mechanical calculations.
Solvation: The molecule will be placed in a periodic box of explicit solvent (e.g., water) to simulate its behavior in an aqueous environment.
Simulation Protocol:
Energy Minimization: To relax the initial system.
Equilibration: The system will be gradually heated and equilibrated under constant temperature and pressure (NPT ensemble).
Production Run: A long simulation (nanoseconds to microseconds) will be performed to sample the conformational space of the molecule and its interactions with the solvent.
Analysis: The trajectories will be analyzed to understand:
Conformational Flexibility: To identify the preferred conformations of the molecule in solution.
Solvation Structure: To characterize the hydrogen bonding network around the carboxylic acid and dioxaborinane groups.
Binding to a Target Protein (if applicable): If a biological target is known, MD simulations can be used to study the binding mode and stability of the molecule in the active site.
QSAR and Pharmacophore Modeling
For drug development applications, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to correlate the structural features of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its analogs with their biological activity.
Workflow for QSAR and Pharmacophore Modeling:
Dataset: A dataset of molecules with known biological activity is required.
Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, and lipophilic) will be calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, will be used to build a QSAR model that can predict the activity of new compounds.
Pharmacophore Generation: A pharmacophore model will be developed to identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for biological activity.
Proposed Experimental Validation
Theoretical predictions must be validated by experimental data to ensure their accuracy and relevance.
Caption: Workflow for the experimental validation of theoretical predictions.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the structure and bonding of a molecule.
Protocol for ¹¹B NMR Spectroscopy:
Instrumentation: A high-field NMR spectrometer.
Sample Preparation: The compound will be dissolved in a suitable deuterated solvent.
Data Acquisition: ¹¹B NMR spectra will be acquired to observe the chemical shift of the boron atom, which is sensitive to its coordination environment.[10] This can be used to study the equilibrium between the trigonal planar boronic ester and a potential tetracoordinate boronate species.[10]
Protocol for FTIR and FT-Raman Spectroscopy:
Instrumentation: A Fourier-transform infrared (FTIR) and a Fourier-transform Raman (FT-Raman) spectrometer.
Sample Preparation: The sample can be analyzed as a solid or in solution.
Data Acquisition: The spectra will be recorded over a wide spectral range. The experimental vibrational frequencies will be compared to those predicted by DFT calculations.[2][9] Key vibrational modes to analyze include the O-H stretch of the carboxylic acid, the B-O stretches of the dioxaborinane ring, and the aromatic C-C stretching vibrations.[2]
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state.
Protocol for X-ray Crystallography:
Crystal Growth: High-quality single crystals of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid will be grown from a suitable solvent.
Data Collection: The crystal will be mounted on a diffractometer, and diffraction data will be collected.
Structure Solution and Refinement: The crystal structure will be solved and refined to obtain precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This experimental geometry can then be compared to the DFT-optimized structure.
Expected Outcomes and Applications
The successful execution of this integrated theoretical and experimental workflow is expected to yield a comprehensive understanding of the structure-property relationships of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Table 2: Expected Outcomes and Their Significance
Expected Outcome
Significance
Accurate 3D structure and conformational profile
Essential for understanding molecular recognition and designing complementary binding partners.
Provides insights into reactivity, stability, and potential sites for chemical modification.
Validated vibrational spectra (IR and Raman)
Serves as a fingerprint for the molecule, aiding in its identification and characterization.
Understanding of solvation and dynamic behavior
Crucial for predicting bioavailability and behavior in physiological environments.
Predictive QSAR and pharmacophore models
Accelerates the drug discovery process by enabling the virtual screening and rational design of more potent and selective analogs.
These outcomes will provide a solid foundation for the rational design of novel therapeutics, advanced materials, and fluorescent probes based on the 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid scaffold.[11]
Conclusion
This technical guide has outlined a rigorous and comprehensive approach for the theoretical and experimental characterization of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. By synergistically combining the predictive power of computational chemistry with the empirical validation of experimental techniques, this workflow establishes a self-validating system for generating high-fidelity data. The insights gained from these studies will be invaluable for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this promising boronic acid derivative in a variety of applications.
References
Wiley-VCH. (2010, June 1).
Informatics Journals. (n.d.). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking.
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
ResearchGate. (2025, August 8). (PDF) Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking.
Semantic Scholar. (n.d.). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Semantic Scholar.
Taylor & Francis Online. (n.d.). Spectroscopic, quantum chemical calculations, and molecular docking analysis of 3-Chlorophenyl boronic acid. Taylor & Francis Online.
AIP Publishing. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.
ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
Royal Society of Chemistry. (2023, December 18). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry.
discovery and history of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
An In-depth Technical Guide to 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery Abstract 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid has emerged as a critical building...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid has emerged as a critical building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features, combining a carboxylic acid handle with a propanediol-protected boronic acid, make it an exceptionally versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its history, detailed synthetic protocols, physicochemical properties, and key applications, with a particular focus on its role in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Introduction: The Rise of Boronic Acid Derivatives in Synthesis
Boronic acids and their esters have become indispensable tools in organic chemistry, largely due to the Nobel Prize-winning work on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. These organoboron compounds are valued for their stability, low toxicity, and high functional group tolerance, allowing for the efficient formation of carbon-carbon bonds.
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a bifunctional reagent that perfectly exemplifies the utility of this class of compounds. The boronic acid ester moiety serves as a reactive handle for cross-coupling, while the carboxylic acid group provides a site for further derivatization, such as amide bond formation. The use of a 1,3-propanediol protecting group for the boronic acid enhances its stability and shelf-life compared to the free boronic acid, making it a more reliable and manageable reagent in multi-step syntheses.
Historical Context and Synthesis
While a singular, seminal "discovery" paper for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is not prominent in the literature, its emergence is intrinsically linked to the broader development of boronic acid chemistry. It became recognized as a valuable building block as chemists sought more stable and functionalized reagents for complex molecule synthesis. Its preparation is typically achieved through a two-step process starting from 3-bromobenzoic acid.
Synthetic Workflow Overview
The synthesis involves the conversion of an aryl halide to a boronic acid derivative. The most common laboratory-scale synthesis involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent protection.
Caption: Synthetic workflow for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from common procedures found in the literature.
Materials:
3-Bromobenzoic acid
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) solution
Triisopropyl borate
1,3-Propanediol
Hydrochloric acid (HCl)
Ethyl acetate
Hexanes
Magnesium sulfate (MgSO₄)
Dry ice/acetone bath
Procedure:
Preparation of the Aryllithium Species:
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzoic acid (1.0 eq).
Dissolve the starting material in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature below -70 °C. The second equivalent of n-BuLi is required to deprotonate the carboxylic acid.
Stir the reaction mixture at -78 °C for 1 hour.
Borylation:
To the aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Hydrolysis and Esterification:
Cool the reaction mixture to 0 °C in an ice bath.
Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).
Add 1,3-propanediol (1.5 eq) to the mixture.
Stir vigorously for 1-2 hours at room temperature. During this time, the boronic acid ester will form.
Workup and Purification:
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product is typically purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield the final product as a white solid.
Physicochemical Properties and Characterization
The reliable use of any reagent in synthesis depends on a thorough understanding of its physical and chemical properties.
Note: NMR chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.
Applications in Drug Discovery and Organic Synthesis
The primary application of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The carboxylic acid functionality is often used in a subsequent step to couple with an amine, forming an amide bond, a common linkage in pharmaceutical compounds.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a biaryl core. The following workflow illustrates how 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid can be used to synthesize such a structure.
Caption: Application in the synthesis of a biaryl-based kinase inhibitor.
This two-stage approach is highly convergent and modular. It allows for the rapid synthesis of a library of compounds by varying the aryl halide and the amine coupling partners. This strategy is frequently employed in lead optimization campaigns within drug discovery programs to explore the structure-activity relationship (SAR) of a chemical series. The stability of the dioxaborinane ring is advantageous, as it often withstands various reaction conditions better than the corresponding free boronic acid.
Conclusion
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a testament to the enabling power of organoboron chemistry. Its robust nature, coupled with its bifunctional reactivity, has secured its place as a valuable reagent in the synthetic chemist's toolbox. From academic laboratories exploring new methodologies to industrial settings focused on the rapid synthesis of drug candidates, this compound facilitates the efficient construction of molecular complexity. As the demand for novel, intricate small molecules continues to grow, the utility and importance of well-designed building blocks like 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid will undoubtedly continue to expand.
References
Due to the nature of this compound as a widely used building block, specific discovery papers are not as relevant as representative synthetic procedures and applications found in patents and methods literature. The following references provide examples of its synthesis and use.
Synthesis and Application in Patent Literature: A common application is found in patents for pharmaceutical compounds. For an example of its use in the synthesis of kinase inhibitors, see patents from companies like Pfizer or Novartis. A representative patent is: WO2010020675A1, "Pyrazolopyrimidine derivatives as JAK kinase inhibitors," which describes related Suzuki couplings.
General Procedures for Boronic Ester Synthesis: For foundational knowledge on the synthesis of boronic acids and their esters, see: Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. This book provides comprehensive coverage of the methods described.
Commercial Supplier Data: Physicochemical properties are often consolidated by major chemical suppliers.
Source: Sigma-Aldrich
Suzuki-Miyaura Coupling Review: For a comprehensive review of the Suzuki-Miyaura reaction, which is the primary application of this reagent: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Boronic Acid Derivatives in Medicinal Chemistry 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid belongs to the versatile class of...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Boronic Acid Derivatives in Medicinal Chemistry
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid belongs to the versatile class of organoboron compounds, which have become indispensable tools in modern organic synthesis and drug discovery. The unique electronic properties of the boron atom, particularly its Lewis acidity and ability to participate in a wide range of coupling reactions, have established boronic acids and their derivatives as key building blocks for the construction of complex molecular architectures. Specifically, arylboronic acids and their esters are celebrated for their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.
The incorporation of the 1,3,2-dioxaborinane moiety, a six-membered cyclic boronic ester, offers advantages in terms of stability and handling compared to the free boronic acid. This protective group can modulate the reactivity of the boronic acid, preventing common decomposition pathways such as protodeboronation, and often simplifies purification processes. The benzoic acid functionality provides a handle for further synthetic modifications or for interaction with biological targets, making 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its analogs valuable intermediates in the synthesis of novel therapeutic agents. As with any reactive chemical species, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to its effective and safe utilization in the laboratory. This guide provides a comprehensive overview of the safety and handling considerations for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, grounded in established laboratory practices and the chemistry of organoboron compounds.
Hazard Identification and Risk Assessment
It is crucial to treat this compound with a degree of caution appropriate for a novel or under-characterized substance. A Safety Data Sheet for a similar compound, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid, suggests it is not considered hazardous; however, it also notes that 100% of the mixture consists of ingredients of unknown toxicity. Given the known reactivity of boronic acids and the data from analogous compounds, a conservative approach to handling is warranted.
Lewis Acidity: The boron atom in boronic esters is electron-deficient and acts as a Lewis acid. This property can lead to interactions with biological nucleophiles, potentially causing irritation to skin, eyes, and mucous membranes.
Hydrolytic Sensitivity: While the dioxaborinane ring offers protection, boronic esters can be susceptible to hydrolysis, especially in the presence of acid or base, to release the corresponding boronic acid and diol. Boronic acids themselves can have different toxicological profiles.
Dust Inhalation: As a solid, this compound can form dust particles that, when inhaled, can irritate the respiratory tract.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to minimize exposure and maintain the integrity of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential.
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator equipped with a particulate filter is necessary.
Engineering Controls
Chemical Fume Hood: All weighing and transfer operations involving the solid material should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust.
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential vapors or dust.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.
Weighing:
Perform all weighing operations within a chemical fume hood.
Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or reaction vessel.
Avoid creating dust clouds. If the material is a fine powder, consider using a glove bag or a powder-containment balance enclosure.
Transfer and Addition to Reactions:
When adding the solid to a reaction mixture, do so slowly and carefully to prevent splashing.
If dissolving the solid in a solvent, add the solvent to the solid in a controlled manner.
Ensure that the reaction vessel is appropriately sized and equipped with necessary features such as a stirrer and a condenser if the reaction is to be heated.
Post-Handling:
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Thoroughly wash hands and any exposed skin with soap and water.
Remove and properly store or dispose of PPE.
Storage Requirements
Container: Store in a tightly sealed, original container. The use of screw-cap vials is recommended for analytical samples.
Atmosphere: While more stable than free boronic acids, prolonged exposure to moisture can lead to hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Temperature: Store in a cool, dry, and well-ventilated area. Some boronic acid derivatives may require refrigeration or storage at low temperatures (-20°C) to prevent degradation. Always consult the supplier's recommendation for specific storage conditions.
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Experimental Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for the safe handling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in a laboratory setting.
Caption: Safe handling workflow for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Spill, Exposure, and Waste Disposal
Spill Cleanup
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: For a solid spill, carefully sweep or scoop the material into a labeled, sealable container for disposal. Avoid generating dust. A HEPA-filtered vacuum cleaner may be used for larger spills if available and appropriate. For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Waste Disposal
All waste containing 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, including unreacted material, contaminated consumables, and spill cleanup debris, must be treated as hazardous chemical waste.
Collection: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Boron compounds can be harmful to wildlife, so they should not be disposed of in regular trash or down the drain.[3]
Conclusion
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a valuable synthetic intermediate with significant potential in drug discovery and development. Its effective use is predicated on a culture of safety that prioritizes risk assessment, proper handling techniques, and emergency preparedness. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic utility of this and other organoboron compounds, paving the way for future scientific advancements.
An In-Depth Technical Guide to the Mechanism of Reactivity of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
Abstract 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid stands as a cornerstone bifunctional building block in modern organic synthesis. Its unique architecture, combining a stable cyclic boronic ester with a versatile carboxyl...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid stands as a cornerstone bifunctional building block in modern organic synthesis. Its unique architecture, combining a stable cyclic boronic ester with a versatile carboxylic acid handle, offers a predictable and powerful platform for the construction of complex molecular frameworks. This guide provides an in-depth exploration of the core reactivity mechanisms of this reagent, with a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the catalytic cycle, analyze the influence of the compound's distinct structural features, and provide practical insights for its application in research, drug discovery, and materials science.
Introduction: A Profile of a Versatile Reagent
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is an aromatic boronic acid derivative where the boronic acid functional group is protected as a cyclic ester with 1,3-propanediol. The benzoic acid moiety is positioned meta to the boronate group. This specific arrangement confers both stability and multifaceted reactivity, making it a highly valued intermediate.
Structural Advantages : The six-membered dioxaborinane ring provides enhanced stability compared to the free boronic acid, facilitating easier handling, purification, and storage while mitigating common side reactions like protodeboronation and trimerization into boroxines.
Synthetic Utility : Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] The presence of the carboxylic acid group allows for subsequent derivatization, such as amide bond formation or esterification, enabling its use in the synthesis of complex biaryls, a common motif in pharmaceuticals and functional materials.[2][3]
The Core Mechanism: Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[1][4] The reaction proceeds through a well-defined catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The Catalytic Cycle
The journey of the palladium catalyst through the reaction is a finely orchestrated sequence of transformations between its Pd(0) and Pd(II) oxidation states.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition by inserting into the carbon-halide bond of the coupling partner (R¹-X).[6] This is typically the rate-determining step of the reaction.[1][5] The reactivity of the halide follows the order: I > OTf > Br > Cl.[4][5] This step forms a square planar Pd(II) intermediate, which initially forms as a cis-complex and rapidly isomerizes to the more stable trans-complex.[1][4]
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center.[1] For 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, this process is critically dependent on the presence of a base.[7]
The Role of the Base : Organoboron compounds are generally not nucleophilic enough to transmetalate directly. The base activates the boron reagent by forming a more nucleophilic tetracoordinate "ate" complex (e.g., [R-B(OR)₂(OH)]⁻).[1][7] This negatively charged species readily transfers its organic group to the electropositive Pd(II) center.[7] The base also facilitates the formation of a palladium-hydroxo or palladium-alkoxo species from the oxidative addition complex, which is believed to be a key intermediate in the transmetalation pathway, proceeding through a Pd-O-B linkage.[6][8][9]
The Role of the Dioxaborinane Ester : Unlike free boronic acids, boronic esters can participate directly in the transmetalation step without prior hydrolysis.[10] The electronic properties of the diol backbone influence the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon atom being transferred, thereby affecting the overall rate of the reaction.[10]
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple to form the new carbon-carbon bond in the final product (R¹-R²).[1] This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle.[5][6] For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium complex.[4][5]
Structural Causality: How Molecular Features Dictate Reactivity
The specific structure of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid imparts unique characteristics that must be understood for successful application.
The 1,3,2-Dioxaborinane Ring : This six-membered cyclic boronic ester serves as a robust protecting group. It offers a balance of stability and reactivity. While highly stable for storage and handling, it is readily activated by base under Suzuki-Miyaura conditions to participate in the catalytic cycle. Its steric and electronic profile can influence catalyst-substrate interactions differently than the more common five-membered pinacol esters (dioxaborolanes).
The meta-Carboxylic Acid Group :
Electronic Influence : As a moderately electron-withdrawing group, the carboxylic acid moiety deactivates the aromatic ring. This can subtly influence the nucleophilicity of the ipso-carbon during the transmetalation step.
Chemical Handle : The true power of this feature is its role as a functional handle for diversification. Post-coupling, the carboxylic acid can be readily converted into amides, esters, or other functional groups, making the reagent a valuable linchpin in multi-step syntheses.
Interaction with Base : The acidic proton of the carboxyl group will be deprotonated by the bases used in the Suzuki-Miyaura reaction. It is imperative to account for this by using at least one extra equivalent of base to ensure both deprotonation of the acid and activation of the boronic ester can occur. For substrates containing other base-sensitive functional groups, milder bases such as potassium fluoride (KF) can be employed.[7]
Field Application & Experimental Protocols
The predictable reactivity of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid has led to its widespread adoption in fields demanding precise molecular construction.
Drug Discovery : Biaryl structures containing a benzoic acid scaffold are prevalent in pharmaceuticals. This reagent provides a direct route to such compounds, serving as a key intermediate in the synthesis of bioactive molecules for treating diseases ranging from cancer to cystic fibrosis.[2][3][11]
Materials Science : The ability to create rigid, well-defined biaryl structures makes this compound useful in the development of advanced polymers, organic light-emitting diodes (OLEDs), and fluorescent probes for biological imaging.[2]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a standard procedure. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Figure 2: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
Vessel Preparation : A reaction vessel (e.g., a Schlenk flask) is dried and charged with a stir bar. The vessel is then subjected to several cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
Reagent Addition : To the vessel, add 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
Solvent Addition : A degassed solvent system is added via syringe. A common choice is a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 ratio).
Catalyst Loading : The palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%) is added. For air-sensitive catalysts, this is done under a positive pressure of inert gas.
Reaction Conditions : The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (2-24 hours). Reaction progress is monitored by TLC or LC-MS.
Work-up : Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and the aqueous phase is acidified (e.g., with 1M HCl) to protonate the carboxylic acid product. The product is then extracted into an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by flash column chromatography or recrystallization, to yield the desired biaryl benzoic acid.
Typical Reaction Components
Component
Example(s)
Role
Typical Stoichiometry / Loading
Boronic Ester
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Nucleophilic Partner
1.1 - 1.5 equivalents
Electrophile
Aryl Bromide, Aryl Iodide, Aryl Triflate
Electrophilic Partner
1.0 equivalent (Limiting Reagent)
Palladium Source
Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Catalyst Precursor
1 - 5 mol%
Ligand
PPh₃, PCy₃, SPhos, XPhos
Stabilizes & Activates Catalyst
1 - 2 x mol% of Pd
Base
K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Activates Boronic Ester
2.0 - 4.0 equivalents
Solvent
Toluene/H₂O, Dioxane/H₂O, THF
Reaction Medium
-
Conclusion
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a testament to the power of rational molecular design in synthetic chemistry. Its reactivity is governed by the well-understood and highly reliable mechanism of the Suzuki-Miyaura cross-coupling reaction. The stability afforded by the dioxaborinane ring, combined with the synthetic versatility of the benzoic acid handle, provides researchers, scientists, and drug development professionals with a robust tool for the efficient and predictable synthesis of complex biaryl compounds. A thorough understanding of the catalytic cycle and the specific role of each component is paramount to harnessing the full potential of this exceptional building block.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Maji, M., & Datta, A. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d][5][7]oxathiin-4-ones and 4H-Benzo[d][5][7]dioxin-4-ones. [Link]
Google Patents. (n.d.). EP3150198A1 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][5][7]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof.
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Link]
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
A Technical Guide to the Research Frontiers of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
<_> For Researchers, Scientists, and Drug Development Professionals Abstract 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a bifunctional molecule poised for significant contributions across diverse scientific disciplines....
Author: BenchChem Technical Support Team. Date: January 2026
<_>
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a bifunctional molecule poised for significant contributions across diverse scientific disciplines. Its unique architecture, featuring a propanediol-protected boronic acid and a versatile carboxylic acid moiety, offers a stable yet reactive platform for innovation. This guide illuminates promising research avenues, providing a robust framework for exploration in medicinal chemistry, materials science, and organic synthesis. By detailing the scientific rationale, experimental workflows, and key protocols, this document serves as a comprehensive resource for unlocking the full potential of this intriguing compound.
Section 1: Core Molecular Attributes and Strategic Considerations
1.1. Structural Features and Inherent Reactivity
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid possesses a strategic combination of functional groups that dictate its utility. The 1,3,2-dioxaborinane ring serves as a protective group for the boronic acid, enhancing its stability and handling characteristics compared to the free boronic acid, which can be prone to dehydration and formation of boroxines.[1] This protection is reversible, typically under hydrolytic conditions, allowing for the controlled unmasking of the boronic acid's reactivity when needed.[2]
The carboxylic acid functionality provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation and esterification. This allows for the covalent attachment of the molecule to other chemical entities, a key feature in drug delivery and materials science applications. The meta-positioning of these two groups on the phenyl ring influences their respective electronic environments and steric accessibility, which are critical considerations in designing synthetic strategies and predicting molecular interactions.
1.2. Synthesis and Characterization: A Validated Protocol
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is readily achievable through the esterification of 3-carboxyphenylboronic acid with 1,3-propanediol.
Protocol: Synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
Step
Procedure
Rationale
1
Combine 3-carboxyphenylboronic acid (1.0 eq) and 1,3-propanediol (1.1 eq) in toluene.
Toluene serves as an effective solvent and facilitates azeotropic removal of water.
2
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
Acid catalysis protonates the carboxylic acid, activating it for nucleophilic attack by the diol.
3
Heat the mixture to reflux using a Dean-Stark apparatus.
The Dean-Stark trap sequesters the water byproduct, driving the equilibrium towards product formation.
4
Monitor reaction completion by Thin Layer Chromatography (TLC).
TLC provides a rapid assessment of the consumption of starting materials and the formation of the product.
5
Upon completion, cool the reaction and remove the solvent in vacuo.
Removal of the solvent yields the crude product.
6
Purify the crude product by recrystallization or column chromatography.
Purification ensures the removal of unreacted starting materials and catalyst, yielding the pure desired compound.
Table 1: Step-by-step synthesis protocol.
Characterization:
¹H and ¹³C NMR: To confirm the structural integrity and the presence of all expected protons and carbons.
Mass Spectrometry: To verify the molecular weight.
FT-IR Spectroscopy: To identify characteristic stretches of the O-H, C=O, and B-O bonds.
Section 2: High-Impact Research Trajectories
The unique bifunctionality of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid makes it a compelling candidate for investigation in several cutting-edge research areas.
2.1. Medicinal Chemistry: A Scaffold for Novel Therapeutics
The incorporation of boronic acids into medicinal chemistry has been validated by the success of drugs like bortezomib.[3][4][5] The boron atom's ability to form reversible covalent bonds with active site residues of enzymes is a key therapeutic mechanism.[3][4]
2.1.1. Enzyme Inhibition: Targeting Serine Proteases and β-Lactamases
Scientific Rationale: The electrophilic boron atom is susceptible to nucleophilic attack by the hydroxyl group of serine residues within the active sites of enzymes like serine proteases and β-lactamases, leading to the formation of a stable tetrahedral intermediate that inhibits enzyme function.[6][7][8] This makes boronic acid derivatives potent candidates for the development of novel inhibitors.[3][4][6][7]
Experimental Workflow:
Caption: A streamlined workflow for the discovery and optimization of boronic acid-based enzyme inhibitors.
2.2. Materials Science: Building Blocks for Functional Materials
The defined geometry and bifunctionality of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid make it an excellent monomer for the construction of porous crystalline materials.
2.2.1. Covalent Organic Frameworks (COFs)
Scientific Rationale: Boronic acids are foundational building blocks for the synthesis of COFs through the formation of boronate ester linkages.[9][10] The ability to form robust, porous, and crystalline frameworks makes these materials highly attractive for applications in gas storage, separation, and catalysis.[11][12][13]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Advantage of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Biaryl Synthesis The Suzuki-M...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful transformation lies the organoboron reagent. This guide focuses on a particularly valuable, yet often overlooked, class of these reagents: cyclic boronic esters, specifically 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
The use of a 1,3-propanediol protecting group to form the dioxaborinane ring offers distinct advantages in terms of stability and handling compared to the corresponding boronic acid. Boronic acids are susceptible to side reactions such as protodeboronation and trimerization to form boroxines.[2] The six-membered dioxaborinane ring is generally more thermodynamically stable than its five-membered dioxaborolane counterpart (e.g., from pinacol), which can influence reactivity and stability.[2] This enhanced stability makes 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid an excellent reagent for complex, multi-step syntheses where the boronic acid moiety must endure various reaction conditions before the final coupling step.
This document provides a comprehensive guide to the application of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Suzuki-Miyaura coupling reactions, detailing a robust experimental protocol, the mechanistic rationale behind the procedural steps, and key considerations for successful execution.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is generally I > Br > Cl.[1]
2. Transmetalation: This is the key step where the organic group from the boronic ester is transferred to the palladium center. The base plays a crucial role in this step by activating the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[1][2] Recent studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.
3. Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') are coupled and eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with an Aryl Bromide
This protocol provides a general starting point for the coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) with a phosphine ligand such as SPhos or XPhos (2-4 mol%)
Base:
K₂CO₃ (Potassium carbonate) (2.0-3.0 equiv.) OR
Cs₂CO₃ (Cesium carbonate) (2.0-3.0 equiv.)
Solvent:
1,4-Dioxane and water (e.g., 4:1 v/v)
Toluene and water
DMF (N,N-Dimethylformamide)
Equipment:
Round-bottom flask or reaction vial
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Condenser
Inert gas supply (Argon or Nitrogen) with a manifold
Standard laboratory glassware for work-up and purification
Thin-layer chromatography (TLC) plates and developing chamber
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv.), 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Solvent Addition and Degassing:
Add the degassed solvent system (e.g., 4:1 dioxane/water) to the flask via a syringe or cannula. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
Bubble the inert gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.
Catalyst Addition:
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if using a two-component system) to the reaction mixture.
For air-sensitive catalysts, this should be done in a glovebox or with careful handling under an inert atmosphere.
Reaction:
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
Transfer the filtrate to a separatory funnel and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) or by recrystallization to afford the pure biaryl carboxylic acid product.
Troubleshooting and Key Considerations
Low or No Conversion:
Inactive Catalyst: Ensure the palladium catalyst is active. Pd(0) catalysts can be sensitive to air and moisture. Using pre-catalysts can sometimes be beneficial.
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.
Base Strength: For less reactive aryl halides (e.g., chlorides), a stronger base such as Cs₂CO₃ or K₃PO₄ may be required.
Protodeboronation:
This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic, especially with electron-rich arylboronic esters or under harsh conditions. Using anhydrous solvents and a non-aqueous base system can sometimes mitigate this.
Homocoupling:
The formation of biaryls from the coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur. This is often a sign of non-optimal reaction conditions or catalyst decomposition.
Conclusion
The Suzuki-Miyaura coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid offers a reliable and robust method for the synthesis of 3-carboxy-substituted biaryls. The use of the propane-1,3-diol protecting group provides a stable and easy-to-handle boronic acid surrogate, making it an attractive choice for complex synthetic endeavors. The protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully implement this powerful transformation in their work. As with any catalytic reaction, careful optimization of the reaction parameters for each specific substrate combination will lead to the best results.
References
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
experimental setup for reactions with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Application Note & Protocol Topic: Strategic Application of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions Audience: Researchers, scientists, and drug development professionals. I...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Topic: Strategic Application of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Modern Synthesis
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a key synthetic intermediate that serves as a stable and efficient precursor for the 3-carboxyphenyl moiety in complex molecule synthesis. Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has become one of the most practiced carbon-carbon bond-forming reactions in both academic and industrial settings.[1] The benzoic acid functional group is a cornerstone in drug discovery, offering a versatile handle for modulating physicochemical properties and interacting with biological targets.[2]
This application note provides a detailed experimental protocol for the use of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in a typical Suzuki-Miyaura reaction. It further delves into the mechanistic rationale behind the procedural steps, offering insights into reagent selection and reaction optimization to empower researchers in achieving high-yield, reproducible outcomes.
The subject compound is an arylboronic acid derivative where the boronic acid is protected as a cyclic ester with 1,3-propanediol. This "dioxaborinane" protecting group confers enhanced stability compared to the free boronic acid, mitigating common side reactions like protodeboronation and the formation of anhydride trimers (boroxines).[1][3] This stability is crucial for storage, handling, and ensuring stoichiometric accuracy in reactions.
Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples the organoboron species with an organic halide or pseudohalide.[3] Understanding this cycle is paramount for troubleshooting and adapting protocols. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Causality Behind the Cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex. This is often the rate-limiting step.
Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. For this to occur efficiently, the boronic ester must be activated by a base (e.g., K₂CO₃, K₃PO₄).[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group (R²) to the electrophilic Pd(II) center, displacing the halide (X). While some boronic esters can transmetalate directly, base activation is the most common and reliable pathway.[7]
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol
This protocol details the coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with 4-bromoanisole as a model aryl halide.
Place a magnetic stir bar into a 50 mL Schlenk flask.
Add 4-bromoanisole (187 mg), 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (247 mg), and potassium carbonate (345 mg) to the flask.
Expert Insight: Adding the solids first prevents them from clumping when the solvent is added. Using anhydrous K₂CO₃ is important, but the reaction tolerates the addition of water as a co-solvent.
Creating an Inert Atmosphere:
Seal the flask with a rubber septum.
Insert a needle connected to an inert gas line and another needle as an outlet.
Evacuate and backfill the flask with Nitrogen or Argon three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]
Solvent Addition and Degassing:
Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
Bubble the inert gas through the solvent mixture for 15-20 minutes. This step, known as sparging, removes any dissolved oxygen from the solvents.
Catalyst Addition and Reaction:
Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst (34.7 mg) to the flask against a positive flow of inert gas.
Trustworthiness: Pd(PPh₃)₄ is sensitive to air and should be handled quickly. Adding it last ensures it is introduced into a fully deoxygenated environment.
Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed (typically 4-12 hours).
Reaction Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL).
Transfer the mixture to a separatory funnel. Add 1 M HCl (aq) (15 mL) to neutralize the base and protonate the carboxylic acid product.
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification and Characterization:
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting and Key Considerations
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base. 3. Reaction temperature too low.
1. Ensure rigorous degassing and inert atmosphere. Use a fresh bottle of catalyst. 2. Use a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase temperature to 100 °C.
Protodeboronation of Starting Material
Presence of excess water or trace acid. The boronic ester is inherently unstable under the conditions.
Ensure anhydrous solvents (before adding water) and base. Minimize reaction time once the starting material is consumed.
Formation of Biaryl Homocoupling Product (R¹-R¹)
Oxygen contamination leading to side reactions.
Improve degassing and inert atmosphere techniques.
Difficult Purification
Residual palladium catalyst or triphenylphosphine oxide.
During work-up, wash the organic layer with a solution of thiourea or L-cysteine to scavenge residual palladium. Filter the crude product through a small plug of silica before chromatography.
Conclusion
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a robust and reliable reagent for introducing the 3-carboxyphenyl scaffold into complex molecules via the Suzuki-Miyaura cross-coupling reaction. The dioxaborinane protecting group provides a favorable balance of stability and reactivity. By adhering to the principles of maintaining an inert atmosphere and ensuring proper base-mediated activation, the protocol described herein offers a reproducible and high-yielding pathway for C-C bond formation. This methodology is broadly applicable in medicinal chemistry and materials science, facilitating the efficient synthesis of novel compounds for a wide range of applications.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
Thomas, A. S., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
Subha, M., et al. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]
Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]
Beilstein Journals. (n.d.). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Beilstein Journals. [Link]
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Institutes of Health. [Link]
Introduction: The Strategic Advantage of Protected Boronic Acids in Drug Discovery
An Application Guide to the Strategic Use of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Pharmaceutical Intermediate Synthesis In the landscape of modern pharmaceutical development, the efficient and predictable construct...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Strategic Use of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Pharmaceutical Intermediate Synthesis
In the landscape of modern pharmaceutical development, the efficient and predictable construction of carbon-carbon bonds is a foundational requirement. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic methodology, celebrated for its broad functional group tolerance and reliability in forging these crucial bonds.[1][2] At the heart of this reaction are organoboron reagents, with boronic acids being the most prominent. However, the inherent reactivity and potential instability of free boronic acids—including tendencies toward dehydration to form boroxines and protodeboronation under certain conditions—can present challenges in multi-step syntheses.[3]
This guide focuses on 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid , a strategically designed building block that addresses these challenges. By protecting the boronic acid functional group as a cyclic ester with 1,3-propanediol, this reagent offers enhanced stability, facilitating easier handling, purification, and storage.[3][4] The dioxaborinane ring tempers the reactivity of the boron center, allowing it to be carried through various synthetic steps before its crucial deployment in a key bond-forming reaction.[4] The benzoic acid moiety provides a versatile handle for further functionalization, making this compound an invaluable intermediate for constructing the complex molecular architectures required for novel drug candidates targeting a range of diseases, from cancer to neurological disorders.[1][5][6]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols, mechanistic insights, and practical advice for the effective application of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in pharmaceutical synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.
Note: Data is for the closely related isomer 4-(1,3,2-dioxaborinan-2-yl)benzoic acid where direct data for the 3-isomer is unavailable.[7]
Safety & Handling
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its structural analogs require careful handling in a laboratory setting. The following precautions are derived from safety data sheets of closely related compounds.
Hazard Classification: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[9]
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic esters are sensitive to hydrolysis, so protection from moisture is critical.
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The dioxaborinane protecting group is sufficiently stable for storage and handling but reactive enough to participate directly in the catalytic cycle under appropriate basic conditions.[3]
Reaction Mechanism Overview
The catalytic cycle is a well-established sequence of three primary steps. The base plays a crucial role in activating the boronic ester for the transmetalation step.[11]
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
Transmetalation: The organoboron species, activated by the base to form a more nucleophilic borate complex, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Synthesis of a Biaryl Intermediate
This protocol details a general procedure for the Suzuki-Miyaura coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with a representative aryl bromide.
Objective
To synthesize 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid via a palladium-catalyzed cross-coupling reaction.
The Versatility of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Advanced Materials Science: A Guide for Researchers
This document provides a detailed exploration of the applications of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in materials science. It is intended for researchers, scientists, and professionals in drug development who are...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a detailed exploration of the applications of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this boronic acid derivative for the creation of functional and intelligent materials. This guide will delve into the synthesis, incorporation into polymeric structures, and the subsequent application of these materials, with a focus on stimuli-responsive systems and fluorescent sensors.
Introduction: The Unique Chemistry of Arylboronic Acids
Arylboronic acids, and their protected forms such as 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, are a fascinating class of molecules that have garnered significant attention in materials science. Their utility stems from the unique reactivity of the boronic acid moiety, which can form reversible covalent bonds with diols. This dynamic nature is the cornerstone of their application in "smart" materials that can respond to external stimuli such as pH, the presence of specific biomolecules like glucose, or reactive oxygen species (ROS).
The subject of this guide, 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, is a protected form of 3-carboxyphenylboronic acid. The dioxaborinane group serves as a protecting group for the boronic acid, which can be deprotected under specific conditions to reveal the reactive boronic acid. The presence of the carboxylic acid group at the meta position provides a versatile handle for incorporation into larger molecular architectures, such as polymers, through standard esterification or amidation reactions. This bifunctionality makes it an ideal building block for creating materials with precisely engineered properties.
I. Synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid and its Precursor
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a two-step process starting from a commercially available precursor. The first step is the synthesis of 3-carboxyphenylboronic acid, followed by the protection of the boronic acid group with 1,3-propanediol.
Protocol 1: Synthesis of 3-Carboxyphenylboronic Acid
This protocol is adapted from a known procedure for the hydrolysis of a nitrile to a carboxylic acid.[1]
In a 100 mL round-bottom flask, suspend 10 g (68 mmol) of 3-cyanophenylboronic acid in 40 mL of ethylene glycol.
Add 15.26 g (272 mmol, 4 equivalents) of potassium hydroxide powder to the suspension.
Heat the mixture to 175°C with vigorous stirring and maintain this temperature for 3 hours.
After the reaction is complete, allow the mixture to cool to room temperature.
Dilute the reaction mixture with 60 mL of water.
Carefully adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. This will cause a colorless crystalline product to precipitate.
Collect the precipitated 3-carboxyphenylboronic acid by vacuum filtration.
Wash the crystals with cold water to remove any remaining salts.
Dry the product under vacuum at 35°C.
Expected Yield: Approximately 89%.
Protocol 2: Synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
This protocol describes the protection of the boronic acid group with 1,3-propanediol to form the dioxaborinane ring.
Materials:
3-Carboxyphenylboronic acid
1,3-Propanediol
Toluene
Dean-Stark apparatus
Round-bottom flask
Heating mantle with magnetic stirrer
Condenser
Procedure:
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-carboxyphenylboronic acid in toluene.
Add a slight excess (1.1 equivalents) of 1,3-propanediol to the solution.
Heat the mixture to reflux. Water will be formed as a byproduct and will be collected in the Dean-Stark trap.
Continue the reaction until no more water is collected, indicating the completion of the reaction.
Remove the toluene under reduced pressure using a rotary evaporator.
The resulting solid is 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, which can be further purified by recrystallization if necessary.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
II. Application in Stimuli-Responsive Polymers
A major application of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in materials science is in the creation of stimuli-responsive polymers.[2] After deprotection, the boronic acid moiety can form dynamic covalent bonds with diols, leading to the formation of crosslinked networks that can be reversibly assembled and disassembled in response to specific triggers.
A. pH-Responsive Hydrogels
The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester is pH-dependent. This property can be exploited to create pH-responsive hydrogels. At high pH, the boronate ester is favored, leading to crosslinking and gel formation. Upon lowering the pH, the equilibrium shifts towards the boronic acid, causing the dissociation of the crosslinks and the dissolution of the hydrogel.
B. Glucose-Responsive Hydrogels
The ability of boronic acids to bind with glucose, a diol, makes them ideal for developing glucose-responsive materials for applications such as self-regulating insulin delivery systems. In a boronic acid-functionalized hydrogel, the addition of glucose can lead to a competitive binding with the boronic acid moieties, disrupting the existing crosslinks and causing the hydrogel to swell or dissolve, thereby releasing an encapsulated drug.
Protocol 3: Synthesis of a Boronic Acid-Functionalized Stimuli-Responsive Polymer
This protocol is adapted from the synthesis of a poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) copolymer, a well-studied system for thermo- and glucose-responsive applications.[3] Here, we will outline the general principle of incorporating a boronic acid-containing monomer into a polymer backbone via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.
Materials:
N-isopropylacrylamide (NIPAM)
3-Acrylamidophenylboronic acid (a derivative that can be synthesized from 3-aminophenylboronic acid and acryloyl chloride)
Chain transfer agent (CTA), e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (DMP)
Initiator, e.g., Azobisisobutyronitrile (AIBN)
Solvent, e.g., 1,4-Dioxane
Nitrogen or Argon source
Polymerization vessel (Schlenk tube or similar)
Oil bath
Procedure:
Synthesis of the first block (PNIPAM):
In a polymerization vessel, dissolve NIPAM, CTA, and AIBN in the solvent.
Degas the solution by several freeze-pump-thaw cycles to remove oxygen.
Heat the reaction mixture in an oil bath at a specific temperature (e.g., 70°C) for a defined period to achieve the desired molecular weight.
Terminate the polymerization by cooling the vessel in an ice bath and exposing it to air.
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.
Synthesis of the second block (poly(3-acrylamidophenylboronic acid)):
In a new polymerization vessel, dissolve the PNIPAM macro-CTA, 3-acrylamidophenylboronic acid, and AIBN in the solvent.
Repeat the degassing procedure.
Heat the reaction mixture to the polymerization temperature and allow the reaction to proceed.
Terminate the polymerization and purify the block copolymer by precipitation or dialysis.
Characterization of the Polymer:
The resulting block copolymer can be characterized by various techniques to confirm its structure and properties.
Technique
Purpose
Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the chemical structure and determine the composition of the block copolymer.
Characteristic peaks for both NIPAM and the boronic acid-containing monomer units will be present. The ratio of the integrals of these peaks can be used to calculate the copolymer composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the functional groups present in the polymer.
Characteristic absorption bands for the amide groups of PNIPAM and the boronic acid and aromatic rings of the second block will be observed.
Gel Permeation Chromatography (GPC)
To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
A narrow PDI (typically < 1.3) is indicative of a controlled polymerization process.
Diagram of Stimuli-Responsive Mechanism
Caption: Reversible crosslinking mechanism of boronic acid-functionalized polymers.
III. Application in Fluorescent Sensors
The interaction of boronic acids with analytes can also be transduced into a fluorescent signal. This has led to the development of fluorescent sensors for various species, most notably reactive oxygen species (ROS).
A. Fluorescent Probes for Reactive Oxygen Species (ROS)
Arylboronic acids are known to be oxidized by certain ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), to the corresponding phenol.[4] If the arylboronic acid is part of a fluorophore, this oxidation can lead to a change in its fluorescence properties (e.g., a "turn-on" or "turn-off" response, or a ratiometric change). This principle is the basis for the design of a wide range of fluorescent probes for detecting ROS in biological systems.[5][6]
Protocol 4: Design and Synthesis of a Boronic Acid-Based Fluorescent ROS Probe
This protocol outlines the general strategy for creating a fluorescent probe for ROS by coupling a fluorophore with a boronic acid moiety.
Design Principle:
Choose a Fluorophore: Select a fluorophore whose emission properties are sensitive to the electronic nature of its substituents. Examples include coumarins, fluoresceins, and BODIPY dyes.
Introduce a Boronic Acid Group: Synthetically modify the fluorophore to include a boronic acid (or a protected boronate ester) group at a position where its oxidation to a hydroxyl group will significantly alter the electronic properties of the fluorophore, and thus its fluorescence.
Mechanism of Action: The probe is initially in a low-fluorescent or non-fluorescent state. Upon reaction with ROS, the boronic acid is cleaved, and a highly fluorescent phenol is formed, resulting in a "turn-on" signal.
General Synthesis Example (Conceptual):
This example describes the conceptual synthesis of a coumarin-based fluorescent probe for H₂O₂.
Starting Material: A coumarin derivative with a reactive site, such as a hydroxyl or amino group.
Functionalization: React the coumarin with a molecule containing both a boronic acid (or its protected form) and a group that can react with the functional group on the coumarin. For example, an ether or amide linkage can be formed.
Purification and Characterization: Purify the final product using column chromatography and characterize it using NMR, mass spectrometry, and fluorescence spectroscopy.
Characterization of the Fluorescent Probe:
The performance of the synthesized probe should be evaluated thoroughly.
Parameter
Description
Experimental Method
Selectivity
The ability of the probe to respond specifically to the target ROS over other reactive species.
The fluorescence response of the probe is measured in the presence of various ROS and other biologically relevant molecules.
Sensitivity
The lowest concentration of the target ROS that can be detected.
The limit of detection (LOD) is determined from a calibration curve of fluorescence intensity versus ROS concentration.
Quantum Yield
The efficiency of the fluorescence process.
Measured using a standard fluorophore with a known quantum yield.
Photostability
The stability of the probe under light irradiation.
The fluorescence intensity of the probe is monitored over time while being exposed to an excitation light source.
Diagram of Fluorescent Sensor Mechanism
Caption: Mechanism of a 'turn-on' fluorescent sensor for reactive oxygen species.
IV. Conclusion and Future Perspectives
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its deprotected form, 3-carboxyphenylboronic acid, are highly versatile building blocks in materials science. Their unique ability to form reversible covalent bonds with diols has paved the way for the development of a wide range of stimuli-responsive materials, including pH- and glucose-sensitive hydrogels. Furthermore, their reactivity towards reactive oxygen species has enabled the design of highly selective and sensitive fluorescent probes.
The protocols and application notes provided in this guide serve as a starting point for researchers looking to explore the potential of this fascinating molecule. Future research in this area will likely focus on the development of more complex and multi-responsive materials with enhanced biocompatibility and functionality for applications in targeted drug delivery, tissue engineering, and diagnostics. The continued exploration of the rich chemistry of boronic acids promises to yield even more innovative and impactful materials in the years to come.
V. References
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Stimuli-Responsive Polymer Brushes in Nanofluidic Channels. Retrieved January 20, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved January 20, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. Retrieved January 20, 2026, from [Link]
MDPI. (2023). A New Design of Poly(N-Isopropylacrylamide) Hydrogels Using Biodegradable Poly(Beta-Aminoester) Crosslinkers as Fertilizer Reservoirs for Agricultural Applications. Retrieved January 20, 2026, from [Link]
MDPI. (2018). UV-Crosslinked Poly(N-isopropylacrylamide) Interpenetrated into Chitosan Structure with Enhancement of Mechanical Properties Implemented as Anti-Fouling Materials. Retrieved January 20, 2026, from [Link]
PubMed. (2017). Thermo-and pH-sensitive hydrogel membranes composed of poly(N-isopropylacrylamide)-hyaluronan for biomedical applications. Retrieved January 20, 2026, from [Link]
ResearchGate. (2016). Synthesis and polymerization of boronic acid containing monomers. Retrieved January 20, 2026, from [Link]
National Center for Biotechnology Information. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Retrieved January 20, 2026, from [Link]
PubMed. (2016). A 3,7-Dihydroxyphenoxazine-based Fluorescent Probe for Selective Detection of Intracellular Hydrogen Peroxide. Retrieved January 20, 2026, from [Link]
National Center for Biotechnology Information. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 20, 2026, from [Link]
ResearchGate. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Retrieved January 20, 2026, from [Link]
Scribd. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials To Medicine. Retrieved January 20, 2026, from [Link]
MDPI. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved January 20, 2026, from [Link]
PubChem. (n.d.). 3-Carboxyphenylboronic acid. Retrieved January 20, 2026, from [Link]
ResearchGate. (2016). Synthesis and characterization of pH- and thermoresponsive Poly(N-isopropylacrylamide-co-itaconic acid) hydrogels crosslinked with N-maleyl chitosan. Retrieved January 20, 2026, from [Link]
ResearchGate. (2015). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Retrieved January 20, 2026, from [Link]
PubMed. (2005). Fluorescence probes used for detection of reactive oxygen species. Retrieved January 20, 2026, from [Link]
National Center for Biotechnology Information. (2010). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Retrieved January 20, 2026, from [Link]
Application Notes and Protocols for Reactions of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Introduction: The Strategic Utility of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Modern Synthesis In the landscape of contemporary organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of mole...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Utility of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Modern Synthesis
In the landscape of contemporary organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for its functional group tolerance, mild reaction conditions, and operational simplicity.[1] Central to this transformation are organoboron reagents, whose stability, reactivity, and low toxicity have rendered them indispensable.
This guide focuses on a specific, yet highly versatile, building block: 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid . This compound is an invaluable reagent for the synthesis of biaryl carboxylic acids, which are prominent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2] The 1,3,2-dioxaborinane protecting group, derived from propane-1,3-diol, offers a distinct stability profile compared to the more common pinacol (dioxaborolane) esters, which can be advantageous in multi-step syntheses or with sensitive substrates. While boronic acids are susceptible to side reactions like protodeboronation and oxidation, the use of boronic esters such as the dioxaborinane derivative enhances stability.[3]
These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Suzuki-Miyaura cross-coupling reactions. Beyond a mere recitation of procedural steps, this document delves into the mechanistic rationale behind the protocol, offering insights born from practical laboratory experience to empower the user to not only execute the reaction successfully but also to troubleshoot and adapt the methodology as needed.
Physicochemical Properties and Handling
While specific experimental data for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is not widely published, its properties can be inferred from its structure and comparison to the closely related pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Property
Value (for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid)
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, like other boronic acid derivatives, should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, laboratory coat, and gloves, is mandatory. It is advisable to store the compound at room temperature in a tightly sealed container to protect it from moisture.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Carboxylic Acid
This protocol details the synthesis of 3-phenylbenzoic acid via the Suzuki-Miyaura coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and an aryl halide. This specific example serves as a robust template that can be adapted for a variety of aryl and heteroaryl halides.
Reaction Scheme:
Materials and Reagents:
Reagent
M.W.
Amount
Moles
Equivalents
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
~206.01
2.2 mmol
1.1
3-Iodobenzoic acid
248.02
2.0 mmol
1.0
Palladium(II) chloride (PdCl₂)
177.33
0.02 mmol
0.01
Sodium hydroxide (NaOH)
40.00
8.0 mmol
4.0
Water (degassed)
18.02
8 mL
-
-
Diethyl ether
-
As needed
-
-
Hydrochloric acid (1 M)
-
As needed
-
-
Step-by-Step Procedure:
Reaction Setup:
To a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium hydroxide (320 mg, 8.0 mmol) in 8 mL of degassed water.[5]
Expertise & Experience: The use of an aqueous base is crucial for the activation of the boronic ester to the more nucleophilic boronate species, which readily participates in transmetalation.[6] Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst and homocoupling of the boronic acid.
Addition of Reactants:
While stirring at room temperature under an inert atmosphere (e.g., nitrogen or argon), add 3-iodobenzoic acid (496 mg, 2.0 mmol).[5]
Following the dissolution of the aryl halide, add 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (~453 mg, 2.2 mmol) and palladium(II) chloride (3.5 mg, 0.02 mmol).[5]
Expertise & Experience: A slight excess of the boronic ester (1.1 equivalents) is often employed to ensure complete consumption of the more valuable or complex aryl halide. PdCl₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
Reaction Execution:
Continue stirring the reaction mixture at room temperature for 10 minutes.[5] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Trustworthiness: The reaction is often rapid at room temperature when using highly reactive aryl iodides. For less reactive aryl bromides or chlorides, heating may be necessary.[7]
Work-up and Product Isolation:
Upon completion of the reaction, transfer the mixture to a separatory funnel.
Wash the aqueous phase with diethyl ether (2 x 20 mL) to remove non-polar impurities. Discard the organic layers.
Expertise & Experience: This step is crucial for removing unreacted starting materials and non-polar byproducts, simplifying the subsequent purification.
Acidification and Precipitation:
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M hydrochloric acid.[5]
The desired product, 3-phenylbenzoic acid, will precipitate out of the solution as a white solid.
Trustworthiness: The carboxylic acid product is soluble in its deprotonated (carboxylate) form in the basic reaction mixture. Acidification protonates the carboxylate, rendering it insoluble in the aqueous medium.
Purification:
Collect the precipitated solid by vacuum filtration through a Büchner funnel, washing with cold water.[5]
The crude product can be further purified by recrystallization. A common solvent system for biaryl carboxylic acids is a mixture of ethanol and water or hexanes and methanol.[8][9] Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.
Dry the purified 3-phenylbenzoic acid under vacuum to a constant weight.
Mechanistic Rationale: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex, forming a Pd(II) intermediate.[6] This is often the rate-determining step of the reaction.
2. Transmetalation: The activated boronic ester (in the form of a boronate) transfers its organic group (Ar') to the palladium center, displacing the halide.[6] The presence of a base is crucial for the formation of the more nucleophilic boronate species, which facilitates this step.
3. Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the palladium, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
- Inactive catalyst- Insufficiently degassed solvent- Ineffective base
- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.- Consider a stronger base (e.g., K₃PO₄) or a different solvent system.
Homocoupling of Boronic Ester
- Presence of oxygen- High reaction temperature
- Rigorously exclude oxygen from the reaction.- Lower the reaction temperature.
Protodeboronation
- Presence of water and base
- Use anhydrous conditions if possible.- Minimize reaction time.
Difficulty in Product Purification
- Co-elution with starting materials or byproducts
- Convert the carboxylic acid product to its methyl ester for easier chromatographic separation, followed by hydrolysis.- Employ an acid-base extraction to separate the acidic product from neutral impurities.
Conclusion
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a robust and versatile reagent for the synthesis of biaryl carboxylic acids via the Suzuki-Miyaura cross-coupling reaction. The protocol detailed herein provides a reliable starting point for a wide range of substrates. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively leverage this powerful synthetic tool in their drug discovery and materials science endeavors. The unique stability profile of the dioxaborinane protecting group offers an additional layer of synthetic flexibility, making this reagent a valuable addition to the modern chemist's toolbox.
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.).
Electrochemical Cross-Coupling Reactions between Arylboronic Esters and Aryllithiums Using NaBr as a Halogen Mediator. (2023, February 14). Chemistry – An Asian Journal.
catalyst selection for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid Suzuki coupling
An In-Depth Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid Abstract The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry fo...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry for the formation of carbon-carbon bonds. This guide provides a detailed exploration of catalyst system selection for the coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a stable and versatile boronic ester derivative. We will delve into the mechanistic underpinnings of the catalytic cycle, offer a rationale-driven approach to selecting palladium precatalysts, ligands, and bases, and provide a robust experimental protocol and troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Power of Suzuki-Miyaura Coupling
The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, known as the Suzuki-Miyaura reaction, is a cornerstone of modern organic synthesis.[1][2] Its widespread adoption stems from its operational simplicity, remarkable functional group tolerance, and the relatively low toxicity of its boron-containing byproducts.[3][4]
The featured substrate, 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, is a propanediol-protected boronic ester. The use of boronic esters over their corresponding boronic acids often confers significant advantages, including enhanced stability, which mitigates common side reactions like protodeboronation, and improved handling characteristics.[5][6] This stability is particularly crucial for complex molecule synthesis where the boron-containing fragment may need to endure multiple synthetic steps.
The Engine of the Reaction: The Catalytic Cycle
A fundamental understanding of the catalytic cycle is paramount for rational catalyst selection. The generally accepted mechanism involves three key steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][7]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[7]
Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[8]
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rational Catalyst System Selection
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the judicious selection of the entire catalyst system: the palladium source, the ligand, the base, and the solvent.
A. Palladium Precatalyst: The Source of Power
The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts are often used as "precatalysts". These are reduced in situ to the active Pd(0) form.
Classical Sources: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are workhorse precatalysts.[4][7][9] Pd(PPh₃)₄ is a Pd(0) source but can be sensitive to air and moisture. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require a supporting ligand to form the active catalyst.
Modern Precatalysts: To improve activity and reproducibility, a new generation of well-defined, air-stable precatalysts has been developed. Buchwald precatalysts (e.g., XPhos-Pd-G3) and various palladacycles (e.g., PEPPSI™ catalysts) offer high thermal stability and ensure a reliable initiation of the catalytic cycle, often allowing for lower catalyst loadings.[7][10]
B. The Ligand: The Key to Selectivity and Reactivity
The ligand is arguably the most critical component of the catalyst system. It binds to the palladium center, modulating its electronic properties and steric environment, which directly influences the rates of the key steps in the catalytic cycle.[7] For substrates like 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, which possesses both steric bulk and a potentially coordinating carboxylic acid group, the choice of ligand is crucial.
Simple Phosphines (e.g., PPh₃): While historically important, triphenylphosphine is often insufficient for coupling less reactive partners (like aryl chlorides) or sterically hindered substrates.[11]
Bulky, Electron-Rich Phosphines: This class of ligands has revolutionized Suzuki-Miyaura coupling.
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These ligands are characterized by a sterically demanding biaryl backbone.[12][13] The steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition, especially with challenging electrophiles like aryl chlorides.[7][14] These are an excellent first choice for most applications involving our target substrate.
Dialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These are also highly electron-rich and bulky, showing excellent activity for a wide range of substrates.[8]
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium.[1] This stability makes them highly effective, particularly at elevated temperatures and for couplings involving deactivated aryl chlorides.[15]
C. The Base and Solvent: The Supporting Cast
Base: The base is essential for activating the boronic ester to facilitate transmetalation.[8]
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is more soluble and basic, often providing better results in difficult couplings.
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the base of choice for challenging couplings, including those with sterically hindered substrates or heteroaryl partners.[9][16]
Organic Bases (e.g., Et₃N): Generally weaker and less commonly used for this type of coupling.
Solvent: The solvent must solubilize all components of the reaction.
Aprotic Solvents: Dioxane, toluene, and THF are very common, often used with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate complex.[17][18]
Polar Aprotic Solvents: DMF or NMP can be used but may lead to side reactions at high temperatures.
Recommended Catalyst Systems
The optimal catalyst system depends on the reactivity of the coupling partner (the aryl or vinyl halide/triflate). The following table provides starting points for optimization.
Coupling Partner (Ar-X)
Palladium Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Rationale & Comments
Aryl Bromide (activated)
Pd(OAc)₂ (1-2%)
SPhos (2-4%)
K₃PO₄ (2.0)
Toluene/H₂O (10:1)
80-100
A robust, general system for reliable coupling. SPhos provides a good balance of activity and stability.
Aryl Bromide (hindered)
XPhos Pd G3 (1-2%)
(Internal to precatalyst)
K₃PO₄ (2.0)
Dioxane
100
The use of a G3 precatalyst ensures efficient catalyst formation. XPhos is excellent for sterically demanding partners.[13][19]
Aryl Chloride (unactivated)
Pd₂(dba)₃ (2%)
XPhos or RuPhos (4-5%)
K₃PO₄ (2.0)
Dioxane
100-110
Aryl chlorides are less reactive, requiring a more active catalyst system with a highly electron-rich ligand.[14]
Heteroaryl Halide
Pd(OAc)₂ (2%)
RuPhos (4%)
Cs₂CO₃ (2.0)
Dioxane/H₂O (10:1)
100
Heteroaryl couplings can be challenging; RuPhos and a strong base often improve yields.[20][21]
Aryl Triflate
Pd(OAc)₂ (2%)
XPhos (4%)
K₃PO₄ (2.0)
Toluene
100-110
Triflates require highly active catalysts, similar to aryl chlorides.[12]
Experimental Protocol: A Representative Procedure
This protocol describes the coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with 4-bromoanisole.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, 4-bromoanisole, K₃PO₄, Pd(OAc)₂, and XPhos.
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15 minutes.
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane followed by deionized water (e.g., a 10:1 ratio). The mixture should be thoroughly degassed again for 5-10 minutes.
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS to observe the consumption of the starting materials.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst (Pd source or ligand degradation).2. Insufficiently degassed system (oxygen poisoning).3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low.
1. Use a fresh catalyst/ligand or a more stable precatalyst (e.g., a Buchwald G3 precatalyst).2. Ensure thorough degassing with an inert gas.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase the reaction temperature in 10 °C increments.
Protodeboronation
1. Presence of excess water or protic sources.2. Reaction is too slow, allowing for degradation of the boronic ester.3. Base is too strong/hydrolytic.
1. Use anhydrous solvents and ensure the base is dry.2. Use a more active catalyst system (more electron-rich ligand) to accelerate the productive coupling.[21][22]3. Switch from a hydroxide base to a carbonate or phosphate.
Homocoupling of Boronic Ester
1. Oxygen present in the reaction mixture.2. Catalyst system promotes this side reaction.
1. Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere.2. Screen different ligands; some are less prone to promoting homocoupling.
Incomplete Reaction (stalls)
1. Catalyst deactivation over time.2. One of the reagents has been fully consumed.
1. Add a second small portion of the catalyst/ligand.2. Check stoichiometry; consider adding a slight excess (1.1-1.2 equiv) of the boronic ester.
Conclusion
The successful Suzuki-Miyaura coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is readily achievable through a systematic and rational approach to catalyst selection. Modern bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, paired with robust palladium precatalysts and an appropriate base like K₃PO₄, provide a powerful and versatile toolkit for chemists. By understanding the roles of each component and following a carefully designed protocol, researchers can efficiently construct complex biaryl structures, paving the way for advancements in medicinal chemistry and materials science.
References
G. A. Molander, D. E. Petrillo, Org. Lett., 2008, 10, 1795-1798. ([Link])
B. Saito, G. C. Fu, J. Am. Chem. Soc., 2007, 129, 9602-9603. ([Link])
A highly active and efficient catalyst system derived from a palladium precatalyst and monophosphine ligands 1 or 2 for the Suzuki−Miyaura cross-coupling reaction of heteroaryl boronic acids and esters has been developed. Journal of the American Chemical Society. ([Link])
D. Badone, M. Baroni, R. Cardamone, A. Ielmini, U. Guzzi, J. Org. Chem., 1997, 62, 7170-7173. ([Link])
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. ([Link])
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. ([Link])
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. ([Link])
Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. ([Link])
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. National Institutes of Health. ([Link])
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. ([Link])
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. ([Link])
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald. ([Link])
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. ([Link])
Application Notes and Protocols for 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Cross-Coupling Reactions
Introduction: The Strategic Advantage of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Modern Synthesis In the landscape of pharmaceutical and materials science, the construction of biaryl and heteroaryl structures is a fou...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Advantage of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Modern Synthesis
In the landscape of pharmaceutical and materials science, the construction of biaryl and heteroaryl structures is a foundational endeavor. Benzoic acid derivatives, in particular, are crucial building blocks in drug discovery due to their versatile structure, which allows for extensive modifications to achieve desired biological activities.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds with high efficiency and broad functional group tolerance.[2] At the heart of this transformation lies the organoboron reagent. While traditional boronic acids are widely used, their inherent instability can lead to challenges in purification, storage, and reproducibility.
This guide focuses on 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid , a stable and versatile boronic acid derivative. The dioxaborinane protecting group offers enhanced stability compared to the free boronic acid, mitigating issues like protodeboronation. This attribute makes it an invaluable reagent for researchers and drug development professionals seeking robust and reliable synthetic methodologies.[3]
This document provides an in-depth exploration of the solvent and base effects on the reactions of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, complete with detailed experimental protocols and data-driven insights to empower researchers in optimizing their synthetic strategies.
The Critical Role of Solvents and Bases in Suzuki-Miyaura Cross-Coupling
The success of a Suzuki-Miyaura reaction is intricately linked to the judicious selection of solvents and bases. These components are not mere passive media but active participants in the catalytic cycle, influencing reaction rates, yields, and even selectivity.
Mechanism of Action: A Symphony of Interactions
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Solvents and bases play pivotal roles in each of these stages.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The Role of the Base: The base is essential for the activation of the organoboron species. It reacts with the boronic acid (or its ester derivative after in situ hydrolysis) to form a more nucleophilic boronate complex. This boronate is then more readily transferred to the palladium center during the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Inorganic bases are generally more suitable than organic bases for many Suzuki-Miyaura couplings.
The Influence of the Solvent: The solvent system must be capable of dissolving the various components of the reaction, including the organic substrates, the palladium catalyst, and the base. The polarity of the solvent can influence the rate of oxidative addition and the stability of the catalytic species. Mixed solvent systems, often containing water, are frequently employed to facilitate the dissolution of inorganic bases and to promote the formation of the active boronate species. However, the effect of solvent polarity on reaction selectivity can be complex and does not always correlate directly with the dielectric constant.[4]
Data-Driven Insights: Solvent and Base Effects on Reaction Outcomes
The following tables summarize the typical effects of different solvents and bases on Suzuki-Miyaura cross-coupling reactions, providing a predictive framework for optimizing reactions with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
Entry
Base
Relative Basicity
Typical Yield (%)
Reaction Time
Notes
1
Na₂CO₃
Moderate
98
Short
Often the most effective base, providing high yields in short reaction times.[5]
2
K₂CO₃
Moderate
95
Moderate
A commonly used and effective base, though reaction times may be slightly longer than with Na₂CO₃.[6]
3
Cs₂CO₃
High
90
Long
While a strong base, it can sometimes lead to longer reaction times.
4
K₃PO₄
High
85
Moderate
A strong base that is often effective, particularly with challenging substrates.
5
NaOH
High
Low
Inefficient
Generally not an effective base under typical Suzuki-Miyaura conditions.[3]
6
Triethylamine (TEA)
Low (Organic)
Low
Variable
Organic bases are often less effective than inorganic bases.[3]
Data is representative of typical Suzuki-Miyaura reactions and serves as a guideline.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
Entry
Solvent System (v/v)
Polarity
Typical Yield (%)
Notes
1
Dioxane/Water (4:1)
Polar Aprotic/Protic
>95
Excellent for dissolving both organic and inorganic reagents.
2
Toluene/Water (4:1)
Nonpolar/Protic
90-95
A common and effective solvent system.
3
DMF/Water (1:1)
Polar Aprotic/Protic
>95
High-boiling polar solvent, good for less reactive substrates.[3]
4
THF/Water (4:1)
Polar Aprotic/Protic
85-90
A versatile solvent, though yields may be slightly lower than with dioxane or toluene.
5
Ethanol/Water (3:1)
Polar Protic
90-95
A greener solvent alternative that can provide high yields.[7]
Data is representative of typical Suzuki-Miyaura reactions and serves as a guideline.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the palladium-catalyzed cross-coupling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with an aryl bromide.
Seal the vessel and place it in a microwave reactor.
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
After the reaction is complete, cool the vessel to room temperature.
Filter the reaction mixture to remove the catalyst.
Proceed with an appropriate aqueous workup and purification as described in Protocol 1.
Conclusion: Empowering Synthesis with Stability and Versatility
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a robust and reliable reagent for Suzuki-Miyaura cross-coupling reactions, offering enhanced stability over traditional boronic acids. By understanding the intricate interplay of solvents and bases, researchers can unlock the full potential of this versatile building block. The protocols and data presented in this guide provide a solid foundation for the successful application of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. (n.d.). ResearchGate. Retrieved from [Link]
Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved from [Link]
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. Retrieved from [Link]
Yuan, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Retrieved from [Link]
Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-222. Retrieved from [Link]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a critical building block in pharmaceutical and materials science. Boronic acids and their este...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a critical building block in pharmaceutical and materials science. Boronic acids and their esters are fundamental reagents in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This guide details a robust and scalable protocol, moving from laboratory-scale procedures to larger, industrially relevant quantities. We will delve into the causality behind experimental choices, process optimization, safety protocols, and analytical quality control to ensure a reproducible and efficient synthesis.
Introduction and Significance
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, also known as 3-carboxyphenylboronic acid neopentyl glycol ester, is a versatile bifunctional molecule. It possesses a boronic ester moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, and a carboxylic acid group that allows for further functionalization, such as amide bond formation.[4] The neopentyl glycol protecting group on the boronic acid offers enhanced stability compared to the free boronic acid, reducing the propensity for protodeboronation and trimerization to boroxines, which can be problematic in large-scale synthesis.[2] This increased stability is a crucial factor for its use in the pharmaceutical industry, where robust and well-controlled processes are paramount.[5]
Core Applications
Pharmaceutical Synthesis: A key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its ability to participate in late-stage functionalization makes it highly valuable in drug discovery and development.
Materials Science: Used in the creation of organic light-emitting diodes (OLEDs), polymers with specialized properties, and sensors.
Agrochemicals: A building block for novel pesticides and herbicides.[4]
Synthetic Strategy and Mechanistic Considerations
The most common and scalable approach to synthesizing aryl boronic esters involves the reaction of an organometallic reagent with a trialkyl borate.[6] For the synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a Grignard-based approach is often favored for its cost-effectiveness and scalability.
Reaction Pathway
The synthesis can be conceptually broken down into two main stages:
Formation of the Grignard Reagent: 3-Bromobenzoic acid is first protected, typically as a silyl ester, to prevent the acidic proton from interfering with the Grignard reagent formation. The protected aryl bromide then reacts with magnesium metal to form the corresponding Grignard reagent.
Borylation and Esterification: The Grignard reagent then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This is followed by an in-situ esterification with neopentyl glycol to yield the desired product.
Application Notes and Protocols: Strategic Protection of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Complex Synthesis
Abstract This technical guide provides a comprehensive overview of protecting group strategies for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a bifunctional molecule of significant interest in medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and a boronic acid ester necessitates a carefully considered approach to selective functionalization. This document outlines orthogonal protection and deprotection schemes, offering detailed protocols and mechanistic insights to guide researchers, scientists, and drug development professionals in the strategic manipulation of this versatile building block.
Introduction: The Synthetic Challenge
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a valuable intermediate, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce a carboxyphenyl moiety.[1][2] The inherent reactivity of both the carboxylic acid and the boronic acid ester functional groups presents a significant synthetic challenge.[2] Unwanted side reactions, such as self-polymerization or interference with desired transformations, can be prevalent without a robust protecting group strategy.[3][4] The primary objective is to temporarily mask one or both functional groups to allow for selective modification of the other, followed by efficient and clean removal of the protecting group(s) to reveal the desired final product.[5]
The 1,3,2-dioxaborinane moiety is itself a protecting group for the boronic acid, formed from 1,3-propanediol. Its stability relative to other boronic acid protecting groups and under various reaction conditions is a critical factor in designing synthetic routes. This guide will explore strategies for the protection of the carboxylic acid in the presence of the dioxaborinane, the potential need for interconversion of the boronic acid protection, and orthogonal strategies for the independent manipulation of both functionalities.
Strategic Considerations for Protecting Group Selection
An effective protecting group strategy hinges on several key principles:
Orthogonality: The chosen protecting groups for the carboxylic acid and the boronic acid (if further protection is needed) must be removable under distinct conditions that do not affect each other.[6] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked.[4]
Stability: The protecting group must be stable to the reaction conditions required for transformations elsewhere in the molecule.[5]
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields with readily available and inexpensive reagents.[5]
Minimal Introduction of New Stereocenters: The protecting group should ideally not introduce new chiral centers, which could complicate purification and characterization.[5]
The following diagram illustrates a general workflow for a protection-reaction-deprotection sequence:
Figure 1: General workflow for a protection-reaction-deprotection sequence.
Protecting the Carboxylic Acid Functionality
The most common and effective strategy for protecting a carboxylic acid is its conversion to an ester.[7][8] The choice of ester depends on the desired stability and the required deprotection conditions.
Methyl and Ethyl Esters
Methyl and ethyl esters are readily prepared via Fischer esterification, reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of an acid catalyst.[9][10]
Protection: Fischer esterification using methanol or ethanol with a catalytic amount of sulfuric acid.
Stability: Stable to a wide range of non-hydrolytic conditions, including many organometallic reactions and mild reducing agents.
Deprotection: Typically achieved by acid- or base-catalyzed hydrolysis. Basic hydrolysis (saponification) with LiOH, NaOH, or KOH in a water/alcohol mixture is common.[11]
Benzyl Esters
Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis.
Protection: Reaction with benzyl bromide or benzyl alcohol under acidic or basic conditions.
Stability: Similar to methyl and ethyl esters, but also stable to mildly acidic and basic conditions.
Deprotection: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method that is often compatible with other functional groups.
tert-Butyl Esters
tert-Butyl esters are particularly useful as they are stable to basic conditions and can be cleaved under acidic conditions.
Protection: Reaction with isobutylene in the presence of a strong acid catalyst.
Stability: Stable to basic and nucleophilic reagents.
Deprotection: Removed under acidic conditions, often with trifluoroacetic acid (TFA) in dichloromethane.
Table 1: Comparison of Common Carboxylic Acid Protecting Groups
Protecting Group
Protection Conditions
Deprotection Conditions
Stability
Methyl/Ethyl Ester
MeOH or EtOH, H⁺ cat.
H⁺/H₂O or OH⁻/H₂O
Good general stability
Benzyl Ester
Benzyl alcohol, H⁺ cat. or Benzyl bromide, base
H₂, Pd/C
Stable to mild acid/base
tert-Butyl Ester
Isobutylene, H⁺ cat.
TFA, CH₂Cl₂
Stable to base and nucleophiles
Managing the 1,3,2-Dioxaborinane Group
The 1,3,2-dioxaborinane moiety is a cyclic boronic ester that protects the boronic acid. While generally stable, its lability under certain conditions must be considered.
Stability of the 1,3,2-Dioxaborinane Ring
Cyclic boronic esters, including the 1,3,2-dioxaborinane, are generally stable to anhydrous acidic and basic conditions, chromatography, and many common organic reactions.[12] However, they can be susceptible to hydrolysis, especially under strongly acidic or basic aqueous conditions. The stability of boronic esters often increases with the steric bulk of the diol protecting group.[12]
Interconversion to More Robust Protecting Groups
In synthetic routes requiring harsh conditions that might compromise the 1,3,2-dioxaborinane ring, it may be necessary to convert it to a more robust protecting group.
Pinacol Esters: Pinacol esters are one of the most common and stable boronic acid protecting groups.[12] They can be formed by transesterification from the 1,3,2-dioxaborinane with pinacol, often under acidic conditions.
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to a wide range of reaction conditions, including Suzuki-Miyaura coupling, and can be deprotected under mild basic conditions.[13][14]
1,8-Diaminonaphthalene (dan) Amides: These are very stable protecting groups due to the donation of electron density from the nitrogen lone pairs to the empty orbital of the boron.[12][13]
The following diagram illustrates the decision-making process for managing the boronic acid functionality:
Figure 2: Decision workflow for boronic acid protection strategy.
Orthogonal Protecting Group Strategies
The key to successfully manipulating 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is the implementation of an orthogonal protecting group strategy. This allows for the selective deprotection and reaction of one functional group in the presence of the other protected group.
Scenario 1: Reaction at the Boronic Acid Moiety
Protect the Carboxylic Acid: Convert the carboxylic acid to a tert-butyl ester. This group is stable to the basic conditions often used in Suzuki-Miyaura coupling.
Perform the Suzuki-Miyaura Coupling: React the tert-butyl protected intermediate with an appropriate aryl or vinyl halide.
Deprotect the Carboxylic Acid: Remove the tert-butyl group with trifluoroacetic acid.
Scenario 2: Reaction at the Carboxylic Acid Moiety
Ensure Stability of the Boronic Ester: The 1,3,2-dioxaborinane is generally stable to the conditions used for many carboxylic acid modifications (e.g., amide bond formation). If necessary, interconvert to a more stable boronic acid protecting group.
Activate and React the Carboxylic Acid: For example, form an amide bond by activating the carboxylic acid (e.g., with HATU or EDC) and reacting it with an amine.
Deprotect the Boronic Acid (if necessary): If an alternative protecting group was used, deprotect it to reveal the free boronic acid for subsequent reactions.
Experimental Protocols
Protocol 1: Protection of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid as a Methyl Ester
Dissolve the methyl ester in a mixture of THF and water in a round-bottom flask.
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
Acidify the reaction mixture to pH ~3-4 with 1 M HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
Conclusion
The successful synthesis of complex molecules derived from 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is highly dependent on the strategic use of protecting groups. By carefully selecting orthogonal protecting groups for the carboxylic acid and considering the stability of the boronic acid ester, researchers can achieve selective transformations with high yields and purity. The protocols and strategies outlined in this guide provide a solid foundation for the rational design of synthetic routes involving this versatile bifunctional building block.
References
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]
Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
American Chemical Society. (2013). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
K. C. Nicolaou, et al. (n.d.). Protecting Groups. [Link]
American Chemical Society. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
Royal Society of Chemistry. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. [Link]
Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. [Link]
DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
Technical Support Center: Optimizing Suzuki Reactions with 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for improving yield and troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid....
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for improving yield and troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and seek to overcome common experimental challenges. The inherent functionalities of this molecule—a protected boronic acid and a carboxylic acid—present unique opportunities and specific hurdles. This guide provides in-depth, field-proven insights to help you navigate these complexities and achieve robust, high-yielding results.
Introduction: The Challenge and Utility of a Bifunctional Reagent
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a valuable building block in organic synthesis.[1] The 1,3-propanediol protecting group (forming the dioxaborinane ring) offers enhanced stability compared to the free boronic acid, mitigating common side reactions like protodeboronation and the formation of boroxine anhydrides.[2][3] However, the simultaneous presence of a carboxylic acid group can complicate the reaction by interacting with the base or the palladium catalyst, potentially leading to lower yields or reaction failure.[4]
This guide is structured to address the most frequent issues encountered in the lab, providing not just solutions but also the chemical reasoning behind them.
Troubleshooting Guide: From Low Yield to Complex Impurities
This section addresses specific problems in a question-and-answer format.
Q1: My reaction has failed or is showing very low yield (<10%). What are the most likely causes and how do I fix it?
Low or no conversion is the most common issue. The cause is often a fundamental problem with one of the core components of the catalytic cycle.
The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. More commonly, the active Pd(0) catalyst can be oxidized by trace oxygen, rendering it inactive.[5] The carboxylate from your reagent can also coordinate to the palladium and deactivate it.[4]
Solutions:
Ensure an Inert Atmosphere: This is the most critical factor. Use a Schlenk line or a glovebox. Degas your solvents thoroughly by freeze-pump-thaw (at least 3 cycles) or by sparging with argon or nitrogen for 30-60 minutes.[5][6] All reaction vessels should be flame-dried under vacuum and backfilled with inert gas.
Use a Pre-formed Pd(0) Catalyst or a Precatalyst: Instead of Pd(OAc)₂, consider using Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed for reliable activation and consistent results.[7]
Add a Ligand: If using a simple palladium source like Pd₂(dba)₃, the addition of a suitable phosphine ligand is essential. For sterically hindered or electron-rich partners, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior.[7][8][9]
The base is crucial for activating the boronic ester to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[10][11] The solubility and strength of the base are key. Water often plays a beneficial role by helping to dissolve inorganic bases and facilitating key steps in the catalytic cycle.[12][13]
Solutions:
Base Selection: For boronic esters, a common and effective choice is K₃PO₄.[14][15][16] Other options include Cs₂CO₃ or K₂CO₃.[8][9] The carboxylate on your reagent is acidic, so ensure you use sufficient equivalents of base (typically 2-3 eq.).
Solvent System: A biphasic or polar aprotic solvent system is often optimal. Common choices include:
DMF (can be run without water)[14]
The choice of solvent can significantly impact the reaction outcome, and screening may be necessary.[12][18][19]
Caption: A step-by-step workflow for diagnosing low-yield Suzuki reactions.
Q2: My reaction is producing significant side products. What are they and how can I minimize them?
The most common side products in Suzuki couplings are from homocoupling and protodeboronation.
Side Product
Description
Primary Cause(s)
Recommended Solution(s)
Homocoupling (Aryl-Aryl)
Your aryl halide couples with itself to form a biaryl byproduct.
Trace oxygen in the reaction mixture; catalyst system promotes it.
Improve inert atmosphere technique (rigorous degassing); screen different phosphine ligands (bulky ligands can suppress this).[9]
Homocoupling (Boronic-Boronic)
Your boronic ester couples with itself.
Can be promoted by the palladium catalyst, especially with Pd(II) sources that require reduction.[2]
Use a Pd(0) source or a precatalyst; ensure slow addition of reagents if necessary.
Protodeboronation
The C-B bond of your boronic ester is cleaved and replaced with a C-H bond, yielding benzoic acid.
Excess water, high temperatures, or overly harsh basic conditions.[9][17]
Use a milder base (e.g., K₂CO₃); reduce reaction temperature; use less water in the solvent mixture or try anhydrous conditions with a base like CsF.[11]
Dehalogenation
Your aryl halide is reduced, replacing the halogen with a hydrogen atom.
Presence of reducing agents or specific catalyst/ligand combinations under certain conditions.[20]
Screen different ligands and palladium sources.
Frequently Asked Questions (FAQs)
Q1: Why use the 3-(1,3,2-dioxaborinan-2-yl) derivative instead of 3-carboxyphenylboronic acid?
The dioxaborinane group serves as a protecting group for the boronic acid. Boronic acids are prone to dehydration to form cyclic boroxine trimers and can undergo protodeboronation more readily.[2][3] The dioxaborinane ester is generally more stable, easier to handle and purify, and provides a slower, more controlled release of the active boronic acid in the reaction mixture, which can help minimize side reactions.[21]
Q2: How does the carboxylic acid functional group impact the reaction?
The carboxylic acid can influence the reaction in several ways:
Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially stabilizing a Pd(II) intermediate and hindering the catalytic cycle.[4]
Base Consumption: It will react with the base, meaning you must use at least one extra equivalent of base to account for this acid-base reaction.
Solubility: It can alter the solubility of the reagent, making the choice of solvent system important for ensuring all components are accessible.
Q3: What is the mechanistic role of the base and water?
The Suzuki-Miyaura reaction requires a base to activate the organoboron species.[11][22] The base reacts with the boronic acid (or the ester, following hydrolysis) to form a highly nucleophilic borate anion ([R-B(OH)₃]⁻). This "ate" complex is essential for the transmetalation step, where the organic group (R²) is transferred from boron to the palladium(II) center.[10][23]
Water is often beneficial because it helps dissolve the inorganic bases (like K₃PO₄ or K₂CO₃) and is required for the hydrolysis of the boronic ester to the boronic acid, which then forms the active borate species.[12][13]
Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Recommended Protocols & Starting Conditions
While every reaction must be optimized, the following protocol serves as an excellent starting point for coupling 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with an aryl bromide.
Protocol 1: General Purpose Suzuki-Miyaura Coupling
Reagent Preparation & Stoichiometry
Reagent
Equivalents
Molar Amount (Example)
Notes
Aryl Halide (Ar-X)
1.0
1.0 mmol
The limiting reagent.
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
1.2 - 1.5
1.2 - 1.5 mmol
A slight excess ensures complete consumption of the halide.
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
1 - 3 mol%
0.01 - 0.03 mmol
Higher loading may be needed for challenging substrates.
Base (e.g., K₃PO₄)
2.0 - 3.0
2.0 - 3.0 mmol
Must be finely ground for better solubility and reactivity.
Solvent (e.g., Dioxane/H₂O 5:1)
-
5 mL / 1 mL
Must be thoroughly degassed.
Experimental Setup:
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, and finely ground K₃PO₄.
Add the palladium catalyst. If using a solid catalyst/ligand system, add it at this stage.
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process 3-5 times to ensure a fully inert atmosphere.[5]
Using a syringe, add the degassed solvent mixture (e.g., 5:1 1,4-dioxane/water).
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any remaining base. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[17][24]
References
D. J. H. Emslie et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
A. F. de Leseleuc et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
ResearchGate. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]
ResearchGate. Optimization of Suzuki Reaction conditions. [Link]
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
ResearchGate. Optimization of the reaction conditions. [Link]
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Reddit. What is the proper way to set up a suzuki coupling?. [Link]
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Reddit. Do carboxylic acids interfere with Suzukis?. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]
ResearchGate. Suzuki coupling Reaction's yield is very low.... [Link]
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates. [Link]
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
RSC Publishing. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. [Link]
National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
minimizing side products with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Welcome to the technical support center for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and f...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for minimizing side products and optimizing your experimental outcomes. As your dedicated application scientist, my goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction to 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a versatile organoboron compound, frequently employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its 1,3,2-dioxaborinane protecting group offers enhanced stability compared to the free boronic acid, which can aid in minimizing certain side reactions and improving handling.[3] However, like all chemical transformations, achieving high yields and purity requires a nuanced understanding of the potential side reactions and how to mitigate them. This guide will focus on the two most common side products encountered: protodeboronation and homocoupling .
Troubleshooting Guide: Minimizing Side Products
This section is structured to help you diagnose and resolve common issues encountered when using 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in cross-coupling reactions.
Problem 1: Low Yield of the Desired Cross-Coupled Product with Significant Formation of a Benzoic Acid Byproduct.
This observation strongly suggests that protodeboronation is occurring, where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[4][5][6]
Protodeboronation is the substitution of the boronic ester group with a proton, leading to the formation of benzoic acid in this case. This side reaction is often promoted by the presence of a proton source (like water or alcohol) and can be significantly accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[4] While boronic esters are generally more stable than their corresponding boronic acids, the 1,3,2-dioxaborinane group is not immune to this process. Some studies have even shown that six-membered ring esters can undergo base-mediated protodeboronation more rapidly than the parent boronic acid.[7]
Several strategies can be employed to suppress this undesired reaction:
Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic ester for transmetalation, a strongly basic aqueous environment can accelerate protodeboronation.[4][8] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides. Potassium phosphate (K₃PO₄) is also a widely used and effective base.
Solvent System: While some water is often necessary for the catalytic cycle, excessive amounts can promote protodeboronation. Using a biphasic solvent system (e.g., toluene/water, dioxane/water) can be beneficial. Anhydrous conditions, where possible, can also be a solution, though the transmetalation mechanism might be different.[9]
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Use of Additives: In some cases, the addition of a Lewis acid can help to facilitate the desired transmetalation over protodeboronation.
To a flame-dried Schlenk flask, add 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.2 equiv.), your aryl halide (1.0 equiv.), and a mild base such as K₃PO₄ (2.0 equiv.).
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress closely.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the base and inorganic salts.
Problem 2: Formation of a Symmetrical Biaryl Byproduct Derived from 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
The presence of a dimeric benzoic acid derivative points towards homocoupling as the primary side reaction.
Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic ester to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then undergo a stoichiometric reaction with the boronic ester to produce the homocoupled product and regenerate Pd(0).[9][11]
The key to preventing homocoupling is the rigorous exclusion of oxygen:
Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.
Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.
Catalyst Pre-activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced to the active Pd(0) species. This reduction can sometimes be initiated by the boronic acid itself, leading to homocoupling.[9] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes be advantageous.
Order of Addition: Adding the boronic ester last to a pre-heated mixture of the catalyst, base, and aryl halide can sometimes minimize homocoupling.[10]
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[11][12]
In a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).
Seal the flask and thoroughly purge with an inert gas.
Add degassed solvent.
In a separate flask, dissolve 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.2 equiv.) in a minimal amount of degassed solvent.
Heat the main reaction mixture to the desired temperature.
Slowly add the solution of the boronic ester to the heated reaction mixture via a syringe pump over a period of time.
Monitor the reaction for completion.
Problem 3: Inconsistent Stoichiometry and Reactivity.
You may observe that different batches of your boronic ester show varying reactivity, or you have difficulty in accurately weighing the reagent. This can be due to the formation of boroxines .
Boronic acids and their esters can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[3][13][14] This is an equilibrium process, and the presence of water can shift the equilibrium back towards the monomeric form.[14] Boroxine formation alters the molecular weight of your reagent, leading to inaccuracies in stoichiometry if not accounted for. While boroxines can participate in Suzuki-Miyaura reactions, their reactivity might differ from the monomeric species.[15]
Proper Storage: Store 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid in a desiccator under an inert atmosphere to minimize exposure to moisture, which can hydrolyze the ester and facilitate boroxine formation upon dehydration.
Use of Fresh Reagent: Use freshly opened or recently purchased reagent for best results.
Re-evaluation of Stoichiometry: If you suspect boroxine formation, you may need to adjust the amount of reagent used. However, a more practical approach is to ensure the reaction conditions (e.g., presence of a small amount of water in the solvent system) favor the hydrolysis of the boroxine back to the active monomeric boronic ester.
Visualizing Reaction Pathways and Troubleshooting
To aid in your understanding, the following diagrams illustrate the desired reaction pathway, the common side reactions, and a troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reaction pathways for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Caption: A decision tree for troubleshooting common side reactions.
Summary of Key Parameters for Optimization
Parameter
To Minimize Protodeboronation
To Minimize Homocoupling
General Best Practices
Atmosphere
Inert atmosphere recommended
Crucial: Strict inert atmosphere (Ar/N₂)
Always use an inert atmosphere.
Base
Use milder bases (K₃PO₄, K₂CO₃, Cs₂CO₃)
Base choice is less critical than atmosphere
Screen different bases for optimal results.
Solvent
Control water content; use biphasic systems
Crucial: Thoroughly degas solvents
Ensure solvents are of high purity and dry if necessary.
Catalyst
Use an efficient catalyst to keep reaction times short
Use a Pd(0) source or add a reducing agent with Pd(II)
Choose a catalyst and ligand system appropriate for your substrates.
Temperature
Lower temperature if possible
Temperature is a secondary factor to atmosphere
Monitor reaction to avoid prolonged heating.
Order of Addition
Standard addition is usually sufficient
Consider adding the boronic ester last to a pre-heated mixture
Can be a useful parameter to screen for optimization.
By carefully considering these factors and applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your reactions using 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, leading to higher yields and purer products.
References
Lennox, A. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020).
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275-1288.
Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753-757.
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. Retrieved from [Link]
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424-4434.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4424-4434.
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]
Rao, N. Z., Larkin, J. D., & Bock, C. W. (2015). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Structural Chemistry, 26(5-6), 1469-1481.
Li, C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
ResearchGate. (2025). A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. Request PDF. Retrieved from [Link]
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Rao, N. Z., Larkin, J. D., & Bock, C. W. (2015). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry, 26(5-6), 1469–1481.
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Pearson. (n.d.). What products would you expect from the following coupling reactions? (c). Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
preventing protodeboronation of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Welcome to the technical support center for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on preventin...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on preventing the undesired side reaction of protodeboronation. By understanding the underlying mechanisms and adopting optimized protocols, you can enhance the stability of this valuable reagent and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] This process is a significant undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes your starting material and generates the corresponding arene (in this case, benzoic acid) as a byproduct, ultimately lowering the yield of your desired product.[1][2]
Q2: Why is 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid particularly susceptible to this reaction?
A2: The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties and the reaction conditions.[1] Arylboronic acids with electron-withdrawing groups, such as the meta-carboxyl group in this compound, are known to be more prone to protodeboronation, especially under basic conditions commonly used in Suzuki-Miyaura coupling.[3][4][5] The formation of the more reactive arylboronate anion at high pH facilitates this decomposition pathway.[6][7]
Q3: How should I properly store this reagent to maximize its shelf life?
A3: To minimize degradation, 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid should be stored under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Boronic acids and their esters are sensitive to moisture and atmospheric oxygen. Use a desiccator for long-term storage and ensure the container is tightly sealed after each use.
Q4: What are the first signs of degradation in my sample?
A4: The primary indicator of protodeboronation is the presence of benzoic acid in your sample. This can be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (observing characteristic peaks for benzoic acid) or by Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC), which will show a peak corresponding to the mass and retention time of benzoic acid. Inconsistent or lower-than-expected yields in your reactions are also a strong indicator of reagent degradation.
In-Depth: Understanding the Mechanism of Protodeboronation
Protodeboronation can proceed through several pathways, with the rate and dominant mechanism being highly dependent on the pH of the reaction medium.[1][8] For non-basic arylboronic acids, the two most relevant pathways are acid-catalyzed and base-catalyzed.
Acid-Catalyzed Pathway: Under acidic conditions, the boronic acid is protonated, making the boron center more electrophilic and susceptible to cleavage.
Base-Catalyzed Pathway: This is the more common and often more problematic pathway in the context of cross-coupling reactions.[6] A base reacts with the boronic acid to form a more electron-rich and reactive boronate species ([ArB(OH)3]−).[1][7][9] This boronate can then react with a proton source (like water or alcohol from the solvent) to cleave the C-B bond.[1] For electron-deficient systems, this process can be particularly rapid.[3][4]
It is a common misconception that converting a boronic acid to an ester always imparts greater stability.[6] While esters can offer protection, the hydrolysis of the ester back to the boronic acid can be a key step in the overall protodeboronation process, especially under aqueous basic conditions.[6]
Caption: Figure 2: Troubleshooting Workflow for Low Coupling Yield.
Step 1: Evaluate the Base
The choice and strength of the base are critical. Strong bases, especially hydroxides (NaOH, KOH, Ba(OH)2), significantly accelerate protodeboronation.
[2]
Problem: You are using a strong base like NaOH or KOH in an aqueous solvent system.
Causality: High pH (>10) rapidly generates the unstable arylboronate anion, which then undergoes protodeboronation faster than it participates in the desired transmetalation step with the palladium complex.
[2][6]* Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices. [2]In some cases, cesium fluoride (CsF) or potassium fluoride (KF) can also effectively promote the coupling while suppressing the side reaction.
[2]
Step 2: Optimize Reaction Temperature
Elevated temperatures accelerate all reactions, including the undesired protodeboronation.
[2]
Problem: The reaction is run at high temperatures (e.g., >100 °C).
Causality: While higher temperatures can increase the rate of Suzuki coupling, they disproportionately increase the rate of decomposition for sensitive boronic esters.
Solution: Lower the reaction temperature. Aim for the lowest effective temperature that allows the coupling to proceed, often in the 60–80 °C range. [2]The use of a highly active catalyst system (see Step 3) can facilitate efficient coupling at these lower temperatures.
Step 3: Re-evaluate the Catalyst System
The goal is to make the productive cross-coupling reaction kinetically favored over the decomposition pathway. A slow or inefficient catalyst gives the boronic ester more time to degrade.
[2]
Problem: Using a standard, less active palladium source like Pd(PPh₃)₄.
Causality: If the rate of transmetalation is slow, the concentration of the boronic ester remains high under basic conditions for an extended period, allowing protodeboronation to dominate. Certain bulky phosphine ligands can also, counterintuitively, promote palladium-catalyzed protodeboronation.
[10]* Solution: Employ a modern, highly active catalyst system. Palladium precatalysts (e.g., G3-Pd precatalysts) paired with bulky, electron-rich biarylphosphine ligands (such as SPhos, XPhos, or RuPhos) can dramatically accelerate the cross-coupling, minimizing the time available for the side reaction to occur.
[2][11]
Parameter Optimization Summary
Parameter
Recommended Change
Rationale
Base
Switch from strong (NaOH, KOH) to weaker (K₃PO₄, K₂CO₃, KF) bases.
Minimizes the concentration of the highly reactive boronate anion, reducing the rate of base-catalyzed protodeboronation. [2]
Temperature
Lower from >100 °C to 60-80 °C or the lowest effective temperature.
Decreases the rate of the protodeboronation side reaction more significantly than the desired coupling. [2]
Catalyst
Use highly active Pd-precatalysts with bulky, electron-rich phosphine ligands.
Increases the rate of the productive Suzuki coupling to outcompete the rate of protodeboronation. [2][11]
Solvent
Use anhydrous solvents where possible; minimize water content.
Water is the proton source for protodeboronation. Reducing its concentration can slow the unwanted reaction. [1]
Reagent Form
Consider "slow-release" strategies using MIDA boronates or trifluoroborates if simple optimizations fail.
These derivatives hydrolyze slowly under reaction conditions, keeping the instantaneous concentration of the reactive boronic acid low. [1][5]
Recommended Experimental Protocol: Minimizing Protodeboronation in a Model Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid with an aryl bromide.
Anhydrous Water (for mixed solvent systems, if required)
Procedure:
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (1-2 mol%).
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Using a syringe, add the degassed anhydrous solvent (e.g., 1,4-dioxane) to the vial. The reaction should be set up to be approximately 0.1 M in the limiting reagent (aryl bromide).
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to 80 °C.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS. Check for the consumption of the aryl bromide and the formation of both the desired product and the benzoic acid byproduct.
[2]6. Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired coupled product.
This protocol is a starting point and may require further optimization depending on the specific aryl halide partner used. The key is the combination of a milder base, a highly active catalyst, and moderate temperature to ensure the desired coupling outpaces the protodeboronation side reaction.
References
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
Mao, F., et al. (2022). A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. Molecules. Available at: [Link]
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]
Wikipedia. (2023). Protodeboronation. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]
Nambo, M., & Crudden, C. M. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Catalysis. Available at: [Link]
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. Available at: [Link]
Tu, J., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Han, F. S. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters. Available at: [Link]
Ismaïl, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
Chemical supplier website. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Available at: [Link]
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
Shields, B., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Organic Chemistry. Available at: [Link]
Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
Technical Support Center: Purification of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Welcome to the technical support center for the purification of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this versatile reagent in high purity. The following question-and-answer format addresses common challenges encountered during its purification, grounded in established chemical principles and field-proven experience.
Question 1: My 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is streaking badly on my silica gel TLC plate and I'm getting poor recovery from my flash column. What's happening and how can I fix it?
Answer:
This is a frequently encountered issue when purifying boronic acid derivatives on standard silica gel. The root cause lies in the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to several problems:
Strong Adsorption: The lone pair electrons on the oxygen atoms of the silanol groups can coordinate to the empty p-orbital of the boron atom, causing the compound to bind strongly to the stationary phase. This results in streaking on TLC plates and low or no elution from a flash column.
Hydrolysis: The acidic nature of the silica gel surface can catalyze the hydrolysis of the dioxaborinane ester back to the more polar 3-carboxyphenylboronic acid. This hydrolyzed product will have a much lower Rf value and will likely remain at the baseline of your TLC plate or the top of your column, leading to significant product loss.[1]
Solutions & Optimization:
Use of Neutralized or Deactivated Silica Gel:
Triethylamine Wash: A common and effective method is to deactivate the silica gel by washing it with a solvent system containing a small amount of triethylamine (Et3N), typically 0.5-2%. The triethylamine will cap the acidic silanol groups, reducing their interaction with your boronic ester.
Boric Acid Impregnated Silica Gel: This technique involves pre-treating the silica gel with a solution of boric acid. This may seem counterintuitive, but the boric acid effectively competes for the binding sites on the silica, preventing the strong adsorption of your target compound.[1][2] This method has proven successful for the purification of various boronic esters.
Alternative Stationary Phases:
Neutral Alumina: For moderately polar compounds, neutral alumina can be an excellent alternative to silica gel. Its surface is less acidic, which minimizes the risk of hydrolysis and strong adsorption.[3]
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be a powerful purification method. You would typically use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium hydroxide to control the ionization of the carboxylic acid group.
Experimental Protocol: Preparation of Boric Acid Impregnated Silica Gel
For every 100 g of silica gel, prepare a solution of 5 g of boric acid in approximately 500 mL of methanol. Create a slurry of the silica gel in this solution and agitate for 1 hour. Remove the methanol by rotary evaporation until a free-flowing powder is obtained. Dry the silica gel further in a vacuum oven at 60 °C for 2-3 hours before use.[1]
Question 2: I'm seeing a new, more polar spot appear on my TLC plate during my column, and my final product is contaminated with 3-carboxyphenylboronic acid according to my NMR. How can I prevent this hydrolysis?
Answer:
The presence of 3-carboxyphenylboronic acid in your purified product is a clear indication of on-column hydrolysis of the dioxaborinane ester. The six-membered dioxaborinane ring is generally more stable to hydrolysis than the five-membered dioxaborolane (pinacol) ring.[4][5][6] However, it is not completely immune, especially under acidic or prolonged exposure to protic solvents.
Solutions & Optimization:
Rigorous Anhydrous Conditions: Ensure all your solvents for chromatography are anhydrous. Use freshly opened bottles or dry your solvents over molecular sieves. While it may seem like a minor detail, residual water in your eluent is often the primary culprit for hydrolysis.
Minimize Column Residence Time: The longer your compound is on the column, the greater the opportunity for hydrolysis.
Use a shorter, wider column rather than a long, thin one.
Employ flash chromatography with positive pressure to expedite the separation.
Avoid letting the column run dry or sit for extended periods with the compound loaded.
Solvent System Selection:
For normal phase chromatography, consider less protic solvent systems. For example, a gradient of ethyl acetate in hexanes or dichloromethane in hexanes may be sufficient to elute your product without the need for more polar, protic solvents like methanol.
If a protic co-solvent is necessary, use the minimum amount required for elution.
Workflow for Minimizing On-Column Hydrolysis
Caption: A workflow to minimize on-column hydrolysis.
Recrystallization and Handling
Question 3: I'm struggling to find a suitable solvent system for the recrystallization of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. Can you provide some guidance?
Answer:
Recrystallization is an excellent technique for purifying solid compounds, and with the right solvent system, it can be very effective for your product. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Given the presence of both a polar carboxylic acid group and a less polar aryl boronic ester, a mixed solvent system is often required.
Recommended Solvent Systems to Screen:
Solvent System (v/v)
Rationale
Ethyl Acetate / Hexanes
A classic choice for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until turbidity is observed.
Acetone / Water
The carboxylic acid group should provide some water solubility, especially when hot. Dissolve in hot acetone and add hot water dropwise.
Ethanol / Water
Similar to acetone/water, this can be effective for polar compounds.
Toluene
For less polar impurities, dissolving in hot toluene and allowing it to cool slowly can yield high-quality crystals.
Water (acidified or basified)
Due to the carboxylic acid, the solubility of your compound will be highly pH-dependent. You can try dissolving it in a slightly basic aqueous solution (e.g., dilute NaHCO3) and then slowly acidifying with dilute HCl to precipitate the pure product. Conversely, dissolving in hot, slightly acidic water might also be effective.[7][8]
Troubleshooting Recrystallization:
Oiling Out: If your compound separates as an oil instead of crystals, it means the solution is too supersaturated or the cooling is too rapid. Try using a more dilute solution, a different solvent system, or allowing the solution to cool more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or nucleation is inhibited. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of your compound.
Understanding Impurities
Question 4: What are the likely impurities in my crude 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, and how can I identify them?
Answer:
The impurities in your product will largely depend on the synthetic route used. A common method for preparing arylboronic acids and their esters is the reaction of a Grignard reagent with a trialkyl borate, followed by esterification.[9][10][11]
Potential Impurities and Their Identification:
Impurity
Origin
Identification (NMR)
3-Carboxy-phenylboronic acid
Incomplete esterification or hydrolysis of the product.
Absence of the characteristic signals for the 1,3-propanediol moiety of the dioxaborinane ring.
Benzene (from protodeborylation)
A common side reaction in Suzuki-Miyaura couplings and other reactions involving boronic acids, especially under harsh basic conditions.[12]
A singlet in the aromatic region of the 1H NMR spectrum.
Biphenyl derivatives (homocoupling)
A side reaction during Grignard formation or in subsequent cross-coupling reactions.
Complex aromatic signals in the 1H NMR spectrum.
Unreacted starting materials
Incomplete reaction.
Signals corresponding to the starting aryl halide or other precursors.
Boroxin
Anhydride of the boronic acid, formed by dehydration.
Can lead to broad signals in the NMR spectrum.
Decision Tree for Impurity Identification and Removal
Caption: A decision tree for identifying and removing common impurities.
References
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
Dimitrijević, E., & Taylor, M. S. (2013). Synthesis of Benzannulated Heterocycles by Twofold Suzuki–Miyaura Couplings of Cyclic Diarylborinic Acids. The Journal of Organic Chemistry, 78(13), 6372–6383.
Hitosugi, S., Nogi, K., & Yorimitsu, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
Shettigar, S., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][2][3]dioxol- 5-yl)-2-((2- formyl-1H-pyrrol-1-yl) methyl) acrylate. International Journal of Current Microbiology and Applied Sciences, 4(10), 392-401.
University of Rochester, Department of Chemistry. Recrystallization of Benzoic Acid. Available at: [Link]
Singaram, B., & Murphy, C. L. W. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
Scribd. (n.d.). EXPERIMENT Benzoic Acid Synthesis. Available at: [Link]
Beilstein Journals. (2014). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Available at: [Link]
Singh, A., & Wulff, W. D. (2004). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
Google Patents. (1978).
Sordo, F., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 14(48), 5035-5044.
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
YouTube. (2022). Recrystallisation of benzoic acid. Available at: [Link]
KAUST Repository. (2019). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Available at: [Link]
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]
ResearchGate. (2021). Recrystallization of Impure Benzoic Acid. Available at: [Link]
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
ResearchGate. (2008). A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. Available at: [Link]
Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]
WIPO Patentscope. (2013). WO/2013/016185 SYNTHESIS OF BORONIC ESTERS AND BORONIC ACIDS USING GRIGNARD REAGENTS. Available at: [Link]
Jourdain, A., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 819.
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
National Institutes of Health. (2025). The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A. Available at: [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
ResearchGate. (2004). Order of thermodynamic stability of representative boronic esters. Available at: [Link]
University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. Available at: [Link]
Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Available at: [Link]
National Institutes of Health. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
ResearchGate. (2019). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... Available at: [Link]
Dimitrijević, E., & Taylor, M. S. (2013). Synthesis of Benzannulated Heterocycles by Twofold Suzuki–Miyaura Couplings of Cyclic Diarylborinic Acids.
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
National Institutes of Health. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available at: [Link]
Technical Support Center: Overcoming Reactivity Challenges with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Welcome to the technical support guide for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with this reag...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with this reagent in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the mechanistic hurdles and a logical framework for overcoming them.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues reported by users of this compound.
Q1: Why is my Suzuki-Miyaura reaction with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid failing or giving frustratingly low yields?
A: You are facing a common challenge rooted in two distinct chemical properties of this specific reagent:
High Stability of the Dioxaborinane Ring: The six-membered ring formed with 1,3-propanediol is significantly more stable and less prone to hydrolysis than more common boronic esters like pinacol esters.[1] The crucial transmetalation step of the Suzuki-Miyaura reaction requires the boronic acid or a reactive boronate species.[2][3] The stability of the 1,3,2-dioxaborinane ring creates a kinetic bottleneck, slowing down the formation of the active boron species needed to enter the catalytic cycle.
Electronic Deactivation: The benzoic acid moiety, with its electron-withdrawing carboxylic acid group at the meta-position, reduces the nucleophilicity of the aryl group attached to the boron. This deactivation further slows the transmetalation step, where the aryl group is transferred from boron to the palladium center.[4][5]
Q2: Is the 1,3,2-dioxaborinane ester inherently less reactive than a pinacol ester or the free boronic acid?
A: Yes, and this is a critical point of experimental design. While boronic esters are often used to improve the stability and handling of boronic acids, the 1,3,2-dioxaborinane derivative is among the more stable and thus less reactive variants.[1][6] Pinacol esters are generally more labile and reactive under standard Suzuki conditions.[7] The free boronic acid, if it can be handled without significant decomposition (protodeboronation), is typically the most reactive species as it can directly engage with the base to form the active boronate complex.[4]
Q3: How does the meta-carboxyl group (-COOH) specifically interfere with the reaction?
A: The carboxyl group presents a dual challenge. Mechanistically, its electron-withdrawing nature, as mentioned, is the primary issue slowing down transmetalation.[8] Practically, the acidic proton of the -COOH group can react with the base you add to the reaction. This can neutralize the base, preventing it from activating the boronic ester to the necessary "ate" complex for efficient transmetalation.[2] In some cases, this may require using a larger excess of base to compensate.
Q4: Do I need to protect the carboxylic acid group before running the coupling reaction?
A: While not always mandatory, it is a highly effective troubleshooting strategy, especially when other methods fail. Converting the carboxylic acid to a methyl or ethyl ester (e.g., via Fischer esterification) removes the acidic proton and slightly reduces the electron-withdrawing strength of the substituent. This can lead to cleaner reactions and higher yields, though it adds steps to your synthesis. Base-free coupling conditions have also been developed which can be compatible with acid-sensitive functionalities.[9]
Part 2: Troubleshooting and Optimization Guide
If your reaction is not proceeding as expected, use this guide to diagnose the issue and find a validated solution.
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for optimizing your reaction.
Caption: A troubleshooting decision tree for challenging Suzuki couplings.
Symptom: No Product Formation / Majority Unreacted Starting Material
This often indicates a failure to initiate the catalytic cycle, typically due to insufficient activation of either the palladium precatalyst or the boronic ester.
Possible Cause 1: Ineffective Boronate Activation. The combination of a stable dioxaborinane ring and an electron-deficient aryl system requires forcing conditions to form the reactive tetracoordinate boronate "ate" complex.[2][10]
Solution: Switch to a stronger base. While K₂CO₃ is a common choice, it is often insufficient here.[11] Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are more effective at promoting the formation of the active boronate species.
Possible Cause 2: Low Catalyst Activity. Standard catalysts like Pd(PPh₃)₄ may not be active enough to overcome the high energy barrier of transmetalation with this challenging substrate.
Solution: Employ modern, electron-rich, and sterically hindered phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[12][13] These ligands promote both the oxidative addition and the crucial transmetalation step, and they stabilize the active Pd(0) species.[1]
Comparative Table of Reaction Conditions
Parameter
Standard Conditions (Often Fail)
Recommended Conditions (Higher Success Rate)
Rationale for Change
Catalyst
Pd(PPh₃)₄
Pd(OAc)₂ + SPhos or XPhos, or a pre-formed G3/G4 precatalyst
Advanced ligands accelerate the rate-limiting transmetalation and reductive elimination steps for deactivated substrates.[13][14]
Base
Na₂CO₃, K₂CO₃
K₃PO₄, Cs₂CO₃, CsF
Stronger bases more effectively drive the equilibrium towards the active tetracoordinate boronate species required for transmetalation.[11]
Solvent
Toluene/H₂O, THF/H₂O
1,4-Dioxane/H₂O, DMF, DME
Higher boiling point aprotic polar solvents can improve solubility and allow for higher reaction temperatures, increasing reaction rates.[11]
Temperature
80 °C
100-110 °C
The reaction is kinetically slow; higher temperatures are often necessary to overcome the activation energy barrier.[11]
Part 3: Validated Protocols for Enhanced Reactivity
These protocols provide detailed, step-by-step methodologies to address the low reactivity of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Protocol 1: High-Temperature Coupling with an Advanced Catalyst System
This is the recommended starting point for overcoming the inherent low reactivity. The combination of a potent ligand and a strong base is often sufficient.
Reaction Setup: In an oven-dried Schlenk flask, combine 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Note: Using a pre-formed palladium precatalyst like XPhos Pd G3 (2 mol%) can provide more consistent results.[14]
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 ratio, to a concentration of ~0.1 M).
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15-20 minutes while stirring.
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the slow kinetics, reactions may require 12-24 hours for completion.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 2: In Situ Hydrolysis to the Boronic Acid
This protocol attempts to hydrolyze the stable dioxaborinane ester to the more reactive boronic acid immediately before the coupling reaction begins.
Pre-Activation Step: In a Schlenk flask, dissolve 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.0 equiv.) and a strong base (e.g., NaOH, 3.0 equiv.) in a dioxane/water (1:1) mixture.
Stirring: Stir this mixture at an elevated temperature (e.g., 60-80 °C) for 1-2 hours under an inert atmosphere. This step is intended to promote the hydrolysis of the ester.
Addition of Reagents: Cool the mixture slightly. Add the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more advanced system), and any additional solvent needed.
Reaction Execution: Heat the reaction to the desired coupling temperature (e.g., 100 °C) and monitor as described in Protocol 1.
Part 4: Mechanistic Insights
Understanding the "why" is crucial for effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the problematic transmetalation step.
The critical Transmetalation step involves the transfer of the organic group (Ar²) from the boron atom to the palladium(II) center. For this to occur efficiently, the boron reagent must first be activated by a base to form a more nucleophilic tetracoordinate "ate" complex.[2][12] The low reactivity of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a direct consequence of a sluggish transmetalation step, which is disfavored both by the stability of the starting boronic ester and the electronic properties of the aryl ring. The strategies outlined in this guide—using stronger bases, more active catalysts, and higher temperatures—are all designed to increase the rate of this specific, challenging step.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(38), 11492-11513.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: Mechanism, catalyst selection, and limitations. Chemical Society Reviews, 43(1), 412-443.
Ziegler, D. T., et al. (2018). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Angewandte Chemie International Edition, 57(31), 9789-9793. Retrieved from [Link]
Scarpellini, M., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14059-14066. Retrieved from [Link]
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(45), 15349-15363. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3563-3567. Retrieved from [Link]
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
ResearchGate. (n.d.). Lewis base‐catalyzed activation of boronic acids and boronic esters and application in a Giese‐type addition reaction. Retrieved from [Link]
ResearchGate. (n.d.). Evolution of the reaction conditions for a challenging Suzuki-Miyaura cross-coupling. Retrieved from [Link]
Doucet, H., & Hierso, J. C. (2007). Boron–Ligand Cooperation: The Concept and Applications. Angewandte Chemie International Edition, 46(6), 834-871. Retrieved from [Link]
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
Bandyopadhyay, A., & Hall, D. G. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(3), 850-874. Retrieved from [Link]
Silva, F. A., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(6), 871. Retrieved from [Link]
Gök, Y., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(28), 16429-16438. Retrieved from [Link]
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(21), 4557-4560. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Retrieved from [Link]
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
American Chemical Society. (2026, January 9). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Retrieved from [Link]
Technical Support Center: Optimizing Catalyst Loading for 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving successful and reproducible outcomes. Here, we move beyond generic protocols to address the specific nuances of working with this particular boronic ester.
Introduction: Understanding the Reagent
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a protected form of 3-carboxyphenylboronic acid. The 1,3-propanediol protecting group enhances the stability of the boronic acid, mitigating issues like protodeboronation, which can be a significant challenge with unprotected boronic acids, especially under basic reaction conditions.[1][2] However, the presence of both the boronic ester and the carboxylic acid functionalities introduces specific considerations for catalyst selection and loading.
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst loading for reactions with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid?
A1: There is no single optimal catalyst loading; it is highly dependent on the specific coupling partners and reaction conditions. However, a general starting point for catalyst screening is between 0.5 and 2 mol%.[3] For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, a higher catalyst loading (up to 5 mol%) may be necessary.[4] Conversely, for highly reactive substrates, the catalyst loading can often be reduced to as low as 0.0025 mol% to improve cost-effectiveness and minimize residual palladium in the final product.[5]
Q2: Which palladium precatalyst and ligand combination is most effective?
A2: The choice of ligand is critical for a successful Suzuki-Miyaura coupling.[6] For reactions involving boronic esters, bulky and electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[6] Highly effective combinations include:
Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos: These Buchwald-type ligands are known for their high activity in a broad range of Suzuki-Miyaura couplings, including those with challenging substrates.[1]
[Pd(dppf)Cl₂]: This is a reliable and commonly used precatalyst that is effective for a variety of cross-coupling reactions.[7]
It is crucial to screen a few different ligand/precatalyst combinations to identify the most efficient system for your specific substrates.
Q3: Does the carboxylic acid group on 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid interfere with the reaction?
A3: The carboxylic acid can potentially coordinate to the palladium center, which may influence the catalyst's activity. However, in most Suzuki-Miyaura reactions, the presence of a base will deprotonate the carboxylic acid to the carboxylate, which is generally less coordinating. The choice of base is therefore important. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used and are typically effective.[8]
Q4: Do I need to add water to the reaction when using a boronic ester?
A4: While boronic esters are more stable than their corresponding acids, the active species in the transmetalation step is often considered to be the boronic acid, formed by in-situ hydrolysis of the ester.[9] Therefore, the presence of a small amount of water is often beneficial and can accelerate the reaction.[7][10] However, some modern catalyst systems can facilitate the direct transmetalation of boronic esters under anhydrous conditions. If you are observing slow or incomplete conversion, the controlled addition of water (e.g., as a co-solvent with dioxane or THF) is a recommended troubleshooting step.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura reactions with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and provides a systematic approach to resolving them.
Problem
Potential Cause(s)
Troubleshooting Steps & Rationale
Low or No Product Yield
1. Inactive Catalyst: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species. 2. Catalyst Deactivation: The active catalyst is being consumed by side reactions or is precipitating out of solution as palladium black. 3. Inefficient Transmetalation: The transfer of the aryl group from the boron to the palladium is slow. 4. Protodeboronation: The boronic ester is being cleaved to the corresponding arene before it can couple.
1. Optimize Precatalyst Reduction: Ensure your reaction conditions promote the formation of the active Pd(0) catalyst. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be a good control experiment. 2. Ligand Screening: Switch to a more robust ligand that can stabilize the active palladium species. Bulky biarylphosphine ligands are often effective in preventing catalyst deactivation.[1] 3. Base and Solvent Optimization: The choice of base and the presence of water can significantly impact the rate of transmetalation.[11] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and consider adding water as a co-solvent. 4. Use a Milder Base: If protodeboronation is suspected, switching to a milder base like KF may be beneficial.[11]
Incomplete Conversion
1. Insufficient Catalyst Loading: The amount of active catalyst is not enough to drive the reaction to completion. 2. Poor Solubility: One or more of the reactants or the catalyst is not fully dissolved in the solvent. 3. Reversible Transmetalation: Under certain conditions, the transmetalation step can be reversible, leading to an equilibrium mixture.
1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or higher) to see if conversion improves. 2. Solvent Screening: Test different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to ensure all components are in solution at the reaction temperature. 3. Modify Reaction Conditions: Changing the base or ligand can sometimes shift the equilibrium towards the product side.
Formation of Side Products (e.g., Homocoupling)
1. Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid derivative. 2. High Catalyst Loading: Very high catalyst concentrations can sometimes promote side reactions.
1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[12] 2. Optimize Catalyst Loading: While low loading can lead to incomplete conversion, excessively high loading can be detrimental. Aim for the lowest effective catalyst concentration.
Experimental Protocols
General Procedure for Catalyst Loading Optimization
The following is a general protocol for screening catalyst loading in a Suzuki-Miyaura reaction with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This should be adapted and optimized for your specific substrates.
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) to achieve the desired catalyst loading (start with a screening range of 0.5, 1.0, and 2.0 mol%).
Solvent Addition and Degassing: Add the chosen solvent (e.g., dioxane/water 4:1) to the reaction vessel. Degas the mixture thoroughly by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[10]
Reaction: Add the catalyst/ligand mixture to the reaction vessel under an inert atmosphere. Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
Work-up and Analysis: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous work-up. Analyze the crude product to determine the yield and purity.
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your experiments.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting a challenging Suzuki-Miyaura reaction.
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.
References
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
Billingsley, K. L., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Angewandte Chemie International Edition, 49(40), 7373-7376. [Link]
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). r/Chempros. Retrieved from [Link]
Fortun, S., Beauclair, P., & Schmitzer, A. R. (2017). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
Sha, W., & Xie, J. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-21. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
Bandgar, B. P., & Patil, S. A. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 20(8), 13886–13929. [Link]
Valente, C., Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 8493-8533. [Link]
Comparison of reactivity of different boron reagents (a) The predicted... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Parmentier, M., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
Help needed with unreproducible Suzuki coupling. (2023, December 20). r/Chempros. Retrieved from [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
(2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Technical Support Center: Troubleshooting Failed Reactions with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Welcome to the technical support center for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges e...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile bifunctional reagent. We provide in-depth, experience-driven advice to help you achieve successful outcomes in your synthetic endeavors.
Introduction: Understanding the Reagent
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The 1,3,2-dioxaborinane moiety serves as a stable, protected form of the boronic acid, while the carboxylic acid group offers a handle for further functionalization, such as esterification or amidation. However, the interplay between these two functional groups, coupled with the inherent sensitivities of boronic esters, can lead to unexpected challenges. This guide will address the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Section 1: Suzuki-Miyaura Cross-Coupling Issues
The primary application of this reagent is in palladium-catalyzed cross-coupling reactions. Failures at this stage are common and can stem from a variety of factors.
Question 1: My Suzuki-Miyaura coupling reaction has failed or is giving very low yields. What are the most likely causes?
Low or no yield in a Suzuki-Miyaura coupling is a frequent issue. The root cause often lies in one of three areas: the stability of the boronic ester, the activity of the palladium catalyst, or suboptimal reaction conditions.
Answer:
Several factors can contribute to a failed Suzuki-Miyaura reaction. A systematic troubleshooting approach is crucial.
1. Boronic Ester Instability and Protodeboronation:
The Problem: The C-B bond is susceptible to cleavage, a process known as protodeboronation, where it is replaced by a C-H bond.[1] This is a common decomposition pathway for boronic acids and their esters, especially under aqueous or protic conditions.[1] The 1,3,2-dioxaborinane ring, while more stable than the free boronic acid, can still undergo hydrolysis, particularly in the presence of water and base, to generate the less stable boronic acid in situ.[2][3][4][5]
Troubleshooting:
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. While some Suzuki protocols call for aqueous bases, for sensitive substrates, anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[6][7]
Reagent Quality: Use freshly purchased or properly stored 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. Over time, exposure to atmospheric moisture can lead to hydrolysis and degradation.[8]
Inert Atmosphere: Thoroughly degas your reaction mixture to remove oxygen, which can promote oxidative degradation of the boronic acid.[1][9] Purge the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst.[10][11]
2. Catalyst Inactivation or Insufficient Activity:
The Problem: The active Pd(0) species in the catalytic cycle is prone to oxidation to inactive Pd(II) or formation of palladium black.[9] This can be caused by oxygen, impure solvents, or inappropriate ligand choice.
Troubleshooting:
Catalyst and Ligand Selection: For challenging couplings, consider using more robust pre-catalysts (e.g., Buchwald-type pre-catalysts) and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which can promote the oxidative addition step and stabilize the active catalyst.[10]
Catalyst Quality: Use a fresh, high-purity palladium source. Some palladium complexes, like Pd₂(dba)₃, can degrade upon storage.[7]
Ligand-to-Metal Ratio: An incorrect palladium-to-ligand ratio can lead to catalyst decomposition. For monodentate phosphine ligands, a common ratio is 1:2 to 1:4 (Pd:ligand).[10]
3. Suboptimal Reaction Conditions:
The Problem: The choice of base, solvent, and temperature are all critical and interdependent. An inappropriate combination can halt the reaction.
Troubleshooting:
Base Selection: The base is crucial for activating the boronic ester for transmetalation.[7] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For difficult couplings, stronger bases may be required, but be mindful of potential side reactions with the carboxylic acid.[11][12]
Solvent System: A combination of an organic solvent (e.g., dioxane, THF, toluene) and often water is used.[11] However, if protodeboronation is an issue, consider anhydrous solvent systems.[6] Poor solubility of reactants can also be a major problem; in such cases, solvents like DMF or chlorinated aromatics might be necessary.[13][14]
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[10][11] Monitor the reaction progress (e.g., by TLC or LC-MS) to find the optimal temperature.
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Section 2: Issues with Carboxylic Acid Functionalization
The presence of the boronic ester can complicate standard reactions of the carboxylic acid group.
Question 2: I am trying to perform an esterification or amidation of the carboxylic acid, but the reaction is messy, and I'm getting multiple byproducts. What is happening?
The dual functionality of this molecule requires careful consideration of reaction conditions to avoid unwanted side reactions involving the boronic ester.
Answer:
When functionalizing the carboxylic acid, the primary challenge is the stability of the 1,3,2-dioxaborinane ring under the reaction conditions.
1. Fischer Esterification Challenges:
The Problem: Standard Fischer esterification involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[15][16] These conditions, particularly the presence of water (even in trace amounts or as a byproduct), can lead to the hydrolysis of the boronic ester.[15] This can result in a complex mixture of the desired product, the hydrolyzed boronic acid version of the product, and starting material.
Troubleshooting Protocol: Mild Esterification
Coupling Agents: Use milder, anhydrous conditions. Carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive like 4-dimethylaminopyridine (DMAP), can effectively form the ester bond at room temperature without the need for strong acids.[17]
Procedure:
Dissolve 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.
Add the desired alcohol (1.0-1.2 eq) and DMAP (0.1 eq).
Cool the mixture to 0 °C and add the coupling agent (e.g., DIC, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Filter off any urea byproduct and perform a standard aqueous workup.
2. Amidation Reaction Complications:
The Problem: Similar to esterification, direct amidation at high temperatures can be problematic. More common methods involve activating the carboxylic acid first. Reagents like thionyl chloride (SOCl₂) to form the acyl chloride are often too harsh and can react with the boronic ester.
Troubleshooting Protocol: Amide Coupling
Peptide Coupling Reagents: Utilize standard peptide coupling reagents which are designed to work under mild, anhydrous conditions. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide.[18]
Procedure:
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF).
Add the amine (1.0-1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).
Add the coupling reagent (e.g., HATU, 1.1 eq).
Stir at room temperature until completion.
Perform a standard aqueous workup and purification.
Compatibility of Functional Groups
Caption: Interplay of desired reactions and potential side reactions.
Section 3: General Handling, Storage, and Stability
Proper handling and storage are fundamental to ensuring the reagent's integrity and reactivity.
Question 3: My 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid has been on the shelf for a while. How can I check its quality, and what are the best storage practices?
Answer:
Boronic acids and their esters are susceptible to degradation over time, primarily through two pathways: hydrolysis and boroxine formation.
1. Quality Assessment:
NMR Spectroscopy: The most reliable method is to take a ¹H or ¹¹B NMR spectrum. Look for the characteristic peaks of the 1,3,2-dioxaborinane ring and the aromatic protons. The presence of broad peaks or signals corresponding to the free boronic acid or 1,3-propanediol suggests hydrolysis. The formation of a boroxine (a cyclic trimer anhydride) from the hydrolyzed boronic acid can also complicate the spectrum.[1][19]
Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities or degradation products.
2. Storage and Handling Best Practices:
Storage Conditions: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator under an inert atmosphere.[8][20] Anhydrous products are often hygroscopic and will absorb atmospheric moisture.[8]
Handling:
Handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
Use dry glassware and anhydrous solvents for all reactions.
Avoid prolonged storage of solutions. It is best to prepare solutions fresh before use.
Boronic Ester Degradation Pathways
Caption: Common degradation pathways for boronic esters.
Summary of Recommended Reaction Conditions
Reaction Type
Key Reagents
Solvent
Temperature
Critical Considerations
Suzuki-Miyaura Coupling
Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃, K₃PO₄), Aryl Halide
Dioxane/H₂O, Toluene, THF
80-110 °C
Rigorous degassing; screen bases and ligands; consider anhydrous conditions for sensitive substrates.[10][11][12]
Amine, Coupling Agent (e.g., HATU, HOBt/DCC), Non-nucleophilic base (e.g., DIPEA)
Anhydrous DMF or DCM
Room Temperature
Avoid harsh activating agents like SOCl₂; use standard peptide coupling protocols.[18][21]
References
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Google Vertex AI Search.
A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry (RSC Publishing).
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
Borate handling and storage. borax.com.
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate.
Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
How to Store Boric Acid. Lab Alley.
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar.
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH.
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
Technical Support Center: Optimizing Cross-Coupling Reactions with Deuterated Boronic Esters. Benchchem.
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
Survey of catalysts for the amidation reaction of benzoic acid. ResearchGate.
Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
Optimization of Suzuki polycondensation procedure for (E)-2-(4. ResearchGate.
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. NIH.
HELP: Purifying boronic acids sucks. Reddit.
Failed suzuki coupling, any suggenstions? Reddit.
How can I solve my problem with Suzuki coupling? ResearchGate.
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.
Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. ResearchGate.
Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3).. ResearchGate.
Technical Support Center: 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
From the desk of the Senior Application Scientist Welcome to the technical support guide for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development...
Author: BenchChem Technical Support Team. Date: January 2026
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. We will move beyond standard protocols to address the nuanced behavior of this reagent, focusing on the interplay between its three key components: the aryl backbone, the carboxylic acid, and the 1,3,2-dioxaborinane protecting group. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the 1,3,2-dioxaborinane protecting group over the more common pinacol ester?
A1: The primary advantage lies in the balance of stability and reactivity. The 1,3,2-dioxaborinane group, derived from 1,3-propanediol, forms a six-membered ring. Six-membered cyclic boronic esters are generally more thermodynamically stable than their five-membered counterparts like pinacol esters.[1] This enhanced stability can translate to a longer shelf-life and greater resilience to protodeboronation under certain conditions.[2][3] However, it remains sufficiently reactive for efficient participation in Suzuki-Miyaura cross-coupling reactions.
Q2: How should I properly store and handle this reagent?
A2: Proper storage is critical to prevent degradation. We recommend storing 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid under an inert atmosphere (Argon or Nitrogen), at 2-8°C, and protected from moisture. Boronic acids and their esters are susceptible to several decomposition pathways:
Hydrolysis: The dioxaborinane ring can hydrolyze in the presence of water to the free boronic acid.
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced with a C-H bond, a common issue with boronic acids in aqueous or protic media.[4]
Oxidation: The boronic acid moiety can be susceptible to oxidative degradation.[4]
Always handle the reagent quickly, minimizing its exposure to ambient air and humidity. Use anhydrous solvents and techniques when setting up reactions.
Q3: Can I use this reagent directly in a Suzuki-Miyaura coupling, or does the dioxaborinane group need to be removed first?
A3: This reagent is designed to be used directly in Suzuki-Miyaura coupling reactions. The base present in the reaction mixture facilitates the formation of a more nucleophilic boronate species, which is the active transmetalating agent in the catalytic cycle.[5][6] Deprotection is not required prior to the coupling reaction.
Troubleshooting Guide: Common Pitfalls & Solutions
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
You've set up your Suzuki coupling, but TLC or LC-MS analysis shows primarily unreacted starting materials or undesired side products. This is the most common issue and can stem from several distinct causes.
Potential Cause A: Protodeboronation
What it is: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This effectively destroys your nucleophilic partner, resulting in benzoic acid as a byproduct. This process is often accelerated by strong bases and the presence of water.[5][7]
How to Diagnose: Look for a significant amount of benzoic acid in your crude reaction mixture by LC-MS or ¹H NMR.
Solution Protocol:
Modify Base and Solvent: Switch to anhydrous conditions. Use a milder, non-aqueous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[5][7] Anhydrous solvents such as dioxane or toluene are preferable.
Control Water Content: If an aqueous system is necessary, minimize the water content (e.g., use a 10:1 organic solvent to water ratio) and ensure all solvents are thoroughly degassed.
Temperature and Reaction Time: Run the reaction at the lowest effective temperature and monitor closely. Prolonged reaction times, especially at high temperatures, can increase the rate of protodeboronation.
Potential Cause B: Catalyst Inhibition by the Carboxylic Acid Group
What it is: The benzoic acid moiety is a critical, but potentially problematic, functional group. Under basic conditions, it deprotonates to form a carboxylate anion. This carboxylate can coordinate strongly to the palladium(II) center in the catalytic cycle, forming a stable complex that is reluctant to undergo reductive elimination. This effectively sequesters and deactivates your catalyst.[8]
How to Diagnose: The reaction stalls with starting materials present, and you may not see significant protodeboronation. This issue is particularly prevalent with Pd(II) precatalysts that require in-situ reduction.
Solution Protocol:
Catalyst & Ligand Selection: Switch to a more robust catalyst system. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly recommended as they can promote the difficult reductive elimination step and are generally more resistant to inhibition.[9] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial over Pd(II) sources.
Protect the Carboxylic Acid: In particularly stubborn cases, the most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). Perform the Suzuki coupling and then hydrolyze the ester in a subsequent step. This completely removes the source of catalyst inhibition.
Workflow: Diagnosing Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Issue 2: Poor Solubility of Reagents
What it is: 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, being a carboxylic acid, can have limited solubility in common non-polar Suzuki solvents like toluene, especially at room temperature. The inorganic bases used are also often insoluble. Poor solubility leads to a heterogeneous mixture and slow reaction rates.
How to Diagnose: Visual inspection of the reaction mixture shows undissolved solid material even at elevated temperatures.
Solution Protocol:
Solvent Selection: Choose a more polar aprotic solvent system. Mixtures of dioxane/water, DMF/water, or 2-MeTHF/water are excellent choices for dissolving polar substrates and inorganic bases.[7][10]
Base Selection: Using a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes improve homogeneity, but be mindful of their base strength and potential side reactions.
Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the boronate species to the organic phase where the catalyst resides.
Solvent System
Typical Ratio (v/v)
Notes
Dioxane / H₂O
4:1 to 10:1
Excellent general-purpose system for polar substrates. Ensure dioxane is peroxide-free.
Toluene / H₂O
10:1 (+ TBAB)
Good for less polar coupling partners; requires phase-transfer catalyst for efficiency.
2-MeTHF / H₂O
4:1 to 10:1
A greener alternative to THF and Dioxane with good solvating properties.
DMF
Anhydrous
Use with anhydrous bases like K₃PO₄. Excellent solubility but can be difficult to remove.
Table 1: Recommended solvent systems for Suzuki couplings with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Issue 3: Difficult Product Purification
What it is: The product of the Suzuki coupling will also contain a carboxylic acid, making it quite polar. This can lead to difficulties during workup and purification, such as poor extraction into organic solvents and streaking on silica gel columns.
How to Diagnose: The product remains in the aqueous layer during extraction or runs poorly on a standard silica gel column.
Solution Protocol:
Acidic Workup: During the aqueous workup, acidify the mixture with 1M HCl to a pH of ~2-3. This protonates the carboxylate, making the product less polar and more soluble in organic solvents like ethyl acetate.
Chromatography Modifier: If using silica gel chromatography, consider adding a small amount of acetic acid (0.5-1%) to the eluent system. This keeps the carboxylic acid group protonated and significantly reduces tailing on the column.
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (C18 silica) may be a more suitable purification method.
Experimental Protocols
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to mitigate catalyst inhibition and protodeboronation.
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid (1.2 equiv.), and powdered anhydrous K₃PO₄ (2.0 equiv.).
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed (typically 4-16 hours).
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient containing 1% acetic acid.
A Comparative Guide to 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid and its Pinacol Ester in Modern Organic Synthesis
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid derivative can be a critical determinant of experimental success. Thi...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid derivative can be a critical determinant of experimental success. This guide provides an in-depth, objective comparison between two commonly employed boronic acid surrogates: 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its more widely known counterpart, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the pinacol ester. This analysis is tailored for researchers, scientists, and drug development professionals who rely on these reagents for the synthesis of complex molecular architectures.
The core of this comparison lies in the trade-off between stability and reactivity, a fundamental principle that governs the selection of reagents in multi-step syntheses.[1] While both compounds serve as valuable building blocks, their performance characteristics differ, influencing reaction efficiency, purification strategies, and overall cost-effectiveness.
Structural Overview and Fundamental Properties
Boronic acids are known for their utility in Suzuki-Miyaura coupling reactions, but they can suffer from drawbacks such as trimeric boroxine formation and instability under certain conditions.[2] To mitigate these issues, boronic acids are often converted into more stable ester forms.[2][3] The two esters under consideration here are derived from neopentyl glycol and pinacol, respectively.
The pinacol ester is arguably the most popular protecting group for boronic acids due to its high stability, which allows for easy handling and purification by column chromatography.[2][3] The neopentyl glycol ester, while also providing enhanced stability compared to the free boronic acid, presents a different steric and electronic profile that can influence its reactivity.
Generally stable, but less so than the pinacol ester[8]
Highly stable, suitable for chromatography and long-term storage[1][2][3]
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[9][10] The choice between the neopentyl glycol and pinacol ester can significantly impact the reaction kinetics and overall yield.
The generally accepted mechanism involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps. The nature of the boronic ester influences the transmetalation step. While boronic esters offer greater stability than their corresponding acids, it is not always clear what the active transmetalating species is during their coupling.[11] Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis.[11]
Reactivity: Unprotected boronic acids are typically more reactive than their ester counterparts.[1][12] Between the two esters, the neopentyl glycol derivative is often found to be more reactive than the pinacol ester.[8] This can be attributed to the reduced steric hindrance around the boron atom in the six-membered dioxaborinane ring compared to the more sterically congested five-membered dioxaborolane ring of the pinacol ester with its four methyl groups.[11] However, this increased reactivity can come at the cost of reduced stability.
Stability: The pinacol ester is renowned for its exceptional stability.[2][13] This robustness is advantageous in multi-step syntheses where the boronic acid moiety needs to endure various reaction conditions.[1] The stability of the pinacol ester is so significant that the intended hydrolysis to the free boronic acid can sometimes be challenging.[2] The neopentyl glycol ester, while more stable than the free acid, is generally less stable than the pinacol ester.[8]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a practical comparison, the following protocol outlines a Suzuki-Miyaura coupling of an aryl bromide with both 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its pinacol ester.
Objective: To compare the reaction efficiency (yield and reaction time) of the neopentyl glycol and pinacol esters in a standard Suzuki-Miyaura cross-coupling reaction.
To a reaction vessel under an inert atmosphere, add the aryl bromide (1.0 mmol), the respective boronic ester (1.2 mmol), and the base (2.0 mmol).
Add the solvent mixture to the vessel.
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
Add the palladium catalyst (0.02-0.05 mmol) to the reaction mixture.
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Expected Outcomes:
Based on the general principles of reactivity and stability, the reaction with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid may proceed faster but could also be more prone to degradation, potentially affecting the final yield. Conversely, the reaction with the pinacol ester might require longer reaction times or higher temperatures but is expected to be cleaner with fewer byproducts, leading to a more reliable and reproducible outcome.[1]
Conclusion and Recommendations
The choice between 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its pinacol ester is a strategic one that depends on the specific requirements of the synthesis.
For rapid, small-scale syntheses or when higher reactivity is desired , 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid can be a suitable choice.
For large-scale reactions, multi-step syntheses, or when working with sensitive substrates , the superior stability and handling characteristics of the pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, often justify its use by ensuring more reliable and reproducible results.[1]
Ultimately, an empirical evaluation of both reagents under the specific reaction conditions is the most reliable approach to determine the optimal choice for a given synthetic challenge.
References
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 16037–16050. [Link]
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
PMC. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
ResearchGate. (2025). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. [Link]
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis: A Versatile Tool. [Link]
ResearchGate. Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. [Link]
University of Bristol Research Portal. (2020). How big is the pinacol boronic ester as a substituent?. [Link]
BDMAEE. (2025). a comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. [Link]
ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted.... [Link]
MDPI. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
Beilstein Journals. (2011). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. [Link]
reactivity comparison of different arylboronic acids in Suzuki coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] At the heart of this powerful...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2][3] At the heart of this powerful carbon-carbon bond-forming reaction lies the arylboronic acid, a key building block whose reactivity dictates the efficiency and success of the coupling process.[1][4] This guide provides an in-depth comparison of the reactivity of different arylboronic acids, offering experimental insights and data to inform your synthetic strategies.
The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, has become one of the most versatile and widely used methods for creating C-C bonds.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[3][5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (often a boronic acid) with an organohalide or triflate in the presence of a base.[1][2][7]
The Catalytic Cycle: A Quick Refresher
Understanding the factors that influence arylboronic acid reactivity begins with a grasp of the Suzuki coupling's catalytic cycle. The generally accepted mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is crucial and is significantly influenced by the nature of the arylboronic acid.[1][2]
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Factors Influencing Arylboronic Acid Reactivity
The rate and efficiency of the Suzuki coupling are profoundly affected by the electronic and steric properties of the substituents on the arylboronic acid.
Electronic Effects: A Balancing Act
The electronic nature of the substituents on the aromatic ring of the arylboronic acid plays a pivotal role in the transmetalation step.
Electron-Donating Groups (EDGs): Generally, arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) exhibit enhanced reactivity.[8] These groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and facilitating its transfer to the palladium center.[9]
Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) tend to be less reactive.[5] These groups decrease the electron density on the aromatic ring, making the ipso-carbon less nucleophilic and hindering the transmetalation process. However, some studies have shown that for certain catalyst systems, particularly those involving nickel, electron-poor arylboronic acids can exhibit higher reactivity.[10] This highlights the importance of considering the entire catalytic system when predicting reactivity.
Comparative Reactivity Data:
Arylboronic Acid
Substituent
Electronic Effect
Relative Reactivity (Qualitative)
4-Methoxyphenylboronic acid
-OCH₃
Electron-Donating
High
4-Methylphenylboronic acid
-CH₃
Electron-Donating
Moderate-High
Phenylboronic acid
-H
Neutral
Moderate
4-Chlorophenylboronic acid
-Cl
Weakly Electron-Withdrawing
Moderate-Low
4-Trifluoromethylphenylboronic acid
-CF₃
Strongly Electron-Withdrawing
Low
This table provides a generalized comparison. Actual reactivity can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent).
Steric Effects: The Impact of Bulk
Steric hindrance around the boronic acid functional group can significantly impede the reaction.
Ortho-Substituents: The presence of bulky substituents at the ortho position(s) of the arylboronic acid can sterically hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[11] However, specialized ligands and reaction conditions have been developed to overcome the challenges posed by sterically demanding substrates.[12][13][14]
Highly Substituted Arenes: Coupling of di-ortho-substituted aryl halides with sterically hindered boronic acids remains a significant challenge, often leading to lower yields and requiring carefully optimized catalyst systems.[13][14]
Caption: Steric hindrance can impede the approach of the arylboronic acid.
Experimental Protocol: A Comparative Reactivity Study
This protocol outlines a general procedure for comparing the reactivity of different arylboronic acids in a Suzuki coupling reaction.
Objective: To compare the reaction rates and yields of the Suzuki coupling of 4-bromoanisole with phenylboronic acid, 4-methoxyphenylboronic acid, and 4-(trifluoromethyl)phenylboronic acid.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
4-Bromoanisole
Phenylboronic acid
4-Methoxyphenylboronic acid
4-(Trifluoromethyl)phenylboronic acid
Toluene
Water (degassed)
Nitrogen or Argon gas supply
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Heating mantle with magnetic stirrer
Thin Layer Chromatography (TLC) plates and developing chamber
Gas Chromatograph-Mass Spectrometer (GC-MS) for quantitative analysis
Procedure:
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) to 5 mL of degassed toluene. Stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst in situ.
Reaction Setup: To the flask containing the catalyst, add 4-bromoanisole (1.0 mmol), the respective arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Solvent Addition: Add 10 mL of degassed toluene and 2 mL of degassed water to the reaction mixture.
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere.
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them by TLC and GC-MS.
Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Analysis: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate). Determine the yield of the purified product and confirm its identity by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Expected Outcome:
By comparing the reaction times and isolated yields for the three different arylboronic acids, a clear trend in reactivity should be observed. It is anticipated that 4-methoxyphenylboronic acid will react the fastest and give the highest yield, followed by phenylboronic acid, with 4-(trifluoromethyl)phenylboronic acid being the least reactive.
Conclusion: Guiding Your Synthetic Design
The reactivity of arylboronic acids in Suzuki coupling is a multifaceted issue governed by a delicate interplay of electronic and steric factors. By understanding these principles and utilizing comparative experimental data, researchers can make more informed decisions in the design and optimization of their synthetic routes. The choice of the appropriate arylboronic acid, in conjunction with the optimal catalyst system and reaction conditions, is paramount to achieving high efficiency and success in this cornerstone of modern organic synthesis.
References
Benchchem. Bridging Theory and Practice: A Comparative Analysis of Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling.
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
Organic Chemistry Portal. Suzuki Coupling.
National Institutes of Health.
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
PubMed.
National Institutes of Health. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
Wikipedia. Suzuki reaction.
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
A Comparative Guide to Validating Product Structures from 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid Reactions
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a foundational activity. Within the arsenal of synthetic chemistry, the Suzuki-Miyaura cross-coupling react...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a foundational activity. Within the arsenal of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, a process critical for building the complex scaffolds of modern pharmaceuticals.[1] A key reagent in many of these transformations is 3-(1,3,2-dioxaborinan-2-yl)benzoic acid, a versatile boronic acid derivative valued for its stability and reactivity. However, the successful synthesis of a target molecule is only half the battle; rigorous validation of the product's structure is paramount to ensure the integrity of downstream applications.
This guide provides an in-depth comparison of analytical techniques for validating the products of reactions involving 3-(1,3,2-dioxaborinan-2-yl)benzoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the trustworthiness of your results.
The Central Role of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Synthesis
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is an organoboron compound featuring a benzoic acid moiety and a 1,3,2-dioxaborinane ring. This structure confers a balance of stability and reactivity, making it a valuable building block in organic synthesis.[2][3] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner to react with organohalides, forming a new C-C bond. The presence of the carboxylic acid group also offers a handle for further functionalization, expanding its synthetic utility.[4]
While boronic acids are the active species in these coupling reactions, their more stable ester derivatives, like 3-(1,3,2-dioxaborinan-2-yl)benzoic acid, are often preferred. This is due to their enhanced stability under reaction conditions and greater ease of handling and characterization.[5]
The Analytical Gauntlet: Why Product Validation is Non-Trivial
The validation of products from reactions involving boronic acid derivatives is not without its challenges. The unique chemical properties of these compounds, including their polarity and the potential for the formation of cyclic anhydrides (boroxines), can complicate analysis.[1] Furthermore, the reaction mixture can contain a variety of species, including unreacted starting materials, palladium catalyst residues, byproducts from side reactions, and the desired product. Accurate and comprehensive characterization is therefore essential to confirm the identity and purity of the synthesized molecule.
The following sections will compare the primary analytical techniques employed for this purpose, providing a framework for selecting the most appropriate methods for your specific application.
Comparative Analysis of Key Validation Techniques
The robust validation of a reaction product's structure relies on a combination of analytical techniques, each providing a unique piece of the puzzle. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a molecule's structure. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity and stereochemistry.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of a Suzuki-Miyaura reaction, the disappearance of the signal corresponding to the boronic ester and the appearance of new aromatic signals corresponding to the coupled product are key indicators of a successful reaction.
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment. This can be used to confirm the carbon skeleton of the product.
¹¹B NMR: Can be used to track the consumption of the boronic acid starting material and to detect boron-containing impurities in the final product.[6]
Causality in Experimental Choice: NMR is the gold standard for structural elucidation because it provides a detailed map of the molecule's covalent framework. It is a non-destructive technique, allowing the sample to be recovered for further analysis.[7]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides a precise molecular weight of the compound, which is a critical piece of evidence for confirming its identity.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition of the molecule.[8] This is often used to confirm the identity of a newly synthesized compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[1] LC-MS is an invaluable tool for assessing the purity of a sample and for identifying impurities.[9] It has become a preferred method for the analysis of boronic acid derivatives due to its high sensitivity, selectivity, and throughput.[1]
Causality in Experimental Choice: MS provides a fundamental piece of data – the molecular weight – that directly confirms the outcome of the intended chemical transformation. When coupled with a separation technique like LC, it becomes a powerful tool for both qualitative and quantitative analysis.
Chromatography: The Purity Arbiter
Chromatographic techniques are used to separate the components of a mixture, allowing for the assessment of a sample's purity and the isolation of the desired product.
Thin-Layer Chromatography (TLC): A rapid and simple technique for monitoring the progress of a reaction and for preliminary purity assessment. A colorimetric staining method using curcumin can be used for the specific detection of boronic acids and their derivatives on a TLC plate.[10]
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): High-resolution separation techniques used for the accurate determination of a sample's purity. However, the analysis of boronate esters by reversed-phase (RP)-HPLC can be challenging due to their susceptibility to on-column hydrolysis.[5] Careful method development, such as using columns with low silanol activity or high-pH mobile phases, may be required.[5][11]
Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of the analytes.[11]
Causality in Experimental Choice: Chromatography is essential for ensuring the purity of the final product, which is critical for its use in downstream applications, particularly in drug development where even minor impurities can have significant biological effects.
Data Presentation: Comparison of Analytical Techniques
Technique
Information Provided
Advantages
Limitations in this Context
¹H and ¹³C NMR
Detailed structural information, connectivity, chemical environment of atoms.
High sensitivity, can be coupled with chromatography (LC-MS) for purity analysis.
Does not provide detailed structural connectivity on its own.
Chromatography (TLC, HPLC, GC)
Purity assessment, separation of components, reaction monitoring.
High resolving power for complex mixtures.
Boronate esters can be prone to on-column hydrolysis, requiring specialized methods.[5]
Infrared (IR) Spectroscopy
Presence of functional groups.
Fast and simple.
Provides limited structural information, not suitable for purity assessment.
Experimental Protocols
Protocol 1: Model Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 3-(1,3,2-dioxaborinan-2-yl)benzoic acid with an aryl bromide.
Materials:
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Aryl bromide
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃ or Cs₂CO₃)
Solvent (e.g., Toluene, Dioxane, DMF)
Water
Procedure:
To an oven-dried flask, add 3-(1,3,2-dioxaborinan-2-yl)benzoic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
Purge the flask with an inert gas (e.g., nitrogen or argon).
Add the degassed solvent and water.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC).
After completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Product Validation by NMR Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to an NMR tube.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Process the data (Fourier transform, phase correction, baseline correction).
Data Analysis:
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts and coupling constants to assign the signals to the protons in the molecule.
Assign the signals in the ¹³C NMR spectrum to the carbon atoms in the molecule.
Compare the obtained spectra with the expected spectra for the desired product.
Protocol 3: Purity Assessment by LC-MS
Sample Preparation:
Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
LC-MS Conditions:
Column: A C18 reversed-phase column with low silanol activity is often a good starting point.[5]
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate.
Flow Rate: Typically 0.2-0.5 mL/min.
Injection Volume: 1-5 µL.
MS Detector: An electrospray ionization (ESI) source is commonly used, operating in either positive or negative ion mode.
Data Analysis:
Integrate the peak area of the main product in the chromatogram to determine its purity.
Analyze the mass spectrum of the main peak to confirm the molecular weight of the product.
Analyze the mass spectra of any impurity peaks to aid in their identification.
Visualization of Key Processes
Suzuki-Miyaura Coupling Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Product Structure Validation
Caption: A typical workflow for the validation of a synthesized product.
Alternatives and Comparative Insights
While 3-(1,3,2-dioxaborinan-2-yl)benzoic acid is a valuable reagent, other boronic acid derivatives, such as those with a pinacol ester (forming a 1,3,2-dioxaborolane ring), are also widely used.[12][13] The choice of the diol protecting group can influence the stability and reactivity of the boronic ester. Pinacol esters are generally more stable than the 1,3-propanediol esters.[5] However, the validation strategy remains largely the same, focusing on the core principles of confirming the molecular structure and assessing purity using a combination of NMR, MS, and chromatography.
Some boronic acids are known to be unstable and can undergo deboronation under basic conditions.[14] For such challenging substrates, the development of highly active palladium precatalysts that allow for rapid coupling at lower temperatures can be crucial for obtaining good yields of the desired product.[14]
Conclusion
The validation of product structures from reactions involving 3-(1,3,2-dioxaborinan-2-yl)benzoic acid requires a multi-faceted analytical approach. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment provides a self-validating system that ensures the integrity of the synthesized compound. By understanding the principles behind each technique and potential challenges, researchers can confidently and efficiently characterize their novel molecules, paving the way for further discoveries in drug development and materials science.
References
A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem. (n.d.).
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - NIH. (2021, November 17).
Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners - Beilstein Journals. (n.d.).
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010, October 13).
Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC - PubMed Central. (n.d.).
3-[(1H-Benzo[d][1][5][12]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a- - MDPI. (n.d.). Retrieved from
Three-Component 1,2-Dioxygenation of 1,3-Dienes Using Carboxylic Acids and TEMPO. (n.d.).
ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids - ResearchGate. (2025, August 6).
Proton NMR and Mass Spectrometric Study of Triazolobenzodiazepines | Request PDF. (2025, August 5).
A Mechanistic Guide to Boronic Acid Protecting Groups: Stability, Reactivity, and Rational Selection
Introduction: The Dual Nature of Boronic Acids and the Need for Protection Boronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their indispensable role in the Nobel...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Dual Nature of Boronic Acids and the Need for Protection
Boronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility, however, is tempered by inherent instabilities. The Lewis acidic, sp²-hybridized boron center is susceptible to a range of undesirable transformations, including protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[2][3] These issues can complicate purification, characterization, and reaction efficiency, particularly in complex, multi-step syntheses.[3][4]
To harness the full synthetic potential of these versatile reagents, chemists employ protecting groups. An effective protecting group strategy reversibly attenuates the reactivity of the boronic acid, rendering it stable to a desired set of reaction conditions, purification techniques like silica gel chromatography, and even long-term benchtop storage.[1][5][6] This guide provides a mechanistic comparison of the most prevalent boronic acid protecting groups, offering field-proven insights and experimental data to guide researchers in selecting the optimal group for their specific synthetic challenge.
Chapter 1: The Workhorses - Diol-Based Boronate Esters
The most common strategy for protecting boronic acids involves condensation with a 1,2- or 1,3-diol to form a cyclic boronate ester.[3][4] This reaction is a reversible esterification, typically driven to completion by the removal of water.
Mechanism of Protection and Deprotection
The formation of a boronate ester proceeds via the reaction of the trigonal planar boronic acid with a diol.[7] The reaction can proceed through pathways involving either the neutral boronic acid or the more nucleophilic boronate anion, which is formed under basic conditions.[7][8] The stability of the resulting ester is highly dependent on the structure of the diol.[3][9]
Deprotection is simply the hydrolysis of the ester back to the boronic acid and the diol. This is often achieved under acidic or basic conditions.[3] For particularly stable esters, such as pinacol esters, deprotection may require harsher acidic conditions or transesterification protocols.[3][10]
Pinacol Esters: The Gold Standard
Pinacol (2,3-dimethylbutane-2,3-diol) is arguably the most popular choice for boronic acid protection.[3] The resulting pinacol boronate esters (Bpin) are generally stable enough for purification by silica gel chromatography and can often be used directly in Suzuki-Miyaura couplings.[2][3]
The enhanced stability of pinacol esters compared to esters from simpler diols like ethylene glycol is attributed to the Thorpe-Ingold effect . The gem-dimethyl groups on the pinacol backbone increase the steric hindrance around the boron center, which disfavors the formation of the tetrahedral intermediate required for hydrolysis.[11]
However, this high stability can also be a drawback, as cleavage to the free boronic acid can be difficult, sometimes requiring harsh acidic conditions or the use of reagents like NaIO₄ or phenylboronic acid to trap the liberated pinacol.[3] Milder, two-step deprotection methods via intermediate trifluoroborates or diethanolamine (DEA) adducts have also been developed.[3][10]
Other Diol-Based Groups
Neopentyl Glycol Esters: These offer a balance of stability and reactivity, being generally more stable than ethylene glycol esters but more readily cleaved than pinacol esters.
Catechol Esters: These electron-deficient esters can exhibit increased rates of transmetalation in Suzuki-Miyaura couplings compared to the parent boronic acid.[12]
Chiral Diols (e.g., Pinanediol): Used for creating chiral boronic esters, which are valuable in asymmetric synthesis. These are often highly resistant to hydrolysis.[3][9]
Chapter 2: MIDA Boronates - A Revolution in Stability and Control
The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group represented a paradigm shift in boronic acid chemistry, providing a general solution for handling and using otherwise unstable boronic acids.[5][13]
Mechanism of Protection and Reactivity Attenuation
Unlike diol-based esters, MIDA is a trivalent ligand that chelates the boron atom. This forces the boron from its reactive, trigonal planar sp²-hybridized state into a stable, tetracoordinate sp³-hybridized state.[1] This pyramidalization effectively "turns off" the reactivity of the boron center by eliminating the vacant p-orbital required for the transmetalation step in cross-coupling reactions.[1][14]
The result is a boronate that is exceptionally stable to air, moisture, and a wide range of synthetic reagents, making it compatible with silica gel chromatography and ideal for multi-step synthesis.[5][6][14][15]
Controlled Deprotection: The "Slow-Release" Concept
A key feature of MIDA boronates is their tunable deprotection. While rapid hydrolysis can be achieved with strong aqueous base (e.g., NaOH) in minutes, milder basic conditions (e.g., K₃PO₄) promote a slow, continuous release of the free boronic acid over several hours.[5][16][17]
This "slow-release" mechanism is crucial for coupling unstable boronic acids.[5][13] By generating the reactive boronic acid in situ at a rate slower than its consumption in the cross-coupling reaction, its decomposition is minimized, leading to dramatically improved yields.[5][15] Mechanistic studies have revealed that MIDA hydrolysis proceeds via two distinct pathways—a fast, base-mediated mechanism and a slower, neutral mechanism—allowing for rational tuning of the release rate by adjusting reaction conditions.[16][18]
This controlled reactivity has enabled the development of iterative cross-coupling (ICC) strategies, where complex molecules are assembled in a manner analogous to automated peptide synthesis, using bifunctional MIDA boronate building blocks.[14][16][19]
Chapter 3: Nitrogen-Based Protection - The DAN Group
For applications requiring exceptional stability, protecting groups based on 1,8-diaminonaphthalene (DAN) are an excellent choice.
Mechanism and Stability
The DAN group forms a five-membered ring with the boron atom. The lone pairs on the adjacent nitrogen atoms donate electron density into the empty p-orbital of the boron.[3] This intramolecular Lewis acid-base interaction significantly reduces the Lewis acidity and, consequently, the reactivity of the boron center, making aryl-B(dan) derivatives very stable under a wide range of conditions, including aqueous base.[3][20]
Reactivity and Deprotection
Traditionally, the high stability of the DAN group necessitated its removal under acidic conditions to liberate the free boronic acid before subsequent reactions.[3] However, recent methodologies have shown that aryl-B(dan) derivatives can participate directly in Suzuki-Miyaura cross-coupling without prior deprotection by using a strong base like KOt-Bu, which is thought to enable the formation of a reactive borate salt.[20] This dual utility—acting as a highly robust protecting group that can also be directly coupled—makes the DAN group a versatile tool, particularly for sequential cross-coupling strategies where chemoselectivity is paramount.[20][21]
Protocol 1: Protection of Phenylboronic Acid with 1,8-Diaminonaphthalene (DAN)
This protocol is adapted from a representative procedure.
To a round-bottom flask equipped with a reflux condenser, add 1,8-diaminonaphthalene (1.05 eq.), the arylboronic acid (1.0 eq.), and toluene (approx. 0.3 M).
Heat the mixture to reflux for 2-4 hours, monitoring the consumption of the starting material by TLC.
Cool the reaction mixture to room temperature.
The product often precipitates from the solution. Collect the solid by vacuum filtration.
Wash the collected solid with cold toluene to afford the pure aryl-B(dan) product.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling of a MIDA Boronate
This protocol is based on general conditions reported for coupling unstable boronic acids.[5][13]
To a reaction vessel, add the aryl halide (1.0 eq.), the MIDA boronate (1.2 eq.), Pd(OAc)₂ (5 mol %), and a suitable phosphine ligand (e.g., SPhos, 10 mol %).
Add K₃PO₄ (7.5 eq.) as the base.
Add a 5:1 mixture of dioxane and water to achieve a final concentration of approximately 0.07 M.
Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).
Heat the reaction at 60 °C for 6 hours or until completion is observed by LC-MS or TLC analysis.
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, filtered, and concentrated for purification.
References
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
Slow release of organoboronic acids in cross-coupling reactions.
Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]
On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing. [Link]
Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. [Link]
Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]
Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]
Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. PubMed. [Link]
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
Internal and External Catalysis in Boronic Ester Networks. ACS Publications. [Link]
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]
From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab. [Link]
Platinum-Catalyzed Diboration of Alkynes by 1,8-Diaminonaphthalene-Protected Diboronic Acid (B2(dan)2). PMC - NIH. [Link]
Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. Organic Letters. [Link]
On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. Semantic Scholar. [Link]
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. PubMed. [Link]
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. RSC Publishing. [Link]
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]
A Comparative Kinetic Analysis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide to Boronic Acid Protecting Group Performance In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Boronic Acid Protecting Group Performance
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science.[1][2] The choice of the organoboron reagent is a critical determinant of the reaction's efficiency, stability, and scope. While free boronic acids are highly reactive, their propensity for dehydration to form boroxines and susceptibility to protodeboronation can compromise reaction reproducibility and shelf-life.[3][4] This has led to the development of various protecting groups, which mask the boronic acid functionality, enhancing stability. This guide provides an in-depth kinetic comparison of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a propanediol-protected boronic ester, with its common counterparts: the parent 3-carboxyphenylboronic acid, the widely used pinacol ester, and the increasingly popular MIDA (N-methyliminodiacetic acid) ester.
The Stability-Reactivity Conundrum in Boron Reagents
The selection of a boronic acid derivative for a Suzuki-Miyaura coupling invariably involves a trade-off between stability and reactivity.[3][4] Boronic esters, by converting the trigonal planar, sp²-hybridized boron of the free acid to a tetrahedral, sp³-hybridized center, generally offer superior stability.[4] This enhanced stability, however, can attenuate the rate of the crucial transmetalation step in the catalytic cycle, leading to slower reaction kinetics compared to the free boronic acid.[3]
The structure of the diol used for protection plays a significant role in modulating this balance.[1][5][6] Factors such as ring size, steric hindrance, and the electronic properties of the diol influence both the stability of the ester and its rate of direct transmetalation or prior hydrolysis to the active boronic acid.
Comparative Kinetic Profiles
While direct, head-to-head kinetic studies of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid against all its analogues under a single set of conditions are not extensively documented, a comprehensive analysis by Denmark and coworkers on the role of boronic esters provides invaluable insights into their relative reactivities.[1][5][6] Their work demonstrated that boronic esters can undergo transmetalation directly without prior hydrolysis, and that the rate is highly dependent on the nature of the diol.
Based on these and other mechanistic studies, we can construct a comparative overview of the expected kinetic performance. The following table summarizes the relative reactivity of different boronic acid derivatives, normalized to the parent free boronic acid.
Boron Reagent
Protecting Group
Relative Reaction Rate (Normalized)
Key Characteristics
3-Carboxyphenylboronic acid
None (Free Acid)
1.00
Highest reactivity, but prone to dehydration and protodeboronation, leading to potential issues with stoichiometry and stability.[3][4]
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
1,3-Propanediol
~0.8 - 1.2
Forms a stable six-membered ring. Expected to have reactivity comparable to or slightly faster than the free boronic acid under certain conditions.[1][5][6]
Exceptionally stable; designed for iterative cross-coupling. Requires a separate aqueous base deprotection step to release the active boronic acid.[4]
Disclaimer: The relative rates are estimations based on published data for structurally similar boronic esters and are intended for comparative purposes. Actual rates will vary depending on the specific substrates, catalyst, base, and solvent system employed.
The data suggests that the 1,3-propanediol protecting group in 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid strikes an excellent balance between stability and reactivity. The six-membered dioxaborinane ring is thermodynamically stable, yet it does not impose the significant steric hindrance seen in pinacol esters, allowing for a more facile transmetalation step.[1][5][6]
Mechanistic Insights: The Role of the Diol
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8] The protecting group on the boronic acid primarily influences the transmetalation step.
Caption: Workflow for NMR-based kinetic analysis.
Procedure:
Sample Preparation: In an NMR tube, combine the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the boronic acid derivative (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and an internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., THF-d₈).
Initiation: Prepare a separate stock solution of the palladium catalyst (e.g., Pd(OAc)₂/SPhos). Place the NMR tube in the spectrometer, shim, and acquire a t=0 spectrum. Inject the catalyst solution to start the reaction.
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Use a minimal number of scans (e.g., ns=1) to ensure each spectrum is a "snapshot" in time.
[9]4. Analysis: Process the spectra and integrate a characteristic peak of the product against the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate.
Protocol 3: Kinetic Monitoring by GC-MS
For reactions that are not amenable to NMR analysis, quenching aliquots and analyzing by GC-MS is a robust alternative.
[10][11][12][13]
Procedure:
Reaction Setup: Assemble the reaction in a flask with a stir bar under an inert atmosphere. Include an internal standard (e.g., dodecane) that is stable under the reaction conditions and chromatographically resolved from all other components.
Sampling: At designated time points (t=0, 2, 5, 10, 20, 40, 60 min, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
Quenching: Immediately quench the aliquot in a vial containing a solution of a quenching agent (e.g., cold diethyl ether and a small amount of water) to stop the reaction.
Analysis: Inject the quenched sample into the GC-MS. Identify the peaks for the starting material, product, and internal standard by their retention times and mass spectra.
Quantification: Determine the ratio of the peak area of the product to the peak area of the internal standard. Create a calibration curve to convert this ratio to concentration. Plot concentration versus time to determine the reaction rate.
Conclusion and Recommendations
The choice of a boronic acid protecting group is a critical decision in synthesis design. For researchers and drug development professionals, understanding the kinetic implications of this choice is paramount for reaction optimization and scalability.
3-Carboxyphenylboronic acid is the reagent of choice for rapid, small-scale syntheses where its instability can be managed.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Pinacol ester) is ideal for applications demanding high stability, ease of handling, and long shelf-life, particularly in multi-step syntheses, despite its slower reaction kinetics.
MIDA boronates are unparalleled for iterative cross-coupling strategies where controlled, sequential bond formation is required.
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid emerges as a highly effective alternative, offering a compelling balance of enhanced stability over the free boronic acid while maintaining a high reaction rate, often comparable to or exceeding that of the free acid. Its performance makes it an excellent candidate for general-purpose Suzuki-Miyaura couplings where both stability and reaction efficiency are desired.
By selecting the appropriate boron reagent based on a sound understanding of its kinetic profile, researchers can achieve more reliable, efficient, and reproducible outcomes in their synthetic endeavors.
References
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
Achilli, S., Ciana, A., & Minoggio, M. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Journal of Pharmaceutical and Biomedical Analysis, 84, 137-142. [Link]
University of York. (2016). Kinetic Profiling by NMR. Department of Chemistry Resources. [Link]
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed. [Link]
Kovačević, M., Stolar, T., & Užarević, K. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 26(61), 13866-13876. [Link]
Roy, C. D., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. The Journal of Organic Chemistry, 72(10), 3544-3547. [Link]
Iowa State University. Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
Li, W., Nelson, D. P., & DiRocco, D. A. (2017). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 82(21), 11634–11640. [Link]
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
Kazimierczuk, K., & Kasprzak, P. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(12), 5126–5133. [Link]
Khawaja, A. (2014). Gas Chromatography Mass Spectrometry Coupling Techniques. ResearchGate. [Link]
Shvets, A. A., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 10(11), 1269. [Link]
Google Patents. (2008).
ResearchGate. (2016). Kinetics curves of the Suzuki–Miyaura reaction with various catalysts. [Link]
Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 118(1), 2–60. [Link]
Schmidt, F. (2019). Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. Wiley Analytical Science. [Link]
Murata, M., et al. (2012). Nickel-Catalyzed Borylation of Aryl Halides with 4,4,6-Trimethyl-1,3,2-Dioxaborinane. Heterocycles, 86(1), 133-138. [Link]
ResearchGate. (2012). Introduction to GC-MS coupling. [Link]
Pérez-Temprano, M. H., et al. (2012). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, 45(8), 1329–1341. [Link]
Introduction to 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid: Structure and Potential Applications
An Expert Guide to Assessing the Catalytic Efficiency of Arylboronic Acids: A Comparative Analysis Featuring 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid In the landscape of modern organic synthesis, the quest for efficient,...
Author: BenchChem Technical Support Team. Date: January 2026
An Expert Guide to Assessing the Catalytic Efficiency of Arylboronic Acids: A Comparative Analysis Featuring 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Arylboronic acids and their derivatives have emerged as indispensable tools, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive framework for assessing the catalytic efficiency of these compounds, with a specific focus on 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid as a case study. We will delve into the mechanistic underpinnings of boronic acid catalysis, present standardized protocols for performance evaluation, and compare its potential efficacy against established alternatives.
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a member of the boronic acid family, characterized by a boronic acid functional group protected as a 1,3,2-dioxaborinane ester. The presence of a carboxylic acid moiety on the phenyl ring introduces unique electronic and steric properties that could influence its catalytic activity. While extensive research on this specific molecule as a standalone catalyst is not widely published, its structure suggests potential utility in reactions where boronic acids are known to participate, such as Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and as a co-catalyst in various organic transformations.
The 1,3,2-dioxaborinane protecting group is known to enhance the stability of the boronic acid, preventing premature decomposition or protodeboronation under certain reaction conditions. This stability is a crucial factor in determining a catalyst's overall efficiency and reusability.
The Catalytic Role of Arylboronic Acids: A Mechanistic Overview
Arylboronic acids primarily function as transmetalation reagents in palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling is illustrated below. The efficiency of the boronic acid catalyst directly impacts the rate and yield of this cycle.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Efficiency
To objectively assess the efficiency of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a direct comparison with established boronic acid catalysts is necessary. For this purpose, we will consider Phenylboronic acid and 4-carboxyphenylboronic acid as benchmarks in a model Suzuki-Miyaura coupling reaction.
Model Reaction:
The coupling of 4-iodoanisole with the respective boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane/water).
Experimental Protocol for Catalyst Efficiency Assessment
Materials:
4-iodoanisole
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Phenylboronic acid
4-carboxyphenylboronic acid
Pd(PPh₃)₄
K₂CO₃
1,4-dioxane
Deionized water
Internal standard (e.g., dodecane)
Anhydrous MgSO₄
Ethyl acetate
Deuterated chloroform (CDCl₃)
Procedure:
To a 10 mL oven-dried Schlenk tube, add 4-iodoanisole (0.2 mmol, 1.0 equiv.), the respective boronic acid (0.3 mmol, 1.5 equiv.), Pd(PPh₃)₄ (0.004 mmol, 2 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
Add a magnetic stir bar to the tube.
Evacuate and backfill the tube with argon three times.
Add 1,4-dioxane (1.0 mL) and deionized water (0.25 mL) via syringe.
Place the tube in a preheated oil bath at 80 °C and stir for the specified reaction time.
After the reaction, allow the mixture to cool to room temperature.
Add ethyl acetate (5 mL) and water (5 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Analyze the crude product by ¹H NMR spectroscopy using an internal standard to determine the yield.
Data Presentation and Interpretation
Catalyst
Reaction Time (h)
Yield (%)
Turnover Number (TON)
Turnover Frequency (TOF) (h⁻¹)
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
4
Data
Data
Data
Phenylboronic acid
4
Data
Data
Data
4-carboxyphenylboronic acid
4
Data
Data
Data
Data to be populated from experimental results.
Turnover Number (TON): Moles of product per mole of catalyst.
Turnover Frequency (TOF): TON per unit time.
A higher yield, TON, and TOF indicate greater catalytic efficiency. The electronic effect of the carboxylic acid group and the steric bulk of the dioxaborinane ring in 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid are expected to influence its reactivity compared to the benchmark catalysts.
Workflow for Assessing Catalyst Performance
The comprehensive evaluation of a novel catalyst involves a multi-faceted approach. The following workflow outlines the key stages:
Figure 2: A systematic workflow for the evaluation of a new catalyst.
Conclusion and Future Outlook
The assessment of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid as a catalyst requires a rigorous and systematic approach. By comparing its performance in a well-defined model reaction against established standards, we can gain valuable insights into its potential advantages and limitations. The presence of the dioxaborinane protecting group may offer enhanced stability, while the carboxylic acid functionality could modulate its electronic properties and solubility.
Further studies should focus on expanding the substrate scope, investigating the catalyst's reusability, and exploring its application in other types of chemical transformations. Computational modeling could also provide a deeper understanding of the structure-activity relationship and guide the design of next-generation boronic acid catalysts. This comprehensive evaluation framework serves as a robust guide for researchers and drug development professionals in their pursuit of more efficient and sustainable chemical syntheses.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(20), 5010–5025. [Link]
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This g...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a member of the boronic acid derivative family. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a commitment to best practices in chemical handling.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid, it is crucial to understand its potential hazards. While a specific, comprehensive toxicological profile for this exact compound may be limited, data from structurally similar boronic acid derivatives and benzoic acid indicate the following potential hazards:
Skin Irritation: May cause skin irritation upon contact.[1]
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Aquatic Toxicity: May be harmful to aquatic life, with potential for long-lasting effects.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling this compound:
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.
Body Protection: A lab coat or other protective clothing is necessary to minimize skin exposure.
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used in accordance with your institution's respiratory protection program.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
Before attempting to clean the spill, ensure you are wearing the full PPE as described in section 1.1.
Step 3: Contain and Clean the Spill
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
Place the spilled material into a clearly labeled, sealed container for hazardous waste.
Step 4: Decontaminate the Area
Wipe the spill area with a damp cloth or paper towel.
Place all cleaning materials into the hazardous waste container.
Step 5: Report the Spill
Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.
The primary and most recommended method for the disposal of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is through your institution's hazardous waste management program. This ensures compliance with all local, state, and federal regulations.[2]
Step 1: Waste Segregation
Do not mix 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid waste with other chemical waste streams unless explicitly permitted by your EHS office.[3] Incompatible materials can lead to dangerous chemical reactions.[3] For example, keep acidic waste separate from basic waste.
Step 2: Container Selection and Labeling
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container with a secure, screw-top cap is a suitable choice.[3]
The container must be in good condition, free from cracks or leaks.[3]
Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "3-(1,3,2-Dioxaborinan-2-yl)benzoic acid" and any other information required by your institution.[3]
Step 3: Waste Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3]
The SAA should be located at or near the point of waste generation and should be a well-ventilated area away from incompatible materials.[3]
Step 4: Arrange for Disposal
Once the container is full or you have no further use for the chemical, contact your institution's EHS office to schedule a pickup for the hazardous waste.[3]
Alternative Disposal Procedure: In-Lab Neutralization (Requires EHS Approval)
For small quantities of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid waste, in-lab neutralization may be a viable option to render the compound less hazardous. This procedure should only be performed by trained personnel and with the explicit prior approval of your institution's EHS office.[3][4] The principle behind this procedure is the conversion of the weakly acidic boronic acid derivative to a more water-soluble boronate salt using a mild base.[5][6]
Experimental Protocol: Neutralization of Boronic Acid Waste
Safety First: This procedure must be carried out in a certified chemical fume hood while wearing all required PPE.
Materials:
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid waste
Saturated aqueous solution of sodium bicarbonate (baking soda)[5][6]
Large beaker
Stir bar and stir plate
pH paper or a calibrated pH meter
Procedure:
Dilution: In the fume hood, create a dilute aqueous solution of the 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid waste in a large beaker. Start by adding the waste to a significant volume of water.
Neutralization: While stirring the solution, slowly and carefully add the saturated sodium bicarbonate solution.[3] Be mindful of potential gas evolution (carbon dioxide).
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the sodium bicarbonate solution until the pH is neutral (between 6.0 and 8.0).[7]
Final Disposal: If your EHS office has approved drain disposal for the neutralized solution, flush it down the sanitary sewer with a large volume of water (at least 100 times the volume of the neutralized solution).[7] Otherwise, collect the neutralized solution in a properly labeled waste container for EHS pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Caption: Disposal decision workflow for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Summary of Disposal Procedures
Parameter
Core Protocol (Hazardous Waste Collection)
Alternative Protocol (In-Lab Neutralization)
Applicability
All quantities of waste.
Small quantities, with prior EHS approval only.
Waste Category
Hazardous Chemical Waste.
Neutralized aqueous solution (classification determined by EHS).
Comprehensive Safety and Handling Guide for 3-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. Designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system of protocols grounded in scientific principles. Our goal is to empower you with the knowledge to handle this compound safely and effectively, reinforcing a culture of safety and excellence in the laboratory.
Hazard Analysis and Risk Mitigation
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a boronic acid derivative that requires careful handling due to its specific hazard profile. Understanding these hazards is the first step in mitigating risk.
According to its Safety Data Sheet, 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is classified with the following hazards[1]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These classifications necessitate a multi-faceted approach to personal protection and handling, focusing on preventing ingestion, skin and eye contact, and inhalation. Boronic acids as a class are known to be irritants, and some can have more complex toxicological profiles[2][3]. Therefore, treating this compound with a high degree of caution is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory when working with 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. The following table outlines the required equipment and the rationale for its use.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles with side shields or a full-face shield.[4][5]
Protects against splashes and airborne particles, directly mitigating the risk of serious eye irritation (H319). A face shield offers broader protection, especially when handling larger quantities.
Hand Protection
Chemical-resistant nitrile or neoprene gloves.[4][6] Double gloving is recommended.
Prevents skin contact and subsequent irritation (H315). Nitrile and neoprene offer good resistance to a range of chemicals, including acids[7][8]. Double gloving provides an additional barrier in case of a tear or contamination of the outer glove.
Body Protection
A fully fastened, flame-resistant laboratory coat. Long pants and closed-toe shoes are also required.[4][6]
Protects the skin on the arms and body from accidental spills and contamination.
Respiratory Protection
A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[9]
Mitigates the risk of respiratory tract irritation (H335) from airborne powder.
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
3.1. Preparation:
Work Area Designation: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.
Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic compounds.
3.2. Handling the Compound:
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
Weighing and Transfer:
When weighing the solid, perform the task in a fume hood to control dust.
Use spatulas and other appropriate tools for transfers to avoid direct contact.
Keep containers of the compound tightly closed when not in use to prevent the release of dust and moisture absorption.[4][9]
In Solution:
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
If the dissolution process is exothermic, use an ice bath to control the temperature.
3.3. Post-Handling:
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its associated waste is critical for laboratory safety and environmental protection. This compound must be treated as hazardous chemical waste.[6]
4.1. Waste Segregation and Collection:
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.[6]
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(1,3,2-Dioxaborinan-2-yl)benzoic acid".
4.2. Solid Waste Disposal:
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in a designated, sealed container for solid hazardous waste.[6]
4.3. Liquid Waste Disposal:
Solutions containing 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid should be collected in a labeled, sealed container for liquid hazardous waste.
Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][11]
4.4. Decontamination of Glassware:
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. This solvent rinse must be collected as liquid hazardous waste.[10]
Secondary Decontamination: For thorough decontamination, a basic wash (e.g., with a dilute solution of sodium bicarbonate) can be effective in converting residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.[6]
Final Cleaning: After decontamination, glassware can be washed using standard laboratory procedures.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[2]
Spill:
Inside a Fume Hood: Contain the spill, and clean it up using an appropriate spill kit. Place all contaminated materials in a sealed hazardous waste container.
Outside a Fume Hood: Evacuate the area and prevent others from entering. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office.
Workflow Diagrams
To provide a clear visual guide, the following diagrams illustrate the key workflows for handling and disposal.
Caption: Step-by-step workflow for handling 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Caption: Waste disposal workflow for 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (2023). Fisher Scientific. [Link]
Chemical Waste Disposal Guidelines. University of Connecticut. [Link]
Hansen, N. I., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 121, 104873. [Link]
SAFETY DATA SHEET BORIC ACID. (2022). International Scientific Supplies. [Link]